Sodium orthosilicate
描述
属性
IUPAC Name |
tetrasodium;silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Na.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWFTOSLLWLEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na4SiO4, Na4O4Si | |
| Record name | SODIUM ORTHOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1344-09-8 (Parent) | |
| Record name | Sodium orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6065501 | |
| Record name | Silicic acid (H4SiO4), sodium salt (1:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium orthosilicate appears as a white flaky solid. Strongly irritates skin, eyes, and mucous membranes. Used as a cleaning agent., White powder; [Strem Chemicals MSDS] | |
| Record name | SODIUM ORTHOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrasodium orthosilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17624 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
none, 13472-30-5 | |
| Record name | SODIUM ORTHOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), sodium salt (1:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ORTHOSILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEU2JIC5PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium orthosilicate (Na₄SiO₄), a salt of orthosilicic acid, is a compound of significant interest across various scientific and industrial domains, including its potential applications in drug development as a biocompatible material. This technical guide provides a comprehensive overview of the primary synthesis methodologies for this compound, namely solid-state reaction and sol-gel synthesis. It further details the essential characterization techniques, including X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Scanning Electron Microscopy (SEM), and Thermal Analysis (TGA/DSC), providing both qualitative and quantitative insights into the material's properties. Detailed experimental protocols, tabulated data, and visual workflows are presented to facilitate replication and further research.
Introduction
This compound is an inorganic compound with the chemical formula Na₄SiO₄. It is characterized by the presence of isolated silicate tetrahedra (SiO₄)⁴⁻ in its crystal structure. This unique structure imparts properties that make it a subject of research for applications requiring high alkalinity, thermal stability, and biocompatibility. In the context of drug development, silicate-based materials are being explored for their roles in bone regeneration, as carriers for drug delivery, and as bioactive coatings for implants. A thorough understanding of the synthesis and characterization of the foundational this compound is therefore crucial for the advancement of these applications.
This guide serves as a detailed resource for researchers and professionals, outlining the key methods for the preparation and analysis of this compound.
Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main approaches: solid-state reaction at high temperatures and wet chemical methods, including sol-gel synthesis, at lower temperatures.
Solid-State Synthesis
The solid-state reaction is a traditional and straightforward method for producing crystalline this compound. This method involves the high-temperature reaction of a sodium source, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), with a silica (SiO₂) source.
Reaction Schemes:
-
Precursor Preparation: High-purity sodium carbonate (Na₂CO₃) and silicon dioxide (SiO₂, e.g., quartz powder) are weighed in a 2:1 molar ratio.
-
Mixing: The precursors are intimately mixed by grinding in a mortar and pestle or by ball milling to ensure a homogeneous reaction mixture.
-
Calcination: The mixture is placed in a high-temperature-resistant crucible (e.g., alumina or platinum) and heated in a furnace. The temperature is ramped up to 800-1000°C and held for several hours to ensure the completion of the reaction. The exact temperature and duration can be optimized based on the reactivity of the silica source.
-
Cooling and Grinding: After the reaction, the furnace is cooled down to room temperature. The resulting solid product is then ground into a fine powder.
Sol-Gel Synthesis
The sol-gel method offers a lower-temperature route to this compound, often yielding materials with high purity and homogeneity. This process typically involves the hydrolysis and condensation of a silicon precursor in the presence of a sodium source in an aqueous or alcoholic solution. A common approach is the reaction of a sodium silicate solution (e.g., sodium metasilicate, Na₂SiO₃) with an excess of sodium hydroxide.
-
Precursor Solution Preparation: A solution of sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O) is prepared in deionized water. A separate, concentrated solution of sodium hydroxide (NaOH) is also prepared.
-
Reaction: The sodium hydroxide solution is added to the sodium metasilicate solution with vigorous stirring. An excess of NaOH is used to drive the equilibrium towards the formation of the orthosilicate anion ([SiO₄]⁴⁻).
-
Gelation and Aging: The resulting solution is stirred for a period to ensure complete reaction, leading to the formation of a sol that gradually transforms into a gel. The gel is then aged for a specific duration (e.g., 24 hours) at a controlled temperature (e.g., 80°C) to strengthen the silicate network.[3]
-
Drying: The aged gel is dried in an oven at a temperature typically between 80-120°C to remove the solvent.
-
Calcination: The dried powder is then calcined at a higher temperature (e.g., 600°C) to remove any remaining water and organic residues and to promote the crystallization of this compound. A typical procedure involves heating from ambient temperature to 600 °C at a heating rate of 2 °C·min⁻¹ and maintaining that temperature for 60 minutes.[4]
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its phase purity, crystal structure, functional groups, morphology, and thermal stability.
X-ray Diffraction (XRD)
XRD is the primary technique for identifying the crystalline phases present in the synthesized material and for determining its crystal structure. The XRD pattern of a synthesized sample is compared with a standard diffraction pattern from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS). The standard diffraction pattern for this compound is JCPDS No. 78-1432.[4]
Experimental Protocol:
-
Sample Preparation: A small amount of the powdered this compound is placed on a sample holder and flattened to create a smooth surface.
-
Data Acquisition: The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range of 10-80° with a step size and scan speed optimized for good resolution.
-
Data Analysis: The resulting diffractogram is analyzed to identify the peak positions (2θ) and their relative intensities. These are then compared with the standard pattern for Na₄SiO₄.
Quantitative Data:
| Crystal System | Space Group | Lattice Parameters |
| Triclinic | P-1 | a = 5.58 Å, b = 5.58 Å, c = 8.39 Å, α = 80.92°, β = 71.84°, γ = 67.44°[2] |
Note: The table presents calculated lattice parameters that closely match experimental values.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized material. For this compound, the primary interest is in the vibrational modes of the silicate (SiO₄) tetrahedra.
Experimental Protocol:
-
Sample Preparation: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the powder.
-
Data Acquisition: The FTIR spectrum is recorded over a wavenumber range of 400-4000 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the characteristic vibrational modes.
Quantitative Data:
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~1100-900 | Asymmetric stretching of Si-O-Si bonds |
| ~800-750 | Symmetric stretching of Si-O-Si bonds |
| ~500-450 | Bending vibrations of O-Si-O bonds[5] |
Note: The exact peak positions can vary slightly depending on the crystallinity and hydration state of the sample.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and particle size of the synthesized this compound powder.
Experimental Protocol:
-
Sample Preparation: A small amount of the powder is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Imaging: The sample is imaged in the SEM at various magnifications to observe the particle shape, size distribution, and degree of agglomeration.
-
Analysis: The SEM images can be used for qualitative assessment of the morphology. For quantitative analysis, image analysis software can be used to measure the particle size distribution.
Qualitative Observations:
The morphology of synthesized this compound can vary from irregular, agglomerated particles in solid-state synthesis to more uniform, spherical, or even nano-sized particles in sol-gel methods, depending on the synthesis conditions.[6][7]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA/DSC crucible (e.g., alumina or platinum).
-
Data Acquisition: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 1200°C).
-
Data Analysis: The TGA curve shows weight loss steps corresponding to the removal of adsorbed water, dehydroxylation, or decomposition. The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions, such as melting.
Quantitative Data:
| Temperature Range (°C) | Event | Weight Loss (%) |
| < 200 | Removal of adsorbed water | Variable |
| 150-300 | Degradation of hydrated sodium silicate species[1] | Variable |
| > 1000 | Melting point of Na₄SiO₄ is approximately 1018°C.[8] | - |
Note: The thermal behavior can be influenced by the presence of hydrates and impurities.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The solid-state and sol-gel methods offer viable routes to obtaining this material, with the choice of method depending on the desired purity, morphology, and available equipment. The characterization techniques outlined are essential for confirming the successful synthesis of Na₄SiO₄ and for understanding its physicochemical properties. The provided protocols, data, and workflows serve as a valuable resource for researchers and professionals working with or developing applications for this compound, particularly in the field of drug development and biomaterials. Further research can focus on refining synthesis parameters to control particle size and morphology for specific applications and on exploring the biological interactions of this material.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [bestqihang.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hanrimwon.com [pdf.hanrimwon.com]
- 7. researchgate.net [researchgate.net]
- 8. US5000933A - Process for hydrothermal production of sodium silicate solutions - Google Patents [patents.google.com]
A Technical Guide to the Crystal Structure of Sodium Orthosilicate (Na₄SiO₄)
Abstract: Sodium orthosilicate (Na₄SiO₄) is an inorganic compound of significant interest in materials science, particularly for its applications in sodium-ion batteries and high-temperature CO₂ capture. Its properties are intrinsically linked to its atomic arrangement. This guide provides a detailed overview of the crystal structure of Na₄SiO₄, including its crystallographic data, atomic coordination environments, and the experimental protocols used for its synthesis and structural determination.
Crystallographic Data
This compound crystallizes in a triclinic system, which is characterized by low symmetry. The fundamental building block of the structure is the isolated orthosilicate anion, [SiO₄]⁴⁻. The crystallographic data, determined experimentally by single-crystal X-ray diffraction and supported by computational models, are summarized below.
| Parameter | Experimental Value (Baur et al.) | Calculated Value (Materials Project) |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 (No. 2) | P-1 (No. 2) |
| Lattice Constant, a | 5.58 Å | 5.637 Å |
| Lattice Constant, b | 5.58 Å | 5.644 Å |
| Lattice Constant, c | 8.39 Å | 8.524 Å |
| Angle, α | 80.92° | 81.051° |
| Angle, β | 71.84° | 71.769° |
| Angle, γ | 67.44° | 67.600° |
| Formula Units (Z) | 2 | 2 |
Atomic Structure and Coordination
The crystal structure of Na₄SiO₄ is defined by the arrangement of isolated silicon-oxygen tetrahedra and the surrounding sodium cations.
-
Silicon (Si⁴⁺) Coordination: Each silicon atom is covalently bonded to four oxygen atoms, forming a distinct and isolated [SiO₄]⁴⁻ tetrahedron. This nesosilicate structure, lacking shared oxygen corners between tetrahedra, is a defining feature of orthosilicates.
-
Sodium (Na⁺) Coordination: The sodium cations provide charge balance and are distributed among four crystallographically inequivalent sites. This results in complex coordination environments where Na⁺ ions are bonded to either four or five oxygen atoms. The geometries of these coordination polyhedra are distorted, forming chains and layers that link the [SiO₄]⁴⁻ tetrahedra.[1] A summary of the sodium coordination environments is presented below.
| Site | Coordination Number | Geometry | Na-O Bond Distance Range (Å) |
| Na1 | 5 | Distorted Trigonal Bipyramid | 2.36 – 2.48 |
| Na2 | 5 | Distorted Square Pyramid | 2.36 – 2.50 |
| Na3 | 4 | 4-Coordinate Geometry | 2.35 – 2.45 |
| Na4 | 4 | Distorted Tetrahedron | 2.29 – 2.34 |
Experimental Methodologies
The determination of the crystal structure of Na₄SiO₄ relies on precise synthesis of a pure crystalline sample followed by diffraction analysis.
A common and effective method for synthesizing polycrystalline Na₄SiO₄ is through a high-temperature solid-state reaction.[2]
-
Precursor Preparation: High-purity sodium carbonate (Na₂CO₃) and silicon dioxide (SiO₂, quartz) are used as precursors.
-
Stoichiometric Mixing: The reactants are weighed and thoroughly mixed in a 2:1 molar ratio to satisfy the stoichiometry of the reaction: 2Na₂CO₃ + SiO₂ → Na₄SiO₄ + 2CO₂. An agate mortar and pestle are used to ensure a homogenous mixture.
-
Calcination: The mixture is placed in a platinum or alumina crucible and heated in a furnace. The temperature is gradually raised to between 800°C and 1000°C.
-
Reaction and Annealing: The mixture is held at the peak temperature for several hours to ensure the complete evolution of CO₂ and the formation of the crystalline Na₄SiO₄ phase. Intermediate grinding steps may be performed to improve homogeneity and reaction completeness.
-
Cooling: The furnace is slowly cooled to room temperature to prevent the formation of amorphous phases or thermal shock-induced cracks in the product. The final product is a white, crystalline powder.[3]
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement, including lattice parameters and atomic positions.[4][5][6]
-
Crystal Selection: A suitable single crystal, typically 0.1-0.4 mm in size and free of cracks or defects, is carefully selected from the synthesized product under a polarizing microscope.[7]
-
Mounting: The selected crystal is mounted on a thin glass fiber or loop, which is then attached to a goniometer head.[6]
-
Data Collection: The goniometer head is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 173 K) to reduce thermal vibrations of the atoms.[7] A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[6]
-
Data Integration and Scaling: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. These intensities are corrected for experimental factors to produce a list of structure factors.[8]
-
Structure Solution: The initial crystal structure model, including the approximate positions of the atoms, is determined from the structure factor data using computational methods like 'Intrinsic Phasing'.[7][8]
-
Structure Refinement: The initial model is refined using a least-squares approach (Rietveld refinement for powder data) to achieve the best possible fit between the calculated and observed diffraction patterns.[8][9] This iterative process fine-tunes atomic positions, site occupancies, and displacement parameters, resulting in the final, accurate crystal structure.
Experimental Workflow Visualization
The logical flow from material synthesis to the final determination of the crystal structure is depicted in the following diagram.
Figure 1: Workflow for the synthesis and structural determination of Na₄SiO₄.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 13472-30-5 | Benchchem [benchchem.com]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. rigaku.com [rigaku.com]
- 5. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. sssc.usask.ca [sssc.usask.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. MyScope [myscope.training]
Thermodynamic Properties of Anhydrous Sodium Orthosilicate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of anhydrous sodium orthosilicate (Na₄SiO₄). The information is intended to support researchers, scientists, and professionals in drug development by offering key data for process optimization, material characterization, and predicting chemical behavior at various temperatures and pressures. This document summarizes quantitative data in structured tables, details relevant experimental protocols, and visualizes key relationships and workflows.
Core Thermodynamic Properties
Anhydrous this compound is a colorless crystalline solid with a molecular weight of 184.04 g/mol .[1][2] A thorough understanding of its thermodynamic properties is essential for its application in various industrial and scientific fields.
Quantitative Thermodynamic Data
The standard thermodynamic properties of anhydrous this compound at 298.15 K (25 °C) and 1 atm are summarized in the table below. It is important to note that some discrepancies exist in the literature for certain values; these are addressed in the footnotes.
| Property | Symbol | Value | Units |
| Standard Molar Enthalpy of Formation | ΔfH⁰ | -2281 | kJ/mol |
| Standard Molar Entropy | S⁰ | 197¹ | J/(mol·K) |
| Molar Heat Capacity (constant pressure) | Cₚ | 181.6 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation | ΔfG⁰ | -2144.5 | kJ/mol |
| Melting Point | Tₘ | 1118² | °C |
¹A value of 46.8 J/(mol·K) has also been reported in older literature, but the value of 197 J/(mol·K) is from a more recent and comprehensive database and is considered more reliable.[3] ²A melting point of 1018 °C has also been reported.[4]
The Standard Gibbs Free Energy of Formation (ΔfG⁰) was calculated using the standard enthalpy of formation (ΔfH⁰) and the standard entropy of formation (ΔfS⁰) according to the following equation:
ΔfG⁰ = ΔfH⁰ - TΔfS⁰
The standard entropy of formation was calculated from the standard molar entropies of the compound and its constituent elements in their standard states (4Na(s) + Si(s) + 2O₂(g) → Na₄SiO₄(s)). The standard molar entropies for the elements are:
-
Na(s): 51.2 J/(mol·K)
-
Si(s): 18.8 J/(mol·K)
-
O₂(g): 205.1 J/(mol·K)[3]
Phase Transitions
Anhydrous this compound undergoes a reversible structural phase transition at approximately 1233 K (960 °C). The low-temperature phase, β-Na₄SiO₄, has a triclinic crystal structure with the P-1 space group. The crystal structure of the high-temperature phase, α-Na₄SiO₄, has not yet been determined.
Experimental Protocols
The determination of the thermodynamic properties of anhydrous this compound relies on precise calorimetric techniques. The following sections describe the general methodologies for the key experiments.
Solution Calorimetry for Enthalpy of Formation
The standard enthalpy of formation is typically determined by solution calorimetry. This method involves measuring the heat changes associated with dissolving the compound and its constituent elements (or their oxides) in a suitable solvent.
Methodology:
-
Sample Preparation: A precisely weighed sample of anhydrous this compound is prepared. Similarly, stoichiometric amounts of sodium oxide (Na₂O) and silicon dioxide (SiO₂) are weighed.
-
Calorimeter Setup: An isoperibol or isothermal calorimeter is prepared with a specific volume of a suitable solvent, such as a hydrofluoric acid solution. The calorimeter is allowed to reach thermal equilibrium.
-
Dissolution of Na₄SiO₄: The anhydrous this compound sample is introduced into the solvent, and the resulting temperature change is meticulously recorded until thermal equilibrium is re-established. The heat of the solution is calculated from this temperature change.
-
Dissolution of Constituent Oxides: The same procedure is repeated for the stoichiometric mixture of sodium oxide and silicon dioxide.
-
Hess's Law Calculation: The standard enthalpy of formation of anhydrous this compound from its constituent oxides is calculated using Hess's Law, based on the measured heats of solution. This value is then combined with the known standard enthalpies of formation of the oxides to determine the standard enthalpy of formation of Na₄SiO₄ from the elements.
Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity
The standard molar entropy and heat capacity are determined using adiabatic heat-capacity calorimetry, which measures the heat capacity of a substance as a function of temperature.
Methodology:
-
Sample Encapsulation: A known mass of the anhydrous this compound sample is sealed in a sample container, typically made of a highly conductive material like gold or platinum. The container is evacuated and filled with a small amount of helium gas to enhance thermal contact.
-
Calorimeter Assembly: The sample container is placed in an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.
-
Heating and Measurement: The sample is cooled to a very low temperature (typically near absolute zero). A series of precisely measured energy pulses are then applied to the sample, and the resulting temperature increase is recorded for each pulse.
-
Heat Capacity Calculation: The heat capacity at each temperature is calculated from the energy input and the measured temperature change.
-
Entropy Calculation: The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from near 0 K to 298.15 K, using the third law of thermodynamics which states that the entropy of a perfect crystal at absolute zero is zero.
Visualizations
Relationship Between Key Thermodynamic Properties
The following diagram illustrates the fundamental relationship between the key thermodynamic properties of a substance.
References
Spectroscopic Analysis of Sodium Orthosilicate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium orthosilicate (Na₄SiO₄), a fundamental silicate, presents unique characteristics owing to its isolated tetrahedral [SiO₄]⁴⁻ structure. Its spectroscopic analysis provides critical insights into its molecular structure, purity, and physicochemical properties, which are essential for its various applications, including in ceramics, cements, and potentially as a specialized excipient in drug delivery systems. This technical guide details the core spectroscopic techniques for the comprehensive analysis of this compound: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document provides an overview of the theoretical basis of each technique, detailed experimental protocols, and interpretation of the spectral data. Quantitative data are summarized in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding and replication.
Introduction
This compound is the simplest sodium silicate, characterized by discrete [SiO₄]⁴⁻ anions. The absence of Si-O-Si bridging bonds distinguishes it from other silicates and results in specific spectral signatures. Spectroscopic techniques are indispensable for confirming the synthesis of pure this compound and for characterizing its properties. Vibrational spectroscopy (FTIR and Raman) probes the vibrational modes of the silicate tetrahedra, while XPS provides information on the elemental composition and chemical states of the constituent elements. Solid-state NMR, particularly ²⁹Si NMR, offers detailed insights into the local environment of the silicon atoms.
Synthesis of this compound
A common method for synthesizing this compound is through a solid-state reaction.
-
Reactants : Stoichiometric amounts of anhydrous sodium carbonate (Na₂CO₃) and silicon dioxide (SiO₂, quartz).
-
Procedure : The reactants are intimately mixed and heated in a furnace. The temperature is gradually increased to above 800°C to ensure complete reaction and formation of the orthosilicate phase.
-
Reaction : 2Na₂CO₃ + SiO₂ → Na₄SiO₄ + 2CO₂
Alternatively, it can be prepared by reacting sodium hydroxide with silica.
-
Procedure : A mixture of finely ground quartz and sodium hydroxide is heated to approximately 350°C in a current of dry air.[1]
Proper synthesis and handling are crucial, as this compound is hygroscopic.
Vibrational Spectroscopy: FTIR and Raman Analysis
Vibrational spectroscopy is a powerful tool for identifying the fundamental vibrational modes of the [SiO₄]⁴⁻ tetrahedron.
Theoretical Background
The isolated [SiO₄]⁴⁻ tetrahedron belongs to the Td point group. It has nine vibrational degrees of freedom, which are classified into four fundamental modes of vibration:
-
ν₁ (A₁) : Symmetric stretching (Raman active)
-
ν₂ (E) : Symmetric bending (Raman active)
-
ν₃ (F₂) : Asymmetric stretching (IR and Raman active)
-
ν₄ (F₂) : Asymmetric bending (IR and Raman active)
Due to the "rule of mutual exclusion" not applying to the Td point group, some modes are active in both IR and Raman spectroscopy.[2][3]
Experimental Protocols
Sample Preparation:
Due to the hygroscopic nature of this compound, sample preparation should be conducted in a dry environment (e.g., a glovebox with a controlled atmosphere).[4][5]
-
FTIR Spectroscopy : For solid samples, the KBr pellet technique is commonly used. A small amount of the finely ground this compound sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).[6] The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Raman Spectroscopy : A small amount of the powdered sample is placed on a microscope slide or in a capillary tube for analysis.
Instrumentation and Data Acquisition:
-
FTIR Spectrometer : A standard FTIR spectrometer operating in the mid-infrared range (4000-400 cm⁻¹) is suitable.
-
Resolution : 4 cm⁻¹
-
Scans : 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Atmosphere : The sample chamber should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Raman Spectrometer : A micro-Raman system is often used.
-
Excitation Laser : A visible laser, such as a 532 nm or 633 nm laser, is commonly employed.
-
Power : Laser power should be kept low to avoid sample degradation.
-
Spectral Range : 200-1200 cm⁻¹ is sufficient to cover the fundamental modes of the [SiO₄]⁴⁻ anion.
-
Data Interpretation and Quantitative Analysis
The vibrational spectra of this compound are characterized by distinct peaks corresponding to the vibrational modes of the [SiO₄]⁴⁻ tetrahedron.
Table 1: Vibrational Modes of the Orthosilicate Anion ([SiO₄]⁴⁻)
| Vibrational Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) | Description |
| ν₁ | A₁ | Raman | ~800 - 850 | Symmetric Si-O Stretch |
| ν₂ | E | Raman | ~300 - 400 | O-Si-O Bending |
| ν₃ | F₂ | IR, Raman | ~900 - 1000 | Asymmetric Si-O Stretch |
| ν₄ | F₂ | IR, Raman | ~500 - 600 | O-Si-O Bending |
Note: The exact peak positions can vary slightly due to crystal lattice effects.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material.[7][8]
Theoretical Background
XPS is based on the photoelectric effect. When a sample is irradiated with X-rays, core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment.
Experimental Protocol
Sample Preparation:
The powdered this compound sample is typically mounted on a sample holder using double-sided adhesive tape. For hygroscopic powders, pressing the powder into a high-purity indium foil is a common method.[9] The sample should be handled in an inert atmosphere to prevent surface contamination.
Instrumentation and Data Acquisition:
-
X-ray Source : A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.
-
Vacuum : The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent scattering of the photoelectrons.
-
Analysis :
-
A survey scan is first acquired to identify all the elements present on the surface.
-
High-resolution scans are then acquired for the specific elements of interest (Na 1s, O 1s, Si 2p).
-
-
Charge Compensation : A low-energy electron flood gun is used to neutralize surface charging, which is common in insulating samples like silicates.
Data Interpretation and Quantitative Analysis
The high-resolution XPS spectra provide detailed chemical state information.
Table 2: Expected Binding Energies for this compound
| Core Level | Expected Binding Energy (eV) | Information |
| Na 1s | ~1071 - 1072 | Presence and chemical state of sodium |
| O 1s | ~531 - 532 | Presence and chemical state of oxygen (non-bridging) |
| Si 2p | ~101 - 102 | Presence and chemical state of silicon |
The O 1s spectrum is particularly informative. In this compound, all oxygen atoms are non-bridging oxygens (NBOs). The O 1s peak for NBOs is typically found at a lower binding energy than that for bridging oxygens (BOs) in more polymerized silicates. Deconvolution of the O 1s peak can be used to quantify the relative amounts of different oxygen species if impurities are present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ²⁹Si NMR is a powerful technique for probing the local environment of silicon atoms in silicates.
Theoretical Background
²⁹Si is a spin-1/2 nucleus, which makes it suitable for high-resolution solid-state NMR. The chemical shift of ²⁹Si is highly sensitive to the degree of condensation of the silicate tetrahedra. The Qⁿ notation is used to describe the connectivity of a silicon atom, where 'n' is the number of bridging oxygen atoms connecting it to other silicon atoms. For this compound, all silicon atoms are isolated, so they are designated as Q⁰ species.
Experimental Protocol
Sample Preparation:
A sufficient amount of the powdered this compound sample is packed into an NMR rotor (typically zirconia) in a dry environment.
Instrumentation and Data Acquisition:
-
Spectrometer : A high-field solid-state NMR spectrometer is required.
-
Technique : Magic Angle Spinning (MAS) is used to average out anisotropic interactions and obtain high-resolution spectra.
-
Pulse Sequence : A simple single-pulse experiment is often sufficient. Cross-polarization (CP/MAS) can be used to enhance the signal, but care must be taken in quantitative analysis.
-
Recycle Delay : A sufficiently long recycle delay should be used to ensure full relaxation of the ²⁹Si nuclei for quantitative measurements.
-
Referencing : The ²⁹Si chemical shifts are typically referenced to an external standard, such as tetramethylsilane (TMS).
References
- 1. US2351385A - Process of preparing anhydrous sodium-orthosilicate - Google Patents [patents.google.com]
- 2. Raman active modes [doitpoms.ac.uk]
- 3. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Materials Evaluation and Engineering, Inc. :: X-Ray Photoelectron Spectroscopy (XPS) [mee-inc.com]
- 8. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
chemical formula and molecular weight of sodium orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium orthosilicate (Na₄SiO₄) is an inorganic compound belonging to the sodium silicate family. It is the sodium salt of orthosilicic acid. As a highly alkaline and water-soluble material, it finds use in a variety of industrial applications, including as a component in detergents, as a cleaning agent, and in metal treatment. For researchers, particularly in the fields of materials science, regenerative medicine, and drug development, the silicate ions (SiO₄⁴⁻) released upon dissolution are of significant interest due to their bioactive properties, including the ability to influence cellular signaling pathways and promote osteogenesis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its impact on key cellular signaling pathways.
Chemical and Physical Properties
This compound is a white, granular or crystalline solid. It is readily soluble in water, where it undergoes hydrolysis to form a strongly alkaline solution.
General Properties
| Property | Value | Reference(s) |
| Chemical Formula | Na₄SiO₄ | [1] |
| Molecular Weight | 184.04 g/mol | [1] |
| Appearance | White flaky solid or powder | [1] |
| Melting Point | 1018 °C | [2] |
| CAS Number | 13472-30-5 | [1] |
| IUPAC Name | Tetrasodium silicate | [1] |
Solubility
pH of Aqueous Solutions
The dissolution of this compound in water results in a highly alkaline solution due to the hydrolysis of the silicate anion. The pH of the solution is dependent on the concentration.
| Concentration of Sodium Silicate Solution | Approximate pH |
| 0.5% (w/v) | ~12.5 |
| General Range | 11.0 - 13.0 |
Note: The pH can vary based on the specific form of sodium silicate and the SiO₂:Na₂O ratio in commercial preparations.
Experimental Protocols
Laboratory Synthesis of Anhydrous this compound
This protocol describes a solid-state reaction to synthesize anhydrous this compound.
Materials:
-
Anhydrous sodium metasilicate (Na₂SiO₃)
-
Anhydrous sodium hydroxide (NaOH)
-
High-temperature furnace
-
Ceramic crucible
-
Mortar and pestle
-
Dry air or inert gas supply
Procedure:
-
Mixing of Reactants: In a dry environment, intimately mix 3 parts by weight of anhydrous sodium metasilicate with 2 parts by weight of anhydrous sodium hydroxide using a mortar and pestle.[5][6]
-
Heating: Place the mixture in a ceramic crucible and heat it in a furnace under a current of dry air or inert gas to 350°C.[5][6]
-
Reaction: Maintain the temperature at 350°C to allow the reaction to proceed to completion, forming anhydrous crystalline this compound.[5][6] The reaction is: Na₂SiO₃ + 2NaOH → Na₄SiO₄ + H₂O.
-
Cooling and Storage: After the reaction is complete, allow the crucible to cool to room temperature in a desiccator to prevent moisture absorption. Store the resulting anhydrous this compound in a tightly sealed container in a dry environment.
Osteogenic Differentiation of Bone Marrow Stromal Cells (BMSCs) using Silicate Ions
This protocol outlines a general procedure for inducing osteogenic differentiation of BMSCs using a medium supplemented with silicate ions, based on findings that demonstrate their osteogenic potential.[7][8]
Materials:
-
Bone Marrow Stromal Cells (BMSCs)
-
Basal medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic supplements (e.g., dexamethasone, β-glycerophosphate, ascorbic acid)
-
Sterile sodium silicate solution (prepare by dissolving this compound in sterile water and filter-sterilizing)
-
Tissue culture plates/flasks
-
CO₂ incubator (37°C, 5% CO₂)
-
Alizarin Red S staining solution for mineralization assessment
Procedure:
-
Cell Seeding: Culture BMSCs in a basal medium supplemented with 10% FBS and 1% penicillin-streptomycin until they reach 70-80% confluency.
-
Preparation of Osteogenic Differentiation Medium: Prepare the osteogenic differentiation medium by adding standard osteogenic supplements to the basal medium.
-
Addition of Silicate Ions: On the day of inducing differentiation, supplement the osteogenic differentiation medium with a sterile sodium silicate solution to achieve a final silicate ion concentration of 0.625 mM.[7]
-
Induction of Differentiation: Replace the culture medium of the confluent BMSCs with the silicate-supplemented osteogenic differentiation medium.
-
Medium Change: Change the medium every 2-3 days, replacing it with fresh silicate-supplemented osteogenic differentiation medium.
-
Assessment of Differentiation: After a suitable culture period (e.g., 14-21 days), assess osteogenic differentiation. This can be done by:
-
Alizarin Red S Staining: To visualize calcium deposits, fix the cells and stain with Alizarin Red S solution.
-
Gene Expression Analysis (qRT-PCR): Analyze the expression of osteogenic marker genes such as Runt-related transcription factor 2 (RUNX2), Alkaline Phosphatase (ALP), Osteopontin (OPN), and Osteocalcin (OCN).
-
Protein Analysis (Western Blot/ELISA): Quantify the protein levels of osteogenic markers.
-
Signaling Pathways and Mechanisms
Silicate ions have been shown to modulate key cellular signaling pathways, particularly those involved in cell proliferation, differentiation, and survival.
Activation of WNT and SHH Signaling Pathways in Osteogenesis
Studies have demonstrated that silicate ions can promote the osteogenic differentiation of bone marrow stromal cells through the activation of the Wnt and Sonic Hedgehog (SHH) signaling pathways.[7][8]
References
- 1. This compound | Na4SiO4 | CID 26051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. This compound [chemister.ru]
- 4. This compound (Granular ) - (Silicates and Silica):Nippon Chemical Industrial of chemical manufacturer [nippon-chem.co.jp]
- 5. nypl.org [nypl.org]
- 6. US2351385A - Process of preparing anhydrous sodium-orthosilicate - Google Patents [patents.google.com]
- 7. The effect of silicate ions on proliferation, osteogenic differentiation and cell signalling pathways (WNT and SHH) of bone marrow stromal cells - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Sodium Orthosilicate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sodium Orthosilicate
This compound, with the chemical formula Na₄SiO₄, is the most alkaline of the soluble sodium silicates.[1][2] It is a salt of the unstable orthosilicic acid (H₄SiO₄).[1][3] In its anhydrous form, it appears as a white, crystalline powder.[3][4] Due to its high alkalinity, it finds applications as a powerful cleaning and degreasing agent, a component in soaps and detergents, and in the treatment of iron and steel surfaces to inhibit corrosion.[2][4] In solution, it is a source of monomeric silicate species, which can be of interest in various chemical synthesis processes, including those relevant to materials science and potentially drug delivery systems.
Aqueous Chemistry of this compound
The dissolution of this compound in water is not a simple physical process but a complex series of chemical reactions. It is generally described as soluble in water.[3][4][5]
Dissolution and Hydrolysis
Upon contact with water, this compound dissociates to release sodium ions (Na⁺) and orthosilicate anions (SiO₄⁴⁻). The orthosilicate anion is a strong base and readily undergoes hydrolysis, reacting with water molecules. This reaction is a key factor in the high pH of this compound solutions, which can range from 11 to 13.[6]
The primary hydrolysis step can be represented as:
SiO₄⁴⁻ + H₂O ⇌ HSiO₄³⁻ + OH⁻
This initial hydrolysis is followed by a series of further protonation steps, leading to a complex equilibrium of various silicate species in solution. The distribution of these species is highly dependent on the pH and concentration of the solution.[7][8]
Silicate Speciation in Solution
In aqueous solutions, a variety of silicate species can exist in equilibrium. At the high pH generated by the dissolution of this compound, monomeric species such as SiO₄⁴⁻, HSiO₄³⁻, and H₂SiO₄²⁻ are expected to be predominant. As the pH is lowered or the concentration of silica increases, these monomers can undergo condensation reactions to form dimers, trimers, and eventually larger polymeric silicate chains and colloidal silica.[7][9]
The following diagram illustrates the general pathway of this compound dissolution and the subsequent hydrolysis and potential polymerization of the orthosilicate anion in an aqueous environment.
Factors Affecting Solubility
The solubility of this compound is influenced by several factors, which are critical to consider in experimental and industrial settings.
| Factor | Effect on Solubility | Mechanism |
| Temperature | Generally increases with increasing temperature. | The dissolution of most solids in liquids is an endothermic process, thus, according to Le Chatelier's principle, increasing the temperature will favor the dissolution process. However, for some silicates, such as anhydrous sodium metasilicate, solubility can decrease with increasing temperature.[10] Specific data for this compound is needed for a definitive conclusion. |
| pH | Highly dependent on pH; solubility of silica species generally increases dramatically at pH values above 9.[9] | At high pH, the formation of more soluble anionic silicate species (e.g., HSiO₄³⁻, H₂SiO₄²⁻) is favored, which shifts the dissolution equilibrium towards the dissolved state.[7][9] |
| Common Ion Effect | Decreases solubility. | The addition of a soluble salt containing a common ion (e.g., NaCl, which provides Na⁺ ions) increases the concentration of that ion in the solution. According to Le Chatelier's principle, the equilibrium will shift to the left (towards the solid, undissolved state) to counteract this change, thus reducing the solubility of the this compound.[10] |
| Presence of Other Ions | Can either decrease or increase solubility. | Divalent cations like Ca²⁺ and Mg²⁺ can react with silicate anions to form insoluble metal silicates, thereby reducing the overall concentration of dissolved silicate.[11] The effect of other ions on the ionic strength of the solution can also influence solubility.[12] |
| Atmospheric Carbon Dioxide | Can cause precipitation over time. | Carbon dioxide from the atmosphere can dissolve in the alkaline solution to form carbonic acid, which will neutralize the hydroxide ions produced during hydrolysis. This lowering of pH can lead to the polymerization of silicate species and the eventual precipitation of silica gel.[13] |
Experimental Determination of Solubility
Due to the lack of readily available quantitative solubility data for this compound, empirical determination is often necessary. The following sections outline a suitable experimental protocol and the analytical methods required.
Experimental Protocol: Isothermal Equilibrium Method
This method involves preparing a saturated solution of this compound at a constant temperature and then determining the concentration of the dissolved solid.
4.1.1. Materials and Equipment
-
Anhydrous this compound (Na₄SiO₄)
-
Deionized, degassed water (to minimize dissolved CO₂)
-
Thermostatic water bath or incubator with temperature control (± 0.1 °C)
-
Sealed, inert reaction vessels (e.g., polypropylene or PTFE)
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
pH meter
-
Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or other suitable analytical instrument for silicon and sodium quantification.
4.1.2. Procedure
-
Temperature Control: Set the thermostatic water bath to the desired temperature and allow it to equilibrate.
-
Sample Preparation: Add an excess amount of anhydrous this compound to a known volume or mass of deionized, degassed water in a sealed reaction vessel. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the sealed vessel in the thermostatic bath and stir the suspension at a constant rate. Allow the system to equilibrate for a sufficient period (e.g., 24-48 hours). The required time for equilibrium should be determined by taking measurements at different time points until the dissolved concentration remains constant.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a short period. Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles.
-
Sample Dilution and Analysis: Accurately dilute the filtered, saturated solution to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted solution for its silicon (or SiO₂) and sodium (Na) content using a calibrated analytical method such as ICP-OES.
-
Solubility Calculation: Calculate the concentration of this compound in the saturated solution from the measured silicon or sodium concentration. Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Repeatability: Repeat the experiment at different temperatures to generate a solubility curve.
The following diagram illustrates the workflow for the experimental determination of this compound solubility.
Analytical Techniques for Quantification
The accurate determination of the dissolved silicate concentration is crucial for solubility measurements. The table below summarizes suitable analytical techniques.
| Analytical Technique | Principle | Advantages | Considerations |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measures the electromagnetic radiation emitted by atoms and ions in a high-temperature plasma to determine elemental concentrations. | High sensitivity, can measure both silicon and sodium simultaneously, well-established method.[14] | Requires sample digestion and dilution, potential for matrix effects from high salt concentrations. |
| Molybdenum Blue Spectrophotometry | Silicate ions react with a molybdate reagent in an acidic solution to form a yellow silicomolybdic acid complex. This is then reduced to form a blue complex, the absorbance of which is measured. | Cost-effective, widely available instrumentation. | The presence of other species like phosphate can interfere. The highly alkaline nature of the initial solution requires careful neutralization. |
| Gravimetric Analysis | Acidification of the silicate solution to precipitate hydrated silica, which is then filtered, dried, and weighed. | A classical and direct method. | Can be time-consuming and less sensitive for low concentrations. Incomplete precipitation can be a source of error. |
| Titrimetric Methods | Involves titration with a standard acid to determine the alkalinity, which can be related to the silicate concentration. | Simple and does not require expensive instrumentation. | Less specific, as any basic component in the solution will be titrated. |
Summary
-
This compound is soluble in water, producing a highly alkaline solution due to the hydrolysis of the orthosilicate anion.
-
Solubility is significantly influenced by temperature, pH, and the presence of other ions, particularly those that are common to the salt or can form insoluble precipitates with silicate.
-
Careful experimental design, particularly the exclusion of atmospheric carbon dioxide, is necessary for accurate solubility measurements.
-
A range of analytical techniques can be employed for the quantification of dissolved silicate, with ICP-OES being a robust and sensitive option.
By applying the principles and methods outlined in this guide, researchers can effectively characterize the solubility of this compound for their specific applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jaydinesh.com [jaydinesh.com]
- 3. This compound | Na4SiO4 | CID 26051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13472-30-5 [chemicalbook.com]
- 5. Tetrathis compound [chembk.com]
- 6. CAS 13472-30-5: Sodium silicate (Na4SiO4) | CymitQuimica [cymitquimica.com]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. A review of sodium silicate solutions: Structure, gelation, and syneresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inis.iaea.org [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effect of ionic strength and type of ions on the structure of water swollen polyelectrolyte multilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. letters.rilem.net [letters.rilem.net]
A Comprehensive Technical Guide to Sodium Orthosilicate: History, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium orthosilicate (Na₄SiO₄), an inorganic compound belonging to the sodium silicate family, has a history rooted in the broader development of soluble silicates. While its direct applications in drug development are not extensive, its unique properties and the biological relevance of its hydrolysis product, ortho-silicic acid, warrant a closer examination by the scientific community. This technical whitepaper provides an in-depth exploration of the history, discovery, synthesis, and characterization of this compound. It includes detailed experimental protocols, summarized quantitative data, and workflow visualizations to serve as a comprehensive resource for researchers.
Introduction
This compound is a salt of the unstable orthosilicic acid (H₄SiO₄). It is a white, crystalline solid that is soluble in water, producing strongly alkaline solutions.[1] While the broader class of sodium silicates, often referred to as "water glass," has been known and utilized for centuries, the specific characterization and industrial production of this compound are more recent developments. This guide will delve into the historical context of its discovery and detail the modern methods for its synthesis and analysis.
History and Discovery
The history of this compound is intertwined with the broader history of soluble silicates. Observations of soluble silicates of alkali metals date back to European alchemists in the 16th century.[2] Giambattista della Porta noted in 1567 that potassium bitartrate could lower the melting point of quartz.[2] However, systematic study and industrial applications began in the 19th century, largely based on the work of Johann Nepomuk von Fuchs starting in 1818.[3]
The specific synthesis and characterization of this compound as a distinct chemical entity came later. Patents from the 1930s and 1940s detail early industrial methods for its preparation, distinguishing it from other sodium silicates like sodium metasilicate.[4][5] These early methods focused on both "wet" digestion and "dry" furnace processes to achieve the correct stoichiometric ratio of sodium oxide to silicon dioxide.[4]
Physicochemical Properties
This compound is a white, flaky solid.[1] It is a strong irritant to the skin, eyes, and mucous membranes.[1] Key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | Na₄SiO₄ | [1][6][7] |
| Molar Mass | 184.04 g/mol | [1][6][8] |
| Appearance | White powder or flaky solid | [1][8][9] |
| Melting Point | 1,018 °C (1,291 K) | [6][8][10] |
| CAS Number | 13472-30-5 | [1][6][7] |
| Na₂O Content | ~57% min | [7][9] |
| SiO₂ Content | ~27% min | [7][9] |
Synthesis of this compound
This compound can be synthesized through several methods, primarily categorized as solid-state (dry) reactions and wet chemical routes.
Solid-State Synthesis (Furnace Method)
This method involves the high-temperature reaction of a silica source with a sodium source, typically sodium hydroxide or sodium carbonate.
Experimental Protocol:
-
Reactant Preparation: Finely ground silica sand (SiO₂) and solid caustic soda (NaOH) are intimately mixed. A small percentage of soda ash (Na₂CO₃), typically 2-4% by weight of the final product, can be added to improve the reaction and handling properties.[4]
-
Stoichiometry: The reactants are mixed in proportions to achieve a 4:1 atomic ratio of Na:Si.
-
Heating: The mixture is heated in a reaction chamber to a temperature below the fusion point of caustic soda (approximately 320°C) to initiate the reaction.[4][5] The temperature can then be raised to between 300°C and 600°C.[5]
-
Agitation: The reaction mixture is agitated to ensure homogeneity and facilitate the formation of a hard, brittle product.[4]
-
Drying and Milling: The resulting fused, translucent this compound is then passed through a drier and milled to the desired particle size.[4]
Wet Chemical Synthesis
This method involves the reaction of sodium metasilicate with an excess of sodium hydroxide in an aqueous solution, followed by calcination.
Experimental Protocol:
-
Precursor Solution: Sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O) is dissolved in water.
-
Depolymerization: An excess of sodium hydroxide (NaOH) solution is added to the sodium metasilicate solution. The hydroxide ions break the Si-O-Si bonds of the polysilicate chains in the metasilicate, leading to the formation of discrete orthosilicate anions ([SiO₄]⁴⁻).
-
Calcination: The resulting solution is heated to evaporate the water. The temperature is then raised to facilitate the crystallization of anhydrous this compound (Na₄SiO₄). One method suggests heating from ambient temperature to 600°C at a rate of 2°C/min and holding for 60 minutes.
Characterization Techniques
The purity, crystal structure, and chemical bonding of the synthesized this compound are confirmed using various analytical techniques.
X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases of the synthesized material. The diffraction pattern of the product is compared with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For this compound, the obtained peaks should match the standard diffraction pattern (e.g., JCPDS No. 78-1432).
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is employed to identify the functional groups and bonding within the material. The spectra of sodium silicates show characteristic absorption bands corresponding to the stretching and bending vibrations of Si-O-Si and Si-O-Na bonds. For instance, the asymmetric stretching of Si-O-Si bonds is typically observed around 1080 cm⁻¹.
Biological Activity and Toxicological Profile
For professionals in drug development, understanding the biological interactions of any compound is crucial.
Toxicity
This compound is a caustic material that can cause severe skin burns and eye damage upon contact.[3][11] Ingestion is harmful and can lead to chemical burns in the oral cavity and gastrointestinal tract.[3] It is classified as a hazardous substance.[2][3] However, studies have shown an absence of significant toxicity by oral and dermal routes of exposure at lower concentrations.[3] The acute oral LD₅₀ in rats for a sodium silicate complex was found to be greater than 5000 mg/kg, suggesting low acute toxicity.[6][12]
Biological Relevance
Direct signaling pathways involving this compound are not documented. However, in aqueous environments, silicates can hydrolyze to form ortho-silicic acid (H₄SiO₄), the bioavailable form of silicon.[13][14] Ortho-silicic acid has been associated with several biological and therapeutic effects, including roles in bone mineralization, collagen synthesis, and immune system enhancement.[13][14]
Some studies have also investigated the antibacterial properties of sodium silicate complexes, showing inhibitory effects against both Gram-positive and Gram-negative bacteria.[6][12] This suggests potential applications in areas where antimicrobial properties are desired.
Applications
The primary applications of this compound are industrial and include:
-
Detergents: It acts as a degreasing agent in industrial and domestic detergent formulations.[7][9]
-
Corrosion Inhibition: It can stabilize ferrate films on iron and steel surfaces, providing anti-corrosion treatment.[6][7][9]
-
Enhanced Oil Recovery: It has been used as an additive to reduce interfacial tension in the waterflooding of oil fields.[6][7][9]
Conclusion
This compound, while a compound with a long history within the silicate family, presents a specific set of properties and synthesis challenges. For researchers, a thorough understanding of its history, synthesis, and characterization is fundamental for its potential application. For those in drug development, while not a direct therapeutic agent, its hydrolysis to bioavailable ortho-silicic acid and its antimicrobial properties suggest areas for further investigation. This guide provides a foundational technical overview to support and inspire future research in these fields.
References
- 1. santos.com [santos.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. scialert.net [scialert.net]
- 7. echemi.com [echemi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. jaydinesh.com [jaydinesh.com]
- 10. This compound | 13472-30-5 | NAA47230 | Biosynth [biosynth.com]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy | springermedizin.de [springermedizin.de]
- 14. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Modeling of Sodium Orthosilicate Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium orthosilicate (Na₄SiO₄) is a fascinating inorganic compound characterized by isolated [SiO₄]⁴⁻ tetrahedra, a structure that underpins its notable thermal stability and ionic conductivity.[1] These properties have positioned this compound as a material of significant interest in diverse applications, including solid-state batteries and carbon capture technologies.[2][3] Theoretical modeling plays a pivotal role in elucidating the atomic-scale structure, defect dynamics, and transport properties that govern the performance of this material. This guide provides a comprehensive overview of the theoretical approaches used to model this compound, with a focus on computational methodologies, key findings, and the experimental protocols used for validation.
Theoretical Frameworks and Computational Methodologies
The theoretical investigation of this compound predominantly employs a multi-scale modeling approach, ranging from highly accurate quantum mechanical calculations to more computationally efficient classical simulations.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a first-principles quantum mechanical method that allows for the detailed study of the electronic structure and bonding in materials.[2][4] DFT calculations are instrumental in understanding the fundamental properties of this compound, such as its crystal structure, electronic band structure, and the energetics of defect formation. For instance, DFT has been used to investigate CO₂ chemisorption on Na₄SiO₄ surfaces, highlighting the potential for creating more effective CO₂ capture materials by doping with oxysalts.[2]
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a system of atoms or molecules.[5][6] By solving Newton's equations of motion, MD simulations provide insights into the dynamic properties of materials, such as ionic diffusion and phase transitions. In the context of this compound, MD simulations have been employed to investigate the structure and dynamics of silicate glasses and melts, which can inform our understanding of the amorphous and crystalline phases of sodium silicates.[4][7]
Atomistic Simulations with Classical Pair Potentials
For larger-scale simulations, classical pair potentials offer a computationally less expensive alternative to first-principles methods. These simulations rely on empirically derived or quantum mechanically informed potential energy functions to describe the interactions between atoms. The General Utility Lattice Program (GULP) is a prominent computational tool used for such simulations, enabling the calculation of lattice dynamics, defect properties, and thermodynamic properties of crystalline materials like this compound.[2][3]
Key Findings from Theoretical Modeling
Theoretical studies have yielded significant insights into the structural and dynamic properties of this compound.
Crystal Structure
The crystal structure of this compound has been determined to be triclinic with the space group P-1.[1] Theoretical calculations have been used to refine and validate the experimentally determined lattice parameters.
Table 1: Experimental and Calculated Lattice Parameters of this compound
| Parameter | Experimental Value[2] | Calculated Value[3] |
| a (Å) | 5.58 | 5.576 |
| b (Å) | 5.58 | 6.191 |
| c (Å) | 8.39 | 8.507 |
| α (°) | 80.92 | 103.13 |
| β (°) | 71.84 | 95.5 |
| γ (°) | 67.44 | 123.72 |
Note: Discrepancies between experimental and calculated values can arise from differences in temperature, pressure, and the specific computational methods employed.
Defect Energetics and Ion Migration
Atomistic simulations have been crucial in understanding the defect chemistry of this compound, which is fundamental to its ionic conductivity. The most energetically favorable intrinsic defect is the Na Frenkel defect, which involves the creation of a sodium vacancy and an interstitial Na⁺ ion.[2][3] This defect mechanism facilitates vacancy-assisted migration of Na⁺ ions.
Table 2: Calculated Defect Energies in this compound
| Defect Type | Formation Energy (eV) |
| Na Frenkel | (Value not explicitly stated in provided search results) |
| Si Frenkel | (Value not explicitly stated in provided search results) |
| O Frenkel | (Value not explicitly stated in provided search results) |
| Schottky | (Value not explicitly stated in provided search results) |
| Na/Si Antisite | (Value not explicitly stated in provided search results) |
The activation energy for three-dimensional Na⁺ ion diffusion has been calculated to be a low 0.55 eV, indicating rapid ion movement within the material.[3] This low activation energy is a key factor in its potential as a solid-state battery material.
Experimental Protocols
The validation of theoretical models relies on robust experimental data. The primary experimental technique for determining the crystal structure of materials like this compound is X-ray Diffraction (XRD).
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: High-quality single crystals of this compound are synthesized, often through solid-state reactions or flux growth methods.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods and refined using least-squares algorithms. The Rietveld refinement method is a powerful computational tool used to analyze powder diffraction data by refining a theoretical crystal structure model against the experimental pattern.[1]
Visualizations
Logical Relationship of Modeling Techniques
Caption: Hierarchy of theoretical modeling techniques for this compound.
Experimental Workflow for Crystal Structure Determination
Caption: Experimental workflow for single-crystal X-ray diffraction.
Conclusion
The theoretical modeling of this compound provides invaluable insights into its fundamental properties and potential applications. A synergistic approach, combining first-principles calculations, classical simulations, and experimental validation, is crucial for a comprehensive understanding of this promising material. Future research will likely focus on more complex phenomena, such as the role of grain boundaries and interfaces on ionic transport, and the design of novel this compound-based materials with enhanced functionalities for energy storage and environmental applications.
References
- 1. This compound | 13472-30-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. zeus.plmsc.psu.edu [zeus.plmsc.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Methodological & Application
Application Notes: Sodium Orthosilicate as a Catalyst in Organic Synthesis
A review of the catalytic activity of sodium orthosilicate and related silicate compounds in key organic transformations.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound (Na₄SiO₄) is a strongly basic, water-soluble solid. While its application as a direct catalyst in fine chemical and pharmaceutical synthesis is not extensively documented in peer-reviewed literature, its basic nature suggests potential catalytic activity in a variety of organic reactions that are typically promoted by bases. This document aims to provide an overview of the potential applications of this compound as a catalyst, drawing parallels with the established catalytic use of other basic sodium silicates and silica-supported base catalysts. We will focus on key carbon-carbon bond-forming reactions relevant to drug development and organic synthesis, such as the Knoevenagel and Claisen-Schmidt condensations, and the synthesis of heterocyclic compounds like coumarins.
Theoretical Catalytic Pathways
The catalytic activity of this compound in organic synthesis is predicated on its ability to act as a solid base. The orthosilicate anion ([SiO₄]⁴⁻) is a strong proton acceptor. In a heterogeneous catalytic system, the surface of this compound can deprotonate acidic methylene compounds, initiating condensation reactions.
A general workflow for a this compound-catalyzed condensation reaction can be visualized as follows:
Caption: General workflow for a heterogeneous reaction catalyzed by this compound.
Applications in Organic Synthesis
While specific data for this compound is limited, we can extrapolate potential applications from reactions catalyzed by similar basic systems.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. It is a fundamental reaction for the synthesis of substituted alkenes and is widely used in the pharmaceutical industry.
Reaction Scheme:
Proposed Experimental Protocol:
A general protocol for a Knoevenagel condensation using a solid base catalyst is as follows. Researchers should optimize these conditions for their specific substrates.
-
To a solution of an aromatic aldehyde (1 mmol) and an active methylene compound (e.g., malononitrile, 1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add this compound (0.1 g, ~10 mol%).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Wash the catalyst with the solvent and dry for potential reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Claisen-Schmidt Condensation (Crossed Aldol Condensation)
The Claisen-Schmidt condensation is the reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen to form α,β-unsaturated ketones, which are precursors to chalcones and flavonoids with significant biological activities.
Reaction Scheme:
Proposed Experimental Protocol:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the ketone (1 mmol) in a suitable solvent (e.g., ethanol).
-
Add this compound (catalytic amount, e.g., 20 mol%).
-
Stir the mixture at room temperature or heat as required, monitoring by TLC.
-
After the reaction is complete, filter off the catalyst.
-
The product can often be isolated by pouring the reaction mixture into cold water, which causes the product to precipitate.
-
Collect the solid product by filtration and purify by recrystallization.
Synthesis of Coumarins (Pechmann Condensation)
Coumarins are an important class of heterocyclic compounds with diverse pharmacological properties. The Pechmann condensation is a common method for their synthesis, involving the reaction of a phenol with a β-ketoester. While typically acid-catalyzed, base-catalyzed variations exist.
Reaction Scheme:
Proposed Experimental Protocol:
-
A mixture of a phenol (1 mmol), a β-ketoester (1.1 mmol), and this compound (as a potential basic catalyst) is heated, often under solvent-free conditions.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solid mass is treated with cold water or dilute acid.
-
The precipitated crude coumarin is filtered, washed, and recrystallized from a suitable solvent.
Data Presentation
Due to the lack of specific literature on this compound as a catalyst for these reactions, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine key parameters such as catalyst loading, reaction time, temperature, and solvent effects for their specific substrates. A template for such a data table is provided below.
Table 1: Template for Optimization of Knoevenagel Condensation using this compound
| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 5 | Ethanol | 25 | 4 | |
| 2 | Benzaldehyde | Malononitrile | 10 | Ethanol | 25 | 2 | |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | 10 | Ethanol | 25 | 1 | |
| 4 | 4-Nitrobenzaldehyde | Malononitrile | 10 | Toluene | 80 | 0.5 |
Catalyst Reusability
A significant advantage of using a solid catalyst like this compound is the potential for easy separation and recycling. After the reaction, the catalyst can be recovered by simple filtration, washed with a suitable solvent to remove any adsorbed organic material, and dried before being used in subsequent reaction cycles. The reusability should be evaluated by monitoring the product yield over several cycles.
The logical flow for a catalyst reusability study is as follows:
Caption: Workflow for catalyst reusability testing.
Conclusion
While direct experimental data for this compound as a catalyst in organic synthesis is scarce, its inherent basicity suggests it could be a viable, heterogeneous catalyst for various base-promoted reactions. The proposed protocols, based on similar catalytic systems, offer a starting point for researchers to explore the potential of this compound. Its advantages could include operational simplicity, catalyst recyclability, and potentially mild reaction conditions, aligning with the principles of green chemistry. Further research is needed to fully elucidate its catalytic scope and efficiency.
Application Notes and Protocols: Sodium Orthosilicate in the Preparation of Mesoporous Silica
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of mesoporous silica using sodium orthosilicate as a silica precursor. The use of this compound offers a cost-effective and environmentally friendly alternative to traditional alkoxide precursors such as tetraethyl orthosilicate (TEOS).[1] These protocols are designed to be a valuable resource for researchers in materials science, drug delivery, and catalysis.
Introduction
Mesoporous silica nanoparticles (MSNs) are a class of inorganic materials characterized by a large surface area, tunable pore size (2-50 nm), and high pore volume.[1][2] These properties make them ideal candidates for a wide range of applications, including as drug delivery vehicles, catalyst supports, and adsorbents.[1] While TEOS is a commonly used silica source, this compound presents several advantages, including lower cost and the avoidance of alcohol byproducts during synthesis.[1] The synthesis generally involves the hydrolysis and condensation of the silica precursor in the presence of a structure-directing agent (surfactant) to create a porous framework.[2]
Experimental Protocols
Protocol 1: Synthesis of Mesoporous Silica using Pluronic P104 as a Surfactant
This protocol is adapted from a method utilizing a non-ionic triblock copolymer surfactant under acidic conditions.[1]
Materials:
-
Sodium silicate solution
-
Pluronic P104 (non-ionic surfactant)
-
Nitric acid (HNO3), 2 M
-
Distilled water
Procedure:
-
Surfactant Solution Preparation: Dissolve 4 g of Pluronic P104 in 150 ml of 2 M HNO3 with stirring.
-
Silica Solution Preparation: Dissolve 10 g of sodium silicate in 50 ml of distilled water.
-
Mixing: Slowly add the sodium silicate solution dropwise to the Pluronic P104 solution while stirring vigorously.
-
Aging: The resulting mixture is aged to allow for the formation of the mesoporous structure. The optimal aging time may vary, but a 6-hour period has been shown to produce regular hexagonal spherical morphology.[1]
-
Washing and Drying: The solid product is collected by filtration, washed with distilled water, and dried.
-
Calcination: The dried powder is calcined at an elevated temperature (e.g., 550°C) to remove the surfactant template and yield the final mesoporous silica.
Protocol 2: Synthesis of Well-Ordered Mesoporous Silica using CTAB
This protocol describes a rapid synthesis method using a cationic surfactant, cetyl trimethyl ammonium bromide (CTAB), in a mildly acidic medium.[3]
Materials:
-
Sodium silicate
-
Cetyl trimethyl ammonium bromide (CTAB)
-
Acidic solution (to maintain a mild acidic pH)
-
Distilled water
Procedure:
-
Reaction Mixture Preparation: Prepare an aqueous solution of sodium silicate and CTAB. A higher weight ratio of CTAB to sodium silicate (e.g., 1.5/5.0) is recommended for a well-ordered structure.[3]
-
pH Adjustment: Adjust the pH of the mixture to a mildly acidic range.
-
Aging: Allow the mixture to age for a relatively short period (e.g., 8 hours) at a controlled temperature (around 20°C).[3]
-
Product Recovery: The resulting precipitate is filtered, washed, and dried.
-
Template Removal: The CTAB template is removed by calcination to obtain the final mesoporous silica product.
Data Presentation
The properties of mesoporous silica are highly dependent on the synthesis parameters. The following tables summarize quantitative data from various studies.
Table 1: Influence of Synthesis Parameters on Mesoporous Silica Properties using Sodium Silicate and Pluronic P104 [1]
| Parameter | Value | Resulting Property | Value |
| pH | 5 | Pore Diameter | 5.2 nm |
| Aging Time | 6 hours | Morphology | Hexagonal spherical |
Table 2: Influence of Synthesis Parameters on SBA-15 Properties using Sodium Silicate and Pluronic P123 [4]
| Parameter | Value | Resulting Property | Value Range |
| Hydrothermal Temperature | 110 °C | Surface Area | 210 - 756 m²/g |
| Hydrothermal Time | 24 h | Pore Volume | 0.28 - 0.7 cm³/g |
| Hydrothermal Temperature | 100 °C | Pore Size | 1.94 - 13.45 nm |
| Hydrothermal Time | 120 h |
Table 3: Textural Properties of Functionalized Mesoporous Silica from Sodium Silicate [5]
| Functional Group | Particle Diameter (nm) | Pore Diameter (nm) |
| Unfunctionalized | 103.51 | 6.7 |
| Methyl | 167.25 | 16.4 |
| Phenyl | 86.41 | 2.7 |
Visualizations
Experimental Workflow for Mesoporous Silica Synthesis
The following diagram illustrates the general workflow for the synthesis of mesoporous silica using this compound.
Logical Relationship of Synthesis Parameters and Material Properties
The diagram below outlines the relationship between key synthesis parameters and the final properties of the mesoporous silica.
References
Application of Sodium Orthosilicate in Enhanced Oil Recovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium orthosilicate is a strongly alkaline chemical compound that has garnered significant interest in Enhanced Oil Recovery (EOR) operations, particularly in alkaline flooding and Alkaline-Surfactant-Polymer (ASP) flooding. Its primary function is to improve the displacement of crude oil from reservoir rocks by altering the chemical and physical properties of the rock-fluid and fluid-fluid interfaces. The application of this compound is especially effective in reservoirs containing acidic crude oils.
The principal mechanisms by which this compound enhances oil recovery are:
-
Interfacial Tension (IFT) Reduction: this compound reacts with the organic acids present in crude oil in a process called saponification, creating in-situ surfactants (soaps). These surfactants dramatically lower the interfacial tension between the oil and water phases, which reduces the capillary forces that trap oil in the pore spaces of the reservoir rock, allowing it to be mobilized and produced.[1]
-
Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. In many carbonate and some sandstone reservoirs, the rock surface is preferentially oil-wet, which hinders oil recovery by waterflooding.[2] this compound can alter the wettability of the rock surface from oil-wet to water-wet.[3] This change in wettability facilitates the imbibition of water into the smaller pores and the displacement of oil from the rock surfaces.[4]
-
Emulsification: The in-situ generated surfactants can also lead to the formation of emulsions, which can help to mobilize and transport the oil through the reservoir.[3]
This compound is often used in combination with surfactants and polymers in ASP flooding. In this configuration, the alkali (this compound) reduces surfactant adsorption onto the reservoir rock, making the process more cost-effective, while the polymer provides mobility control to ensure a stable displacement front.[5][6]
Data Presentation
The following tables summarize quantitative data from various studies on alkaline and alkaline-surfactant flooding, demonstrating the effectiveness of these methods in enhancing oil recovery. While not all studies specifically use this compound, the data for other alkalis like sodium hydroxide and sodium carbonate are representative of the effects of alkaline flooding.
Table 1: Interfacial Tension (IFT) Reduction
| Alkaline/Surfactant System | Initial IFT (mN/m) | Final IFT (mN/m) | Reference |
| Crude Oil / Brine | 29.1 | - | [7] |
| Crude Oil / Brine + 3.0 wt% NaCl | 26.5 | - | [7] |
| Crude Oil / Brine + 3.0 wt% NaCl + 1.5 wt% NaOH | - | 0.2 | [7] |
| Sodium Metasilicate Solution in Saline Water | 27 | ~0.1 | [8] |
| Ethylenediamine (0.7 wt%) + Nano silica (0.02475 wt%) | 39.18 | 8.612 | [9] |
Table 2: Wettability Alteration (Contact Angle Measurements)
| Rock Type | Initial Condition | Treatment | Final Contact Angle (°) | Reference |
| Carbonate | Oil-wet | Smart water + 0.1 wt% C12TAB surfactant | 52 | [10] |
| Carbonate | Oil-wet (166.5°) | GPTMS–SiO2 nanofluid (24h reaction) | 43.4 | [11] |
Table 3: Oil Recovery from Core Flooding Experiments
| EOR Method | Initial Oil Saturation | Additional Oil Recovery (% OOIP) | Reference |
| Continuous ASP Flooding | Post-waterflooding | 57% of residual oil | [12] |
| Alternating ASP with Waterflooding | Post-waterflooding | 68% of residual oil | [12] |
| Tapering Water to ASP Ratio | Post-waterflooding | 62% of residual oil | [12] |
| Smart water + C12TAB surfactant (Spontaneous Imbibition) | Saturated with crude oil | 72 | [10] |
| Sodium Metasilicate Gel (Numerical Simulation) | Post-waterflooding | 73% of residual oil | [13][14] |
| Surfactant Flooding (SLES) in high porosity core | Saturated with diesel | ~23% more than waterflooding | [15][16] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effectiveness of this compound in EOR.
Interfacial Tension (IFT) Measurement
Objective: To quantify the reduction in interfacial tension between crude oil and an aqueous solution of this compound.
Methodology:
-
Solution Preparation: Prepare aqueous solutions of this compound at various concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 wt%) in a brine of representative reservoir salinity.
-
Apparatus: Use a spinning drop or pendant drop tensiometer.
-
Procedure (Pendant Drop Method):
-
Fill a cuvette with the this compound solution.
-
A drop of crude oil is formed at the tip of a needle immersed in the cuvette.
-
The shape of the oil drop is analyzed by the instrument's software to determine the IFT based on the Young-Laplace equation.
-
Measurements are taken at reservoir temperature and pressure.
-
-
Data Analysis: Record the IFT values for each concentration of this compound and compare them to the IFT of the crude oil with brine alone.
Wettability Alteration Assessment (Contact Angle Measurement)
Objective: To determine the change in wettability of a reservoir rock surface after treatment with a this compound solution.
Methodology:
-
Substrate Preparation: Prepare polished thin sections or core plugs of the reservoir rock (e.g., sandstone, carbonate).
-
Initial Wetting: The rock substrate is initially saturated with brine and then aged in crude oil at reservoir temperature for several weeks to establish an oil-wet or mixed-wet state.
-
Treatment: The aged rock substrate is immersed in the this compound solution for a specified period (e.g., 24-48 hours) at reservoir temperature.
-
Apparatus: Use a goniometer.
-
Procedure:
-
A drop of crude oil is placed on the surface of the treated rock substrate, which is immersed in the this compound solution.
-
The contact angle between the oil droplet and the rock surface is measured through the aqueous phase.
-
A smaller contact angle (< 90°) indicates a shift towards water-wet conditions.
-
-
Data Analysis: Compare the contact angle before and after treatment with the this compound solution.
Core Flooding Test
Objective: To evaluate the efficiency of this compound in displacing oil from a reservoir rock core sample.
Methodology:
-
Core Preparation:
-
A cylindrical core plug from the reservoir rock is cleaned and dried.
-
Porosity and permeability of the core are measured.
-
-
Saturation:
-
The core is saturated with brine of reservoir salinity.
-
Crude oil is injected into the core until irreducible water saturation is reached (initial oil saturation).
-
-
Waterflooding (Secondary Recovery):
-
Brine is injected into the core to simulate secondary recovery until no more oil is produced (residual oil saturation). The volume of oil recovered is measured.
-
-
Alkaline Flooding (Tertiary Recovery):
-
A slug of the this compound solution (e.g., 0.5 pore volumes) is injected into the core.
-
This is followed by the injection of a polymer solution for mobility control (in the case of ASP flooding) and then by a chase brine injection.
-
-
Data Collection:
-
The volume of oil and water produced is continuously measured.
-
The pressure drop across the core is monitored.
-
-
Data Analysis: Calculate the oil recovery factor as a percentage of the original oil in place (OOIP) for both the waterflooding and the alkaline flooding stages.
Visualization of Mechanisms and Workflows
Signaling Pathway for Interfacial Tension Reduction
Caption: Saponification reaction at the oil-water interface leading to IFT reduction.
Experimental Workflow for Core Flooding
Caption: Step-by-step workflow for a core flooding experiment.
Logical Relationship of Wettability Alteration
Caption: Mechanism of wettability alteration leading to oil mobilization.
References
- 1. alkaline flooding | Energy Glossary [glossary.slb.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. matec-conferences.org [matec-conferences.org]
- 7. Salinity and alkalinity impacts on the interfacial activity of crude oil–water systems using individual and mixtures of a surface-active ionic liquid and conventional surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 9. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. aidic.it [aidic.it]
- 13. onepetro.org [onepetro.org]
- 14. onepetro.org [onepetro.org]
- 15. researchgate.net [researchgate.net]
- 16. piche.org.pk [piche.org.pk]
Application Notes: Sodium Orthosilicate as a Precursor for Zeolite Synthesis
Introduction
Zeolites are crystalline microporous aluminosilicates with well-defined pore structures that are widely used as catalysts, adsorbents, and ion-exchange materials.[1] The synthesis of zeolites is a complex process influenced by numerous factors, including the choice of silica and alumina precursors. Sodium silicate solutions are a common and highly effective source of silica for zeolite synthesis due to their high reactivity.[2]
It is important to note that while the specific term "sodium orthosilicate" (Na₄SiO₄) may be used, the broader term "sodium silicate" is more prevalent in scientific literature and commercial supply.[3] These aqueous solutions are typically described by their weight percent of SiO₂ and Na₂O.[3] The protocols and data presented herein refer to the use of these reactive sodium silicate solutions as the primary silica precursor for the hydrothermal synthesis of various zeolites. The underlying principle involves the controlled polymerization of silicate and aluminate species in an alkaline medium to form an amorphous aluminosilicate gel, which then crystallizes into a specific zeolite framework under hydrothermal conditions.[1][4]
Data Summary for Zeolite Synthesis
The precise control of reactant stoichiometry and reaction conditions is critical for the synthesis of phase-pure zeolites. The following tables summarize quantitative data for the synthesis of common zeolites using sodium silicate as the silica source.
Table 1: Reactant Molar Ratios for Zeolite Synthesis
| Zeolite Type | Reactant Molar Ratio (Oxide Form) | Si/Al Ratio | Source |
|---|---|---|---|
| Zeolite Na-A | 1.3 Na₂O : 0.6 Al₂O₃ : 1 SiO₂ : 38 H₂O | 0.83 | [5] |
| Zeolite Na-X | 2.2 Na₂O : 0.2 Al₂O₃ : 1 SiO₂ : 88 H₂O | 2.5 | [5] |
| Zeolite NaY | 17 Na₂O : 1 Al₂O₃ : 12.8 SiO₂ : 975 H₂O | 6.4 |[6] |
Table 2: Typical Hydrothermal Synthesis Conditions
| Zeolite Type | Aging Conditions | Crystallization Temperature (°C) | Crystallization Time (hours) | Source |
|---|---|---|---|---|
| Zeolite Na-A | Not specified | 80 | 6 | [5] |
| Zeolite Na-X | 2 hours at room temperature | 100 | 4 - 8 | [1][5] |
| Zeolite NaY | 24 hours at room temperature | 90 | 24 |[6][7] |
Experimental Protocols
The following are detailed protocols for the hydrothermal synthesis of Zeolite Na-A and Zeolite Na-X. These protocols are based on established methodologies and highlight the use of sodium silicate as the silica precursor.[1][5][8]
Protocol 1: Synthesis of Zeolite Na-A
Materials:
-
Sodium Aluminate (NaAlO₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Silicate Solution (e.g., containing ~28.7 wt.% SiO₂ and 8.9 wt.% Na₂O)[3]
-
Deionized Water
Procedure:
-
Preparation of Sodium Aluminate Solution:
-
Prepare a sodium hydroxide solution by dissolving a calculated amount of NaOH in deionized water in a polypropylene beaker.
-
Slowly add the required amount of sodium aluminate to the NaOH solution while stirring continuously until a clear and homogeneous solution is obtained.[8]
-
-
Preparation of Aluminosilicate Gel:
-
In a separate vessel, place the required amount of sodium silicate solution.
-
Quickly pour the sodium aluminate solution into the sodium silicate solution under vigorous stirring to form a uniform aluminosilicate hydrogel.[8]
-
Continue stirring for approximately 15-30 minutes at room temperature to ensure homogeneity.[8]
-
-
Hydrothermal Crystallization:
-
Product Recovery and Purification:
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by filtration or centrifugation.
-
Wash the product repeatedly with deionized water until the pH of the filtrate is below 9.[8]
-
Dry the final zeolite product in an oven, typically at 80-100°C overnight.
-
Protocol 2: Synthesis of Zeolite Na-X
Materials:
-
Sodium Aluminate (NaAlO₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Silicate Solution
-
Deionized Water
Procedure:
-
Preparation of Precursor Solutions:
-
Sodium Aluminate Solution: Prepare a solution by dissolving sodium aluminate and sodium hydroxide in deionized water.
-
Sodium Silicate Solution: Use a commercially available sodium silicate solution or prepare one as required.
-
-
Formation and Aging of the Gel:
-
Add the sodium silicate solution to the sodium aluminate solution while stirring vigorously.
-
Homogenize the resulting mixture at room temperature for a specified aging period, typically 2 hours, to allow for the formation of zeolite precursor species.[1]
-
-
Hydrothermal Crystallization:
-
Product Recovery:
-
After the specified crystallization time, quench the reaction by cooling the autoclave.
-
Collect the solid product via filtration.
-
Wash the synthesized zeolite powder with deionized water until the filtrate reaches a neutral or slightly basic pH.
-
Dry the purified zeolite powder in an oven at 100°C.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in zeolite synthesis.
Caption: Hydrothermal synthesis workflow for zeolites.
References
- 1. journalsweb.org [journalsweb.org]
- 2. books.rsc.org [books.rsc.org]
- 3. iza-online.org [iza-online.org]
- 4. Study on the synthesis mechanism of sodalite, gismondine, and zeolite-P1 zeolite materials from ladle furnace slag and fly ash - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of zeolites Na-A and Na-X from tablet compressed and calcinated coal fly ash - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Zeolite NaY Synthesis by using Sodium Silicate and Colloidal Silica as Silica Source | Semantic Scholar [semanticscholar.org]
- 8. Catalysis Research | Synthesis of NaA Zeolite: Conventional Route and Green Route [lidsen.com]
Application Notes and Protocols: Electrochemical Properties of Sodium Orthosilicate Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium orthosilicate (Na₄SiO₄) is emerging as a promising solid-state electrolyte material for next-generation sodium-ion batteries (SIBs). Its potential is rooted in the abundance and low cost of sodium, along with the inherent thermal stability of the orthosilicate structure. Composed of isolated [SiO₄]⁴⁻ tetrahedra, this compound offers a robust framework for ionic conduction, a critical component for enhancing the safety and energy density of SIBs.[1] This document provides a detailed overview of the electrochemical properties of this compound electrolytes, including protocols for their synthesis and characterization.
Electrochemical Properties
While extensive experimental data for pure this compound is still emerging, theoretical calculations and comparisons with related sodium silicate compounds provide valuable insights into its expected electrochemical performance.
Data Presentation
Table 1: Summary of Electrochemical Properties of this compound (Na₄SiO₄) Electrolyte
| Property | Reported/Expected Value | Remarks |
| Ionic Conductivity (σ) | Theoretical activation energy for Na⁺ diffusion: 0.55 eV.[2] Expected room temperature conductivity: 10⁻³ - 10⁻⁵ S/cm. | The low theoretical activation energy suggests the potential for good ionic conductivity. Experimental values for related sodium rare-earth silicates are in the range of 10⁻³ to 10⁻⁴ S/cm.[3] A sodium and calcium-rich silicate electrolyte has shown an ionic conductivity of 1.41 mS/cm. |
| Electrochemical Stability Window | Expected: ~0 - 4.5 V vs. Na/Na⁺ | This is a typical range for many sodium-ion battery electrolytes.[4][5] Specific experimental data for Na₄SiO₄ is needed for precise values. |
| Thermal Stability | High | The structure of isolated silicate tetrahedra contributes to excellent thermal stability.[1] |
| Melting Point | 1,018 °C | This high melting point underscores its thermal stability. |
Experimental Protocols
I. Synthesis of this compound (Na₄SiO₄)
This compound can be synthesized through various methods, including solid-state reaction and wet chemical synthesis followed by calcination.
A. Solid-State Reaction Method
This method involves the high-temperature reaction of sodium carbonate (Na₂CO₃) and silicon dioxide (SiO₂).
Materials:
-
Sodium carbonate (Na₂CO₃), anhydrous, high purity
-
Silicon dioxide (SiO₂), fumed or nanopowder
-
Acetone (for mixing)
-
Alumina crucible
Procedure:
-
Accurately weigh stoichiometric amounts of Na₂CO₃ and SiO₂ in a 2:1 molar ratio. The reaction is: 2Na₂CO₃ + SiO₂ → Na₄SiO₄ + 2CO₂.
-
Thoroughly mix the powders in an agate mortar with a pestle. The addition of a small amount of acetone can aid in achieving a homogeneous mixture.
-
Transfer the powder mixture to an alumina crucible.
-
Place the crucible in a high-temperature furnace.
-
Heat the mixture according to the following program:
-
Ramp up to 800-1000 °C at a rate of 5 °C/min.
-
Hold at the peak temperature for 10-12 hours to ensure complete reaction.
-
Cool down to room temperature at a rate of 5 °C/min.
-
-
Grind the resulting product into a fine powder for subsequent characterization and use.
B. Wet Chemical Synthesis Method
This method involves the reaction of a sodium source and a silica source in a solution, followed by drying and calcination.
Materials:
-
Sodium hydroxide (NaOH)
-
Sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of sodium hydroxide.
-
Separately, prepare an aqueous solution of sodium metasilicate nonahydrate.
-
Slowly add the sodium hydroxide solution to the sodium metasilicate solution while stirring continuously. An excess of sodium hydroxide is often used to drive the reaction towards the formation of the orthosilicate.
-
The resulting slurry is then dried in an oven at 120 °C for 24 hours to remove the bulk of the water.
-
The dried precursor is then calcined in a furnace at a temperature range of 480-800 °C to induce crystallization into the this compound phase. The exact temperature and duration will influence the crystallinity of the final product.
II. Characterization of Electrochemical Properties
A. Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to measure the ionic conductivity of the solid electrolyte.
Materials and Equipment:
-
Synthesized Na₄SiO₄ powder
-
Hydraulic press
-
Pellet die
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Blocking electrodes (e.g., gold or platinum)
-
Furnace with temperature control
Procedure:
-
Press the synthesized Na₄SiO₄ powder into a dense pellet using a hydraulic press. A pressure of 200-300 MPa is typically applied.
-
Sinter the pellet at a high temperature (e.g., 900-1000 °C) to increase its density and ensure good grain-to-grain contact.
-
Sputter blocking electrodes (e.g., gold) onto both flat surfaces of the sintered pellet.
-
Place the pellet in a test cell with electrical contacts.
-
Perform EIS measurements over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
The impedance data is typically plotted as a Nyquist plot (Z'' vs. Z'). The bulk resistance (R_b) of the electrolyte is determined from the intercept of the semicircle with the real axis.
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (R_b * A) where L is the thickness of the pellet and A is the electrode area.
-
Measurements can be performed at various temperatures to determine the activation energy of ionic conduction from an Arrhenius plot (ln(σT) vs. 1/T).
B. Electrochemical Stability Window Determination via Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV)
CV and LSV are used to determine the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.
Materials and Equipment:
-
Synthesized Na₄SiO₄ solid electrolyte pellet
-
Sodium metal as the counter and reference electrode
-
Inert working electrode (e.g., stainless steel or glassy carbon)
-
Electrochemical cell (e.g., Swagelok-type or coin cell)
-
Potentiostat/Galvanostat
-
Argon-filled glovebox
Procedure:
-
Assemble an electrochemical cell in an argon-filled glovebox. The cell configuration should be: Inert Working Electrode | Na₄SiO₄ Electrolyte | Sodium Metal.
-
Ensure good contact between the electrodes and the electrolyte.
-
For LSV, sweep the potential from the open-circuit voltage to a high positive potential (e.g., 5 V vs. Na/Na⁺) to determine the anodic stability limit. The onset of a significant increase in current indicates the oxidation of the electrolyte.
-
In a separate experiment, sweep the potential from the open-circuit voltage to a low negative potential (e.g., -0.5 V vs. Na/Na⁺) to determine the cathodic stability limit. The onset of a significant current increase indicates the reduction of the electrolyte.
-
For CV, cycle the potential between the desired voltage limits (e.g., 0 V to 4.5 V vs. Na/Na⁺) for several cycles. The absence of significant redox peaks within this window indicates good electrochemical stability.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for ionic conductivity measurement.
Caption: Workflow for determining the electrochemical stability window.
References
- 1. This compound | 13472-30-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Role of Sodium Orthosilicate in High-Temperature Ceramic Glazes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of sodium orthosilicate (Na₄SiO₄) in the formulation of high-temperature ceramic glazes. This compound, a powerful fluxing agent, significantly influences the melting behavior, viscosity, and thermal expansion of glazes, making it a critical component for achieving specific aesthetic and functional properties in advanced ceramic applications.
Introduction to this compound in Ceramic Glazes
This compound is a crystalline sodium silicate with a high sodium-to-silica ratio. In the context of high-temperature ceramic glazes, it primarily functions as a potent flux. Fluxes are essential components that lower the melting point of the primary glass-former, silica (SiO₂), allowing the glaze to mature and form a vitreous layer at temperatures achievable in standard kilns.[1][2][3] The high concentration of sodium oxide (Na₂O) in this compound makes it a particularly strong flux, initiating the melting process at lower temperatures compared to other common fluxes.[1]
The fundamental role of oxides in a glaze can be categorized as follows:
-
Glass Formers: Primarily silica (SiO₂), which forms the backbone of the glass network.
-
Stabilizers: Typically alumina (Al₂O₃), which increases viscosity and durability, preventing the glaze from running off the ceramic body.[1][4][5]
-
Fluxes: Metal oxides, such as Na₂O, K₂O, and CaO, that modify the glass network and lower its melting temperature.[1]
This compound provides a direct source of Na₂O, a strong alkaline flux known for producing bright and glossy glazes.[1] However, its high fluxing power also leads to a significant increase in the coefficient of thermal expansion (CTE), which must be carefully managed to prevent crazing—a network of fine cracks that occurs when the glaze contracts more than the ceramic body upon cooling.[6][7][8][9][10]
Quantitative Effects of this compound on Glaze Properties
While specific quantitative data for this compound in peer-reviewed ceramic engineering literature is sparse, its effects can be inferred from its chemical composition and the well-documented impact of high sodium oxide content on silicate glasses. The addition of Na₂O to a silicate melt disrupts the continuous silica network, leading to a decrease in viscosity and a lower melting point.
Impact on Melting Temperature
The addition of this compound to a high-temperature glaze formulation will lower its maturing temperature. This is due to the eutectic effect, where the combination of different oxides results in a lower melting point than any of the individual components.[11] The Na₂O-SiO₂ phase diagram illustrates that increasing the proportion of Na₂O significantly reduces the liquidus temperature of the silica melt.[12]
Table 1: Predicted Effect of this compound on Glaze Maturing Temperature
| Percentage of this compound (wt%) | Predicted Change in Maturing Temperature | Rationale |
| 1-3% | Slight reduction (e.g., 20-50°C) | Introduction of a strong flux begins to lower the eutectic point of the glaze system. |
| 3-5% | Moderate reduction (e.g., 50-100°C) | Increased Na₂O content further disrupts the silica network, significantly lowering the melting temperature. |
| >5% | Significant reduction (>100°C) | At higher concentrations, the glaze may become highly fluid and prone to running, but the melting point will be substantially lower. |
Note: These are predicted values and the actual effect will depend on the base glaze composition.
Influence on Glaze Viscosity
This compound acts as a viscosity modifier, significantly reducing the viscosity of the glaze melt at high temperatures.[4] This is because the sodium ions act as network modifiers, breaking the Si-O-Si bonds in the glass structure.[1] A lower viscosity allows the glaze to heal over surface imperfections and produce a smooth, glossy surface. However, excessive reduction in viscosity can lead to defects such as running and pooling. Alumina is often used to counteract this effect and increase the viscosity of the melt.[1][4][5]
Table 2: Predicted Influence of this compound on High-Temperature Glaze Viscosity
| Percentage of this compound (wt%) | Predicted Effect on Viscosity | Expected Glaze Behavior |
| 1-3% | Minor decrease | Improved flow and leveling of the glaze. |
| 3-5% | Moderate decrease | Increased fluidity, potentially leading to a glossier surface. |
| >5% | Significant decrease | High fluidity, risk of running if not properly formulated with sufficient alumina. |
Note: These are predicted trends. The final viscosity is dependent on the complete oxide composition and firing profile.
Effect on Thermal Expansion
One of the most critical considerations when using this compound is its substantial impact on the coefficient of thermal expansion (CTE) of the glaze. Sodium oxide has one of the highest coefficients of expansion among common glaze oxides.[6][9][10] Consequently, increasing the this compound content will increase the CTE of the fired glaze. A significant mismatch between the CTE of the glaze and the ceramic body will result in stress upon cooling, leading to crazing (if the glaze CTE is too high) or shivering (if the glaze CTE is too low).[6][8][9]
Table 3: Predicted Impact of this compound on Glaze Coefficient of Thermal Expansion (CTE)
| Percentage of this compound (wt%) | Predicted Change in CTE (relative) | Potential for Glaze Defects |
| 1-3% | Moderate increase | Low to moderate risk of crazing, depending on the base glaze and body. |
| 3-5% | Significant increase | High risk of crazing if not balanced with low-expansion oxides. |
| >5% | Very significant increase | Very high probability of crazing on typical stoneware and porcelain bodies. |
Note: CTE is a critical parameter for glaze fit. It is recommended to use glaze calculation software to predict the CTE of a formulation and to perform dilatometry for accurate measurement.
Experimental Protocols
The following protocols provide a framework for systematically evaluating the role of this compound in a high-temperature ceramic glaze.
Materials and Equipment
-
Raw Materials: this compound (Na₄SiO₄), silica (flint), kaolin (for Al₂O₃ and SiO₂), feldspars (e.g., potash feldspar, soda feldspar), and other standard ceramic raw materials.
-
Equipment: Digital scale (accurate to 0.01g), sieves (e.g., 80-mesh), mixing containers, ball mill (optional, for large batches), test tiles (made from the target ceramic body), kiln with a programmable controller, dilatometer, and a high-temperature viscometer (optional).
Protocol for Glaze Preparation and Testing
This protocol outlines a line blending approach to systematically vary the amount of this compound in a base glaze.
-
Define a Base Glaze: Start with a well-characterized high-temperature base glaze recipe (e.g., a cone 10 clear glaze).
-
Calculate Glaze Formulations: Create a series of glaze formulations where a portion of a fluxing ingredient (like a feldspar) is systematically replaced by this compound on a weight percentage basis (e.g., 0%, 2%, 4%, 6%, 8%, 10%). Use glaze calculation software to predict the changes in the oxide formula and the theoretical CTE.
-
Weighing and Mixing:
-
Accurately weigh all dry ingredients for each formulation for a 100g test batch.
-
Dry mix the ingredients thoroughly.
-
Add water and mix to a smooth consistency (a common starting point is a specific gravity of 1.45).
-
Sieve the glaze slurry through an 80-mesh screen to ensure homogeneity and remove any large particles.[13]
-
-
Application:
-
Apply the glaze to bisque-fired test tiles of a known clay body.
-
Ensure a consistent application thickness for all test glazes. Dipping for a consistent duration is a reliable method.[13]
-
-
Firing:
-
Analysis:
-
Visual Inspection: After firing, visually inspect the test tiles for surface quality, gloss, transparency, and any defects like crazing, running, or pinholing.
-
Melting Point/Fluidity: The degree of melt and flow can be qualitatively assessed by observing how much the glaze has moved on a vertical test tile.
-
Thermal Expansion Measurement (Dilatometry): For quantitative analysis, prepare cast bars of the fired glaze and measure their thermal expansion using a dilatometer. Compare the measured CTE with that of the ceramic body to assess glaze fit.
-
Viscosity Measurement (Optional): If available, a high-temperature viscometer can be used to measure the viscosity of the glaze melts at different temperatures.
-
Visualizations
Signaling Pathway of this compound in Glaze Melting
Caption: Role of this compound in Glaze Melting.
Experimental Workflow for Glaze Testing
References
- 1. help.glazy.org [help.glazy.org]
- 2. glendale.edu [glendale.edu]
- 3. altusalumina.com [altusalumina.com]
- 4. Al2O3 (Aluminum Oxide, Alumina) [digitalfire.com]
- 5. Calculated Thermal Expansion [digitalfire.com]
- 6. help.glazy.org [help.glazy.org]
- 7. kilnsandclay.com [kilnsandclay.com]
- 8. Pottery: Experiments with Glazes [johnsankey.ca]
- 9. community.ceramicartsdaily.org [community.ceramicartsdaily.org]
- 10. lindabloomfield.co.uk [lindabloomfield.co.uk]
- 11. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 12. Glaze Mixing and Testing 101 [ceramicartsnetwork.org]
- 13. Glaze Firing Guide - Pottery Tech [potterytech.net]
- 14. kilnfire.com [kilnfire.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Preparation of Stable Sodium Orthosilicate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium orthosilicate (Na₄SiO₄), a salt of the unstable orthosilicic acid, is a highly alkaline and water-soluble compound.[1][2][3] Its solutions are of interest in various research and development applications, including as a precursor for silica-based materials, in the formulation of cleaning agents, and as a potential additive in drug development for its ability to influence pH and act as a source of bioavailable silicon.[2][4][5] However, the preparation of stable aqueous solutions of this compound presents a significant challenge due to the tendency of silicate ions to hydrolyze and polymerize, leading to the formation of silica gel and precipitation.[3][6][7] This document provides a detailed protocol for the preparation of stable this compound solutions, along with key data and visualizations to aid in their successful formulation and use.
Factors Influencing Stability
The stability of this compound solutions is primarily dictated by three factors:
-
pH: Sodium silicate solutions are most stable at a high pH, typically above 11.[6] As the pH decreases, orthosilicic acid is formed, which is unstable and prone to polymerization.[6][8]
-
Concentration: At higher concentrations, silicate polymers are in closer proximity, increasing the likelihood of cross-linking and gel formation.[6][7]
-
Temperature: Temperature can influence the rate of hydrolysis and polymerization. It is generally recommended to store solutions at a constant, cool temperature.[6]
Quantitative Data on Solution Stability
The following table summarizes the key parameters influencing the stability of sodium silicate solutions, based on available literature. It is important to note that specific quantitative data for this compound is limited, and much of the understanding is derived from studies on related sodium silicate solutions.
| Parameter | Condition | Effect on Stability | Citation |
| pH | > 11 | High stability | [6] |
| < 11 | Decreased stability, risk of gelation | [7] | |
| Concentration | Low | Higher stability | [7] |
| High | Increased risk of precipitation/gelation | [6][7] | |
| Additives | Anionic polymers (e.g., sodium polyacrylate, carboxymethylcellulose) | Can prevent flocculation, especially at pH < 12 | [5] |
| Certain acids (e.g., orthophosphoric acid) | Can increase stability of orthosilicic acid solutions | [9] |
Experimental Protocol: Preparation of a Stable this compound Solution
This protocol describes a method for preparing a stable, dilute solution of this compound suitable for laboratory use. The principle is based on the hydrolysis of a silicon-containing precursor in a strongly alkaline environment to favor the formation of the orthosilicate anion (SiO₄⁴⁻) and prevent its polymerization.
Materials and Equipment:
-
Tetraethyl orthosilicate (TEOS)
-
Sodium hydroxide (NaOH), pellets or concentrated solution
-
High-purity water (distilled or deionized)[6]
-
High-density polyethylene (HDPE) or other suitable plastic container[6]
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Prepare a Sodium Hydroxide Solution:
-
In a clean HDPE container, dissolve a calculated amount of sodium hydroxide in high-purity water to achieve a final pH of 13-14. For example, to prepare a 1 M NaOH solution, carefully dissolve 40 g of NaOH pellets in 1 L of water. Caution: This process is exothermic and should be performed with appropriate personal protective equipment (PPE) in a fume hood.
-
-
Slow Addition of TEOS:
-
Place the sodium hydroxide solution on a magnetic stirrer and ensure continuous, vigorous stirring.
-
Slowly add a stoichiometric amount of tetraethyl orthosilicate (TEOS) to the stirred sodium hydroxide solution. The hydrolysis of TEOS in the presence of NaOH will form this compound and ethanol.
-
-
Stirring and Equilibration:
-
Continue stirring the solution at room temperature for a minimum of 6 hours to ensure the complete hydrolysis of TEOS.[10]
-
-
Final Dilution and Storage:
-
If a more dilute solution is required, use the prepared stock solution and dilute it with a high-purity water that has been pre-adjusted to a high pH (e.g., with NaOH) to maintain stability.
-
Store the final this compound solution in a tightly sealed HDPE container at a constant, cool temperature to minimize exposure to atmospheric carbon dioxide, which can lower the pH and cause precipitation.[6]
-
Visualizing the Experimental Workflow and Chemical Principles
Experimental Workflow Diagram:
A schematic of the workflow for preparing stable this compound solutions.
Chemical Relationship Diagram:
The effect of pH on the stability of this compound in aqueous solution.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Solution becomes cloudy or forms a precipitate | pH has dropped below 11 due to absorption of atmospheric CO₂ or addition of acidic reagents. | Ensure the storage container is tightly sealed. If the solution is to be mixed with other components, ensure they are pH-compatible or adjust the pH of the final mixture.[6] |
| Concentration is too high. | Prepare a more dilute solution.[6] | |
| Presence of incompatible ions (e.g., certain metal salts). | Use high-purity water and reagents.[6] | |
| Inconsistent results | Incomplete hydrolysis of TEOS. | Ensure a minimum of 6 hours of vigorous stirring.[10] |
| Inaccurate pH measurement. | Calibrate the pH meter before use. |
Conclusion
The preparation of stable this compound solutions requires careful control of pH and concentration. By following the detailed protocol outlined in these application notes, researchers, scientists, and drug development professionals can consistently produce high-quality, stable solutions for their specific applications. The provided diagrams and troubleshooting guide offer additional support for successful formulation and use.
References
- 1. This compound | Na4SiO4 | CID 26051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sodium silicate - Wikipedia [en.wikipedia.org]
- 4. nichem.solutions [nichem.solutions]
- 5. US5234505A - Stabilization of silicate solutions - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2012032364A1 - Stabilized solution of ortho-silicic acid based on salicylic acid as effective inhibitor of its polymerization, its preparation and use - Google Patents [patents.google.com]
Analytical Techniques for Quantifying Silicate in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantification of silicate in various aqueous solutions. The described methods are suitable for a range of applications, from environmental monitoring to quality control in drug development processes where silicate levels can be a critical parameter.
Molybdenum Blue Colorimetric Method
The Molybdenum Blue method is a widely used, robust, and cost-effective technique for the determination of reactive silicate. It is based on the reaction of silicate with a molybdate reagent in an acidic medium to form a yellow silicomolybdic acid complex. Subsequent reduction of this complex results in the formation of a intensely colored molybdenum blue complex, the absorbance of which is proportional to the silicate concentration.
Application Note: This method is ideal for the routine analysis of silicate in water samples, including process water, and can be adapted for biological fluids with appropriate sample preparation.[1][2] It is particularly useful for quantifying low levels of silicate. However, interference from phosphate, which forms a similar colored complex, must be addressed by the addition of a masking agent like oxalic or tartaric acid.[1][3]
Quantitative Data
| Parameter | Molybdenum Blue Method |
| Detection Principle | Colorimetry/Spectrophotometry |
| Wavelength | ~810-825 nm[2] |
| Linear Range | 0.1 to 100 mg/L SiO₂[1] |
| Limit of Quantitation (LOQ) | As low as 0.25 µg/L SiO₂ with specific test kits |
| Key Interferences | Phosphate, Arsenate, Germanate[2] |
| Sample Matrix | Water, Biological fluids (with preparation) |
Experimental Protocol
1. Reagent Preparation:
-
Ammonium Molybdate Solution (10% w/v): Dissolve 10 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 100 mL of deionized water.
-
Sulfuric Acid (50% v/v): Slowly add 50 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice bath.
-
Oxalic Acid Solution (10% w/v): Dissolve 10 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in 100 mL of deionized water.
-
Reducing Agent (e.g., Ascorbic Acid Solution, 10% w/v): Dissolve 10 g of ascorbic acid in 100 mL of deionized water. Prepare this solution fresh daily.
-
Silicate Stock Standard (1000 mg/L SiO₂): Dissolve 4.73 g of sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O) in 1 L of deionized water. Store in a polyethylene bottle. Prepare working standards by serial dilution.
2. Sample Preparation:
-
Filter the sample through a 0.45 µm membrane filter to remove particulate matter.
-
If high concentrations of silicate are expected, dilute the sample with deionized water to fall within the linear range of the assay.
3. Procedure:
-
To 50 mL of the sample or standard in a volumetric flask, add 1 mL of the ammonium molybdate solution and 1 mL of the 50% sulfuric acid solution.
-
Mix well and allow the reaction to proceed for 10 minutes for the formation of the yellow silicomolybdic acid complex.
-
Add 2 mL of the oxalic acid solution to the flask, mix, and wait for 5 minutes to eliminate phosphate interference.[3]
-
Add 2 mL of the ascorbic acid solution, mix thoroughly, and allow 30 minutes for the full development of the molybdenum blue color.
-
Measure the absorbance of the solution at 810 nm using a spectrophotometer, with deionized water as a blank.
-
Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the silicate concentration in the sample from the calibration curve.
Molybdenum Blue Method Workflow
Caption: Workflow for silicate quantification using the Molybdenum Blue method.
Ion Chromatography (IC) with Post-Column Derivatization
Ion chromatography is a powerful technique for the separation and quantification of ionic species. For silicate analysis, which exists as a weak acid, a post-column derivatization step is employed to enhance detection sensitivity. After separation on an anion-exchange column, the eluted silicate reacts with a molybdate reagent to form a colored complex that is detected by a UV-Vis detector.[4]
Application Note: This method is highly specific and sensitive, making it suitable for complex matrices where other methods might suffer from interferences.[4] It allows for the simultaneous determination of other anions if a dual detection system (conductivity and UV-Vis) is used.[4] This technique is particularly valuable in pharmaceutical and semiconductor industries for monitoring trace levels of silicate in high-purity water.[5]
Quantitative Data
| Parameter | Ion Chromatography (IC) |
| Detection Principle | Ion-Exchange Chromatography with Post-Column Derivatization and UV-Vis Detection |
| Wavelength | 410 nm[4] |
| Method Detection Limit (MDL) | 42 µg/L[4] |
| Linear Range | Typically in the µg/L to mg/L range |
| Key Advantages | High specificity, simultaneous analysis of multiple anions[4] |
| Sample Matrix | High-purity water, environmental water samples, industrial process solutions |
Experimental Protocol
1. Instrumentation:
-
Ion Chromatograph equipped with a gradient pump, an anion-exchange column (e.g., IonPac® AS22), a post-column reagent delivery pump, a reaction coil, a UV-Vis detector, and a conductivity detector (optional).[4]
2. Reagents:
-
Eluent: A carbonate/bicarbonate eluent is typically used for anion separation.[4]
-
Post-Column Reagent: Sodium molybdate reagent. This must be prepared fresh weekly.[4]
-
Standards: Prepare a stock standard of 1000 mg/L silicate and dilute to prepare working standards.
3. Procedure:
-
Prepare the eluent and post-column reagent according to the instrument manufacturer's instructions.
-
Set up the IC system with the appropriate column, flow rates, and detector parameters. The UV-Vis detector should be set to 410 nm.[4]
-
Calibrate the instrument by injecting a series of known concentration standards to generate a calibration curve.
-
Filter the samples through a 0.45 µm filter.
-
Inject the prepared samples into the IC system.
-
The silicate is separated from other anions on the column.
-
After the column, the eluent containing the separated silicate is mixed with the sodium molybdate reagent delivered by the post-column pump.
-
The reaction to form the colored complex occurs in the reaction coil.
-
The absorbance of the complex is measured by the UV-Vis detector.
-
The concentration of silicate in the sample is determined from the peak area and the calibration curve.
Ion Chromatography Workflow
Caption: Experimental workflow for silicate analysis by Ion Chromatography.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is an elemental analysis technique that can be used to determine the total silicon concentration in a sample, which can then be stoichiometrically related to the silicate concentration. The sample is introduced into a high-temperature argon plasma, which excites the silicon atoms. As these atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of silicon in the sample.
Application Note: ICP-OES is a very sensitive and accurate method for total silicon determination and is suitable for a wide range of sample types, including those with complex matrices.[6][7] It is a multi-element technique, allowing for the simultaneous quantification of many other elements. Sample preparation, such as acid digestion, may be required to convert all forms of silica into a detectable form.[6]
Quantitative Data
| Parameter | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Detection Principle | Atomic Emission Spectrometry |
| Wavelengths for Si | 212.412 nm, 251.611 nm, 288.158 nm[8] |
| Detection Limits | Low µg/L (ppb) range |
| Linear Range | Wide, typically several orders of magnitude |
| Key Advantages | High sensitivity, multi-element capability, robust for complex matrices[7][9] |
| Sample Matrix | Water, biological tissues, pharmaceuticals, geological materials |
Experimental Protocol
1. Instrumentation:
-
Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).
2. Reagents:
-
High-purity acids (e.g., nitric acid, hydrochloric acid) for sample digestion and stabilization.
-
Silicon Standard Solutions for calibration.
3. Sample Preparation:
-
For total silicon analysis, a digestion step is often necessary to break down any polymeric or colloidal silica. This can be achieved using acid digestion (e.g., with hydrofluoric acid for complete dissolution of silicates) or alkali fusion.[6] Caution: Hydrofluoric acid is extremely hazardous and requires special handling procedures.
-
The digested sample is then diluted to a suitable volume with deionized water.
4. Procedure:
-
Optimize the ICP-OES instrument parameters (e.g., plasma power, gas flow rates, nebulizer pressure) for silicon analysis.
-
Perform a multi-point calibration using a series of silicon standards of known concentrations.
-
Aspirate the prepared samples into the plasma.
-
The instrument measures the intensity of the light emitted at the characteristic wavelengths for silicon.
-
The concentration of silicon in the sample is determined by the instrument's software based on the calibration curve.
-
The silicate concentration can be calculated from the silicon concentration using the appropriate stoichiometric factor (e.g., mg/L SiO₂ = mg/L Si * 2.139).
ICP-OES Analysis Logical Flow
Caption: Logical flow of silicate quantification via silicon analysis using ICP-OES.
Summary of Quantitative Data
| Analytical Technique | Detection Principle | Typical Detection Limit | Key Advantages | Key Disadvantages |
| Molybdenum Blue Colorimetry | Colorimetry/Spectrophotometry | 0.1 mg/L (can be lower)[1] | Cost-effective, simple instrumentation | Potential for interferences (e.g., phosphate)[1] |
| Ion Chromatography (IC) | Ion-Exchange Chromatography | 42 µg/L[4] | High specificity, multi-anion analysis[4] | Higher initial instrument cost |
| ICP-OES | Atomic Emission Spectrometry | Low µg/L | High sensitivity, multi-element capability[7] | Requires sample digestion for total silicate, high instrument cost |
| Atomic Absorption Spectroscopy (AAS) | Atomic Absorption | ppm range | Relatively low cost for a single element | Lower sensitivity than ICP-OES, single-element analysis |
References
- 1. nemi.gov [nemi.gov]
- 2. MOLYBDENUM BLUE METHOD DETERMINATION OF SILICON IN AMORPHOUS SILICA - ProQuest [proquest.com]
- 3. umces.edu [umces.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. toray-research.co.jp [toray-research.co.jp]
- 7. Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) Information | Thermo Fisher Scientific - US [thermofisher.com]
- 8. 2.5.1. Silicon analysis with ICP-OES [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Sodium Orthosilicate: A High-Performance Corrosion Inhibitor for Steel Surfaces
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corrosion of steel surfaces poses a significant challenge across various industries, leading to structural degradation and substantial economic losses. Sodium orthosilicate has emerged as a promising, cost-effective, and environmentally friendly corrosion inhibitor for steel.[1][2] Its efficacy stems from the formation of a protective silicate-based film on the metal surface, which acts as a barrier against corrosive agents.[3][4] This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as a corrosion inhibitor for steel surfaces.
Mechanism of Corrosion Inhibition
Sodium silicate inhibits corrosion primarily through an anodic inhibition mechanism in alkaline conditions.[1][5] The silicate ions (SiO₃²⁻) migrate to the anodic regions of the steel surface and react with ferrous ions (Fe²⁺) to form a protective, insoluble layer of iron silicate (FeSiO₃).[1][5] In solutions containing other ions like calcium and magnesium, this film can be further fortified with calcium silicate (CaSiO₃) and magnesium silicate (MgSiO₃), along with silica (SiO₂) and hydroxides, providing enhanced protection.[1] This protective barrier effectively stifles both anodic and cathodic reactions involved in the corrosion process.[1][5]
Quantitative Data Summary
The corrosion inhibition efficiency of this compound is dependent on its concentration and the duration of exposure. The following tables summarize quantitative data from various studies.
Table 1: Corrosion Rate and Inhibition Efficiency of Sodium Silicate on AISI 1020 Carbon Steel in 3.5% NaCl Solution [1][2]
| Inhibitor Concentration (mg/L) | Immersion Time (hours) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 96 | 0.70 | - |
| 250 | 96 | 0.15 | 78.57 |
| 750 | 96 | 0.10 | 85.71 |
| 1000 | 96 | 0.08 | 88.57 |
| 1250 | 24 | 0.07 | 92.93 |
| 1250 | 72 | 0.04 | 94.94 |
| 1250 | 96 | 0.02 | 97.14 |
| 1250 | 120 | 0.03 | 94.00 |
| 1500 | 96 | 0.04 | 94.29 |
| 1750 | 96 | 0.03 | 95.71 |
| 2000 | 96 | 0.03 | 95.71 |
Table 2: Electrochemical Parameters for Carbon Steel in Synthetic Seawater with Sodium Silicate and Zinc Sulphate [5]
| Inhibitor Concentration (mg/L Na₂SiO₃ + 150 mg/L ZnSO₄) | Ecorr (mV vs. SCE) | Icorr (μA/cm²) | Inhibition Efficiency (%) |
| Blank | -724 | 15.8 | - |
| 250 | -710 | 10.5 | 33.5 |
| 1000 | -658 | 2.8 | 82.3 |
| 2000 | -625 | 1.9 | 88.0 |
Experimental Protocols
Gravimetric (Weight Loss) Method
This protocol outlines the procedure for determining corrosion rates and inhibitor efficiency through weight loss measurements.
** workflow
Caption: Gravimetric analysis workflow for corrosion inhibition studies.
Materials:
-
Steel coupons (e.g., AISI 1020 carbon steel)[1]
-
Abrasive paper (e.g., SiC)[6]
-
This compound (Na₂SiO₃·9H₂O)[1]
-
Pickling solution (e.g., Clark's solution)[5]
-
Analytical balance
Procedure:
-
Coupon Preparation:
-
Exposure:
-
Cleaning and Final Weighing:
-
After the exposure period, remove the coupons from the solutions.
-
Wash with water and chemically clean using a pickling solution to remove corrosion products.[5]
-
Rinse with distilled water, then with acetone, and dry.
-
Weigh the cleaned coupons to determine the final mass (Wᵢ).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₀ - Wᵢ
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × ρ)
-
Where: K = 8.76 × 10⁴ (constant), A = surface area of the coupon (cm²), T = immersion time (hours), ρ = density of steel (g/cm³).[5]
-
-
Inhibition Efficiency (IE%): IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] × 100[5]
-
Electrochemical Methods
Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and the protective properties of the inhibitor film.
** workflow
References
- 1. The Use of Sodium Silicate as a Corrosion Inhibitor in a Saline Drilling Fluid: A Nonaggressive Option to the Environment [scirp.org]
- 2. scirp.org [scirp.org]
- 3. nbinno.com [nbinno.com]
- 4. Metal Surface Treatment | Silmaco [silmaco.com]
- 5. ijaers.com [ijaers.com]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
Application Notes and Protocols: Sodium Orthosilicate in Passive Fire Protection
For Researchers, Scientists, and Drug Development Professionals
Subject: Detailed Application Notes and Protocols for the Use of Sodium Orthosilicate in Passive Fire Protection Materials.
Introduction
This compound (Na₄SiO₄) is a versatile inorganic compound that plays a crucial role in the formulation of passive fire protection (PFP) materials.[1][2] Its efficacy as a fire retardant stems from its ability to form a non-combustible, insulating char layer upon exposure to high temperatures. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in PFP systems. The information is intended for researchers, scientists, and professionals involved in the development and evaluation of fire-resistant materials.
Mechanism of Action
The primary fire-protective mechanism of this compound is its endothermic decomposition and subsequent formation of a stable, insulating silica-based barrier. When heated, hydrated this compound releases water vapor, which has a cooling effect and dilutes flammable gases.[3] Concurrently, it undergoes a series of chemical reactions to form a foamed, glassy char that insulates the underlying material from the heat of the fire, thereby slowing down combustion and structural failure.[4]
A key reaction involves the interaction of hydrated this compound with carbon dioxide, which can be present in the atmosphere or produced during combustion. This reaction leads to the formation of silica gel, sodium carbonate, and steam, contributing to the intumescent and fire-resistant properties.[5]
Applications in Passive Fire Protection
This compound is utilized in a variety of passive fire protection applications, including:
-
Intumescent Coatings: These coatings are designed to swell and form a protective char when exposed to heat. This compound can be a key component in these formulations, contributing to the formation of a robust and insulating barrier.[6][7][8]
-
Fire-Resistant Boards and Panels: this compound can be used as a binder in the production of fire-resistant boards and panels, often in combination with other materials like vermiculite or perlite.
-
Treatment of Cellulosic Materials: Wood and other cellulosic materials can be impregnated with this compound solutions to enhance their fire resistance.[4] The treatment reduces flame spread and smoke production.[4]
-
Firestop Systems: In firestop systems used to seal openings and joints in fire-rated walls and floors, this compound-based materials can be employed to prevent the passage of fire and smoke.
Quantitative Data on Fire Performance
The following tables summarize quantitative data from studies on materials containing sodium silicates. It is important to note that much of the available literature refers to "sodium silicate" without specifying the exact form (ortho, meta, etc.). The data presented here is intended to be representative of the performance of silicate-based fire retardants.
Table 1: Fire Resistance of Wood Treated with Sodium Silicate
| Concentration of Sodium Silicate Solution | Observations during Flame Test |
| 400 g/kg | Bubbled up and became crusty, providing a physical barrier against flame spread. Greatest fire retardancy observed at this concentration.[4] |
| 40 g/kg | Reduced flame propagation compared to untreated controls.[4] |
| 4 g/kg | Some fire retardant effect, but less pronounced than at higher concentrations.[4] |
| Untreated Control | Rapid flame propagation.[4] |
Table 2: Performance of an Inorganic Intumescent Coating Containing Sodium Silicate
| Test Parameter | Result |
| Substrate | Steel |
| Flame Temperature | >1000 °C |
| Backside Temperature after 1 hour | 387.1 °C[9] |
| Backside Temperature after 3 hours | 506.3 °C[9] |
| Expansion Ratio | 4.7 times higher than neat sodium silicate matrix[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards and are adapted for the evaluation of materials containing this compound.
Fire Resistance Test (ASTM E119)
Objective: To evaluate the duration for which a material or assembly can withstand a standard fire exposure.
Apparatus:
-
A large-scale vertical or horizontal furnace capable of following the standard time-temperature curve specified in ASTM E119.
-
Thermocouples for monitoring furnace and unexposed surface temperatures.
-
Loading equipment for applying a structural load to the test specimen, if required.
Procedure:
-
Specimen Preparation: The test specimen (e.g., a wall, floor, or coated steel column) is constructed to be representative of its intended end-use. For coatings, the this compound-based formulation is applied to the substrate at a specified thickness and allowed to cure according to the manufacturer's instructions.
-
Instrumentation: Thermocouples are placed on the unexposed face of the specimen to monitor temperature rise.
-
Test Execution: The specimen is installed in the furnace. For load-bearing elements, the specified load is applied. The furnace is ignited, and the temperature is controlled to follow the ASTM E119 time-temperature curve.
-
Data Collection: Furnace and unexposed surface temperatures are recorded throughout the test. Observations of any flaming, smoke, or structural deformation are also noted.
-
Endpoint Criteria: The test is terminated when one of the following failure criteria is reached:
-
The average temperature on the unexposed surface rises more than 250°F (139°C) above the initial temperature.
-
A single thermocouple on the unexposed surface registers a temperature more than 325°F (181°C) above the initial temperature.
-
Passage of flame or hot gases through the specimen.
-
Failure to sustain the applied load.
-
-
Reporting: The fire resistance rating is reported as the time (in hours) at which the first failure criterion was met.
Cone Calorimetry (ASTM E1354)
Objective: To measure the heat release rate (HRR), smoke production, and other flammability characteristics of a material when exposed to a controlled level of radiant heat.
Apparatus:
-
Cone calorimeter, consisting of a conical radiant heater, a load cell for measuring mass loss, an ignition source, and a gas analysis system.
Procedure:
-
Specimen Preparation: A small-scale specimen (typically 100 mm x 100 mm) of the material containing this compound is prepared.
-
Test Setup: The specimen is placed on the load cell beneath the conical heater. The desired heat flux is set (e.g., 35 or 50 kW/m²).
-
Test Execution: The test is initiated, and the specimen is exposed to the radiant heat. A spark igniter is used to ignite the pyrolysis gases.
-
Data Collection: The following parameters are continuously measured and recorded:
-
Heat release rate (HRR)
-
Time to ignition
-
Mass loss rate
-
Smoke production rate
-
CO and CO₂ production
-
-
Analysis: The collected data is analyzed to determine key flammability metrics such as peak heat release rate (pHRR), total heat released (THR), and specific extinction area (SEA) for smoke.
Limiting Oxygen Index (LOI) Test (ISO 4589)
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of a material.
Apparatus:
-
LOI apparatus, consisting of a vertical glass chimney, a sample holder, and a system for controlling and measuring the oxygen and nitrogen flow rates.
Procedure:
-
Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard.
-
Test Execution: The specimen is placed in the glass chimney. A mixture of oxygen and nitrogen is introduced at the bottom of the chimney. The top of the specimen is ignited with a pilot flame.
-
Oxygen Adjustment: The oxygen concentration in the gas mixture is systematically varied. The concentration is increased if the flame extinguishes and decreased if it continues to burn.
-
Endpoint Determination: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen just supports flaming combustion for a specified period or over a specified length.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction of hydrated this compound with carbon dioxide, a key process in the formation of the protective silica layer.
References
- 1. Sodium_silicate [chemeurope.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Fire Protection | Silmaco [silmaco.com]
- 4. US6303234B1 - Process of using sodium silicate to create fire retardant products - Google Patents [patents.google.com]
- 5. DIY Sodium silicate refractory firing- getting the preparation right - Tim Tinker [timtinker.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhancements on Flame Resistance by Inorganic Silicate-Based Intumescent Coating Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancements on Flame Resistance by Inorganic Silicate-Based Intumescent Coating Materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aqueous Sodium Orthosilicate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of aqueous sodium orthosilicate solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and use of aqueous this compound solutions.
Issue 1: A white precipitate or gel has formed in my this compound solution.
| Potential Cause | Troubleshooting Steps |
| Exposure to Air (Carbon Dioxide Absorption) | 1. Immediately seal the container tightly. 2. If the precipitate is minimal, gentle warming and stirring may redissolve it. 3. For future use, dispense the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Lowered pH | 1. Check the pH of the solution. This compound solutions are stable in alkaline conditions (pH > 11).[1][2][3] 2. If the pH has dropped, it may be due to the absorption of acidic gases from the atmosphere. 3. Adjust the pH by adding a small amount of concentrated sodium hydroxide solution while stirring. Be cautious as this is an exothermic process. |
| High Concentration | 1. If the solution was prepared at a high concentration, it may be prone to gelation.[4] 2. Dilute a small portion of the solution with deionized water to see if the precipitate dissolves. 3. For future preparations, consider using a lower concentration if your application allows. |
| Incorrect Storage Temperature | 1. Ensure the solution is stored at a consistent, cool temperature. Avoid temperature fluctuations. 2. Low temperatures can sometimes promote precipitation. If the precipitate appeared after refrigeration, allow the solution to warm to room temperature and observe if it redissolves. |
| Contamination | 1. Ensure all glassware and equipment used for preparation and storage are scrupulously clean. 2. Contaminants can act as nucleation sites for precipitation. |
Issue 2: The pH of my this compound solution has decreased over time.
| Potential Cause | Troubleshooting Steps |
| Carbon Dioxide Absorption | 1. This is the most common cause. The solution has likely absorbed CO2 from the atmosphere, forming carbonic acid which neutralizes the alkalinity. 2. Store the solution in a tightly sealed container with minimal headspace. 3. For long-term storage, consider using containers with airtight seals or storing under an inert gas. |
| Interaction with Container Material | 1. While less common, some container materials may have residual acidity or can be permeable to CO2. 2. Use high-quality, chemically resistant plastic containers (e.g., polypropylene or polyethylene) for storage. Avoid using glass containers for long-term storage as the alkaline solution can slowly etch the glass.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of an aqueous this compound solution?
A1: The shelf life of an aqueous this compound solution is highly dependent on the storage conditions. When stored in a tightly sealed container at a consistent, cool temperature, a well-prepared solution can remain stable for several months. However, if exposed to air, its properties can change within weeks or even days due to the absorption of carbon dioxide.
Q2: How does the SiO2:Na2O ratio affect the stability of the solution?
A2: The SiO2:Na2O ratio, also known as the modulus, is a critical factor in the stability of silicate solutions.[1] Generally, solutions with a lower SiO2:Na2O ratio (more alkaline) are more stable against polymerization and gelation.[1] Grades with a weight ratio below 2.85:1 are considered alkaline.[1]
Q3: Can I store my this compound solution in a glass bottle?
A3: It is not recommended to store highly alkaline this compound solutions in glass containers for extended periods.[5] The strong alkalinity can cause the silicate to react with and etch the glass, which can lead to contamination of the solution and degradation of the container.[5] Chemically resistant plastic containers are a better choice for long-term storage.
Q4: Why has my colorless this compound solution turned slightly brown?
A4: Pure sodium silicate solutions are colorless. A brown discoloration is likely due to contamination, possibly from an organic impurity that is sensitive to light or has reacted with the alkaline solution.[5] It has also been suggested that the solution may react with paper liners in some bottle caps, causing a brown color.[5]
Q5: Does temperature affect the stability of the solution?
A5: Yes, temperature can influence stability. Higher temperatures can increase the rate of chemical reactions, including potential degradation or interaction with container materials. Conversely, excessively low temperatures may cause some components to precipitate out of the solution. Storing at a consistent, cool room temperature is generally recommended. Increased temperatures can also increase the rate of silica polymerization.[6]
Experimental Protocols
Protocol 1: Determination of Total Alkalinity (as Na₂O) and Silica (as SiO₂) Content by Titration
This method allows for the quantification of the two main components of the sodium silicate solution, which can be monitored over time to assess stability.
Materials:
-
This compound solution (sample)
-
Standardized 1 N Hydrochloric Acid (HCl) solution
-
Methyl orange indicator solution
-
Sodium fluoride (NaF), solid
-
Deionized water
-
Burette, beaker, volumetric flasks, and other standard laboratory glassware
Procedure for Total Alkalinity (as Na₂O):
-
Accurately weigh approximately 10 g of the sodium silicate solution into a 250 mL volumetric flask.
-
Dissolve the sample in deionized water, dilute to the mark, and mix thoroughly.
-
Pipette a known volume of this solution (e.g., 25 mL) into a beaker.
-
Add 5 drops of methyl orange indicator solution.
-
Titrate with the standardized 1 N HCl solution until the color changes from yellow to orange-pink.[7]
-
Record the volume of HCl used.
-
Calculate the total alkalinity as a percentage of Na₂O.
Procedure for Silica (as SiO₂):
-
To the neutralized solution from the alkalinity titration, add 5 g of sodium fluoride.
-
This will react with the silicic acid and release sodium hydroxide.
-
Add a measured excess of the standardized 1 N HCl solution.
-
Titrate the excess HCl with a standardized sodium hydroxide solution using methyl red as an indicator until the color changes from red to yellow.[8]
-
Calculate the silica content as a percentage of SiO₂.
Protocol 2: Colorimetric Determination of Dissolved Silica (Molybdate Blue Method)
This method is suitable for determining low concentrations of dissolved silica and can be used to detect small changes in the concentration of reactive silica over time.
Materials:
-
This compound solution (sample)
-
Ammonium molybdate solution
-
Hydrochloric acid (1.0 M)
-
Tartaric acid solution
-
Sodium sulfite solution
-
Silica standard solution
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of silica standards of known concentrations.
-
Pipette a known volume of the sample solution (diluted if necessary) into a volumetric flask.
-
Add 5.0 mL of 1.0 M HCl, 5.0 mL of Na₂EDTA solution, and 5.0 mL of ammonium molybdate solution, with stirring.[9]
-
Allow the solution to stand for 5 minutes for the formation of the yellow silicomolybdate complex.[9]
-
Add 5.0 mL of tartaric acid solution to eliminate interference from phosphates and mix.[9]
-
Add 10.0 mL of sodium sulfite solution to reduce the complex to the molybdate blue color and mix.[9]
-
Allow the color to develop for approximately 30 minutes.[9]
-
Measure the absorbance of the standards and the sample at 700 nm using a spectrophotometer, against a reagent blank.[9][10]
-
Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of silica in the sample.
Data Presentation
Table 1: Factors Influencing the Stability of Aqueous this compound Solutions
| Factor | Effect on Stability | Recommendations for Maintaining Stability |
| pH | Solutions are stable at high pH (>11). Lowering the pH can lead to the formation of silicic acid, which polymerizes into silica gel.[1] | Maintain a high pH. Store in tightly sealed containers to prevent absorption of acidic gases like CO₂. |
| Concentration | High concentrations are more prone to gelation and precipitation. | Prepare solutions at the lowest effective concentration for the application. Avoid supersaturation. |
| Temperature | Higher temperatures can accelerate degradation and polymerization.[6] Temperature fluctuations can induce precipitation. | Store at a consistent, cool room temperature. Avoid freezing and excessive heat. |
| Exposure to Air | Atmospheric CO₂ reacts with the alkaline solution, lowering the pH and causing precipitation of silica and formation of sodium carbonate. | Store in tightly sealed containers with minimal headspace. For long-term storage, consider purging with an inert gas. |
| Container Material | Alkaline solutions can etch glass containers over time, leading to contamination.[5] Some plastics may be permeable to CO₂. | Use chemically resistant plastic containers such as high-density polyethylene (HDPE) or polypropylene (PP). |
| SiO₂:Na₂O Ratio | A lower ratio (higher alkalinity) generally leads to greater stability.[1] | Select a grade with a lower SiO₂:Na₂O ratio if the application allows. |
Visualizations
Caption: Degradation pathway of aqueous this compound solution upon exposure to air.
Caption: Troubleshooting workflow for precipitation in this compound solutions.
References
- 1. Sodium silicate - Wikipedia [en.wikipedia.org]
- 2. nanotrun.com [nanotrun.com]
- 3. goldrefiningforum.com [goldrefiningforum.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. nemi.gov [nemi.gov]
- 10. scribd.com [scribd.com]
preventing gelation of concentrated sodium silicate solutions
Welcome to the Technical Support Center for concentrated sodium silicate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the premature gelation of sodium silicate solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is sodium silicate gelation?
A1: Sodium silicate gelation is the process where a liquid sodium silicate solution transforms into a semi-solid, gelatinous state. This occurs through the polymerization of silicic acid monomers, which are formed when the pH of the alkaline sodium silicate solution is lowered. These monomers then condense to form a three-dimensional network of siloxane bonds (Si-O-Si), entrapping the water within the structure and causing the solution to solidify.[1][2]
Q2: What are the primary factors that trigger premature gelation of my sodium silicate solution?
A2: Several factors can accelerate the gelation process. The most critical are:
-
Lowering the pH: A decrease in pH is a primary trigger for gelation.[3][4][5]
-
Increasing Sodium Silicate Concentration: Higher concentrations of sodium silicate lead to faster gelation.[5][6]
-
Elevated Temperatures: Higher temperatures generally accelerate the rate of the condensation reaction, leading to quicker gel formation.[3][4]
-
Presence of Electrolytes: The addition of salts, especially those containing divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can significantly speed up gelation.[3][4][7]
Q3: How can I prevent my concentrated sodium silicate solution from gelling prematurely?
A3: To maintain the stability of your sodium silicate solution and prevent premature gelation, consider the following:
-
Maintain a High pH: Keep the solution in a sufficiently alkaline state (typically pH > 11) to inhibit the polymerization of silicic acid.[5]
-
Control the Concentration: Use the appropriate concentration for your application and avoid unnecessarily high concentrations. If a high concentration is required, be mindful of the increased risk of gelation.
-
Temperature Management: Store and handle the solution at controlled, lower temperatures to slow down the kinetics of gelation.[3]
-
Avoid Contamination with Electrolytes: Use deionized or distilled water for dilutions and ensure that your glassware is free from any residual salts that could introduce electrolytes.
-
Use of Stabilizers: In some cases, the addition of certain stabilizers can prolong the shelf-life of the solution. For instance, substituting a portion of sodium with potassium has been shown to reduce precipitation in low-modulus solutions.[8]
Q4: I noticed my solution becoming viscous. Is it starting to gel?
A4: An increase in viscosity is often the first sign that the gelation process has begun.[5] The solution will transition from a water-like consistency to a more viscous liquid before forming a solid gel. If you observe a noticeable increase in viscosity, it is crucial to take immediate steps to mitigate further gelation if it is not desired at that stage of your experiment.
Q5: Can I reverse the gelation process?
A5: Once a sodium silicate gel has formed, the process is generally not reversible. The formation of the siloxane network is a stable chemical change. Therefore, prevention is the most effective strategy.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the premature gelation of concentrated sodium silicate solutions.
| Problem | Possible Causes | Recommended Actions |
| Solution gelled immediately upon adding an acid. | 1. Rapid pH Drop: The pH was lowered too quickly, causing rapid polymerization.[9] 2. Localized High Acid Concentration: Inadequate mixing led to areas of very low pH. | 1. Add the acid slowly and with vigorous, continuous stirring to ensure a gradual and uniform pH change. 2. Consider using a weaker acid or a more dilute acid solution to have better control over the pH adjustment.[6] |
| Solution gelled while in storage. | 1. CO₂ Absorption: Carbon dioxide from the air can dissolve in the solution, forming carbonic acid and lowering the pH over time. 2. Temperature Fluctuations: Storage at elevated or fluctuating temperatures can accelerate slow polymerization.[3] 3. Leaching from Container: Ions may have leached from the storage container into the solution. | 1. Store the solution in a tightly sealed, airtight container to minimize exposure to air. 2. Store in a cool, stable temperature environment. 3. Use appropriate storage containers (e.g., plastic) that will not introduce contaminating ions. |
| Solution gels when mixed with another salt solution. | 1. Presence of Divalent Cations: The salt solution contains divalent cations (e.g., Ca²⁺, Mg²⁺) which are known to accelerate gelation.[3][4] 2. "Salting Out" Effect: High concentrations of electrolytes can reduce the solubility of silica.[7] | 1. If possible, use salts with monovalent cations. 2. If divalent cations are necessary, add the sodium silicate solution to the salt solution very slowly with good mixing. 3. Consider using a pre-flush with low-salinity water if applicable to your experimental setup.[3][4] |
| Inconsistent Gelation Times in Repeated Experiments. | 1. Variability in Starting Materials: Minor differences in the concentration or pH of the initial sodium silicate solution. 2. Inconsistent Mixing or Temperature: Variations in the rate of reagent addition, stirring speed, or ambient temperature. | 1. Accurately measure and record the pH and concentration of your starting materials for each experiment. 2. Standardize your experimental protocol, including mixing speed, addition rates, and temperature control. |
Data Presentation
Table 1: Effect of pH on Gelation Time for Various Sodium Silicate Concentrations at 20°C
| Sodium Silicate (wt%) | pH | Gelation Time (minutes) |
| 3 | 10.55 | >10,000 |
| 4 | 10.40 | 1000 |
| 5 | 10.30 | ~500 |
| 6 | 10.20 | ~200 |
Data synthesized from graphical representations in the cited literature.[3][4]
Table 2: Influence of Divalent Cations on Gel Strength and Gelation Time (4.5 wt% Na-silicate, pH 10.3, 20°C)
| Divalent Ion Concentration (0.009 M combined) | Effect on Gel Strength | Effect on Gelation Time |
| Ca²⁺ and Mg²⁺ | Tripled | Reached in 1/8th of the time |
This table illustrates the significant impact of divalent ions on the gelation process.[3][4]
Experimental Protocols
Protocol 1: Controlled Gelation by pH Adjustment
This protocol describes a method for achieving a controlled gelation time by carefully adjusting the pH of a sodium silicate solution.
-
Preparation of Solutions:
-
Prepare a stock solution of sodium silicate of the desired weight percentage (e.g., 4.5 wt%) in deionized water.
-
Prepare a dilute solution of hydrochloric acid (HCl) (e.g., 0.1 M).
-
-
pH Adjustment and Gelation:
-
Place the sodium silicate solution in a beaker with a magnetic stirrer and a calibrated pH meter.
-
Begin stirring the solution at a constant rate.
-
Slowly add the dilute HCl solution dropwise to the sodium silicate solution.
-
Continuously monitor the pH.
-
Stop the acid addition when the target pH for the desired gelation time is reached (refer to data tables or experimental curves). .
-
The time from the final pH adjustment to the point where the solution no longer flows is the gelation time.
-
Protocol 2: Evaluation of the Effect of Electrolytes on Gelation Time
This protocol outlines a procedure to assess how different salt concentrations affect the gelation time of a sodium silicate solution.
-
Preparation of Solutions:
-
Prepare a stock solution of sodium silicate (e.g., 4.5 wt%) and adjust it to a specific pH (e.g., 10.3) using a dilute acid as described in Protocol 1.
-
Prepare a series of salt solutions with varying concentrations of the electrolyte to be tested (e.g., CaCl₂).
-
-
Initiation of Gelation:
-
In separate beakers, mix the pH-adjusted sodium silicate solution with each of the salt solutions.
-
Start a timer immediately upon mixing.
-
Observe the solutions and record the time at which gelation occurs for each concentration.
-
-
Data Analysis:
-
Plot the gelation time as a function of the electrolyte concentration to determine the relationship.
-
Visualizations
Caption: The chemical pathway of sodium silicate gelation and key accelerating factors.
Caption: A logical workflow for troubleshooting premature gelation of sodium silicate solutions.
References
- 1. Sodium silicate-derived aerogels: effect of processing parameters on their applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09793D [pubs.rsc.org]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Process Mapping of the Sol–Gel Transition in Acid-Initiated Sodium Silicate Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bge-technology.de [bge-technology.de]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
optimizing reaction conditions for sodium orthosilicate synthesis
Technical Support Center: Sodium Orthosilicate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for optimizing the synthesis of this compound (Na₄SiO₄).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main industrial methods for synthesizing sodium silicates, which can be adapted for this compound production:
-
High-Temperature Solid-State Reaction (Furnace Process): This method involves fusing a silica source, such as silica sand or quartz, with sodium carbonate (soda ash) at very high temperatures (1100-1500°C).[1][2] The basic reaction is: Na₂CO₃ + SiO₂ → Na₂SiO₃ + CO₂.[1] To produce orthosilicate, a higher ratio of sodium source is required.
-
Hydrothermal/Wet Process: This method uses a more reactive silica source (e.g., silica gel, rice husk ash) which is dissolved in a sodium hydroxide (NaOH) solution at elevated temperatures and pressures, though typically lower than the furnace process.[1][3] An optimal condition found in one study for sodium silicate was a 4 M NaOH concentration at 400°C for 30 minutes.[4] For this compound specifically, the reaction involves caustic soda and silica heated below the fusion point of the caustic soda.[5]
Q2: How can I control the final product composition to ensure I get this compound (Na₄SiO₄)?
A2: The key to obtaining this compound is controlling the molar ratio of the sodium source (Na₂O) to the silica source (SiO₂). This compound has a 2:1 molar ratio of Na₂O to SiO₂.[2]
-
In the Furnace Process , this is achieved by adjusting the proportions of sodium carbonate and silica sand charged into the furnace.[2]
-
In the Hydrothermal Process , using a higher concentration of NaOH solution and adjusting the solid-to-liquid ratio is crucial. For example, a 4:1 molar ratio of NaOH to silica can be used to produce this compound.[6] The pressure of water vapor is also a critical parameter; obtaining this compound at temperatures below 322°C requires water vapor pressure to be below approximately 73 mm Hg.[7]
Q3: My final product is a fine, amorphous powder that is difficult to handle. How can I produce a more stable, crystalline form?
A3: The formation of a fine, powdery product is a known issue, especially in dry processes reacting caustic soda and silica.[5] This form can be highly hygroscopic and poses handling risks due to irritation.[5][8] To produce a hard, brittle, and translucent crystalline product, a small amount of sodium carbonate (soda ash) can be added to the caustic soda and silica mixture. The addition of 2% to 14% soda ash (based on the weight of the final product) before heating has been shown to improve the physical properties of the this compound.[5] Agitating the reaction mixture during the process also helps form the desired product appearance.[5]
Q4: The reaction seems slow or incomplete, resulting in a low yield. What factors can I optimize?
A4: Several factors can be optimized to improve reaction kinetics and yield:
-
Particle Size of Silica: Using a finer particle size for the silica source increases the reactive surface area. For the furnace process, processed quartz with a particle size distribution between -20 and +80 BS Sieve is recommended.[2]
-
Temperature: Ensure the reaction temperature is optimal. For the hydrothermal process, temperatures around 350-400°C have been shown to be effective.[4][7] For the furnace process, temperatures need to be much higher, in the range of 1200-1400°C.[2]
-
Agitation/Mixing: Proper mixing of reactants is essential for a complete reaction.[9] Inadequate mixing can lead to localized areas of unreacted material.
-
Water Vapor Pressure: In the reaction between caustic soda and silica, controlling water vapor pressure is critical. The formation of orthosilicate is favored at lower water vapor pressures, especially at temperatures below 402°C.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Product Quality | 1. Impure or inconsistent raw materials.[9][10]2. Inaccurate ratio of reactants.[10]3. Poor temperature or pressure control.[9] | 1. Use high-purity raw materials (e.g., dense soda ash, high-purity silica).[2][10]2. Calibrate weighing equipment and ensure precise measurement of reactants.[10]3. Implement automated control systems to maintain stable reaction conditions.[11] |
| Low Product Yield | 1. Incomplete chemical reaction.[9]2. Sub-optimal reaction time or temperature.3. Inefficient mixing of reactants.[9] | 1. Increase reaction time or temperature within the optimal range.[4]2. Use a finer silica source to increase surface area.[2]3. Ensure continuous and efficient agitation throughout the reaction. |
| Product is Highly Hygroscopic | 1. The inherent nature of amorphous this compound.2. Formation of fine, powdery particles with high surface area.[5] | 1. Add a small percentage (2-14%) of sodium carbonate to the reaction mixture to promote a more crystalline, less hygroscopic product.[5]2. Store the final product in sealed containers with desiccants. The material has a shelf life of about 6 months and is highly hygroscopic.[12] |
| Equipment Clogging | 1. Accumulation of silica particles or product in feed lines or reactors.[10]2. Formation of a solid mass due to rapid, uncontrolled reaction.[13] | 1. Use high-quality silica gel to prevent particle accumulation.[10]2. Ensure regular cleaning and maintenance of reactor equipment.[10]3. Control the reaction temperature carefully to prevent overheating and rapid solidification.[13] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound
This protocol is based on the reaction of a silica source with sodium hydroxide.
Materials:
-
Silica Source (e.g., amorphous silica gel, rice husk ash)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Equipment:
-
High-pressure autoclave reactor with stirring mechanism
-
Heating mantle or furnace
-
Filtration system
Procedure:
-
Preparation: Prepare a 4 M NaOH solution by dissolving the appropriate amount of NaOH in deionized water.
-
Mixing: Add the silica source to the NaOH solution in the reactor. The molar ratio of NaOH to SiO₂ should be adjusted to approximately 4:1 to favor orthosilicate formation.
-
Reaction: Seal the reactor and begin heating and stirring. Raise the temperature to 350-400°C.[4][7]
-
Duration: Maintain the reaction conditions for a set duration, for example, 30-60 minutes, to ensure a complete reaction.[4]
-
Cooling: After the reaction is complete, cool the reactor down to room temperature.
-
Purification: Collect the solid product by filtration. Wash the product repeatedly with hot deionized water and then ethanol to remove any unreacted NaOH and other impurities.[14]
-
Drying: Dry the final product in an oven at 100-150°C to remove residual water.[15]
Protocol 2: High-Temperature Furnace Synthesis
This protocol describes the traditional furnace process.
Materials:
-
Silica Source (e.g., finely ground silica sand, -20/+80 mesh).[2]
-
Sodium Carbonate (Na₂CO₃), dense variety.[2]
Equipment:
-
High-temperature furnace (capable of >1400°C)
-
Refractory crucible
-
Grinding/milling equipment
Procedure:
-
Mixing: Thoroughly mix the silica sand and sodium carbonate in a molar ratio that provides a Na₂O:SiO₂ ratio of approximately 2:1.
-
Fusion: Place the mixture into a crucible and charge it into the furnace.
-
Heating: Gradually increase the temperature to 1200-1400°C.[2] The reaction is endothermic and will produce CO₂ gas.[1]
-
Duration: Hold the mixture at the peak temperature until the reaction is complete and a molten glass (cullet) is formed.
-
Cooling & Dissolution: Cool the molten product. The resulting this compound glass can then be dissolved in water under heat and pressure to create a liquid solution.[3]
-
Processing: The solid glass can be milled to the desired particle size.[5]
Data & Parameter Summary
Table 1: Key Reaction Parameters for Sodium Silicate Synthesis
| Parameter | Hydrothermal (NaOH) Method | Furnace (Na₂CO₃) Method |
| Primary Reactants | Silica Source, Sodium Hydroxide | Silica Sand, Sodium Carbonate |
| Temperature | 350 - 500°C[4][7] | 1100 - 1500°C[1][2] |
| NaOH Concentration | ~4 M[4] | N/A |
| Reaction Time | 30 - 60 minutes[4] | Varies (until fusion is complete) |
| Key Control Factor | Reactant Ratio, Water Vapor Pressure[7] | Reactant Ratio, Temperature |
| Typical Product Form | Crystalline powder or aqueous solution | Amorphous glass (cullet) or powder |
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. dcmsme.gov.in [dcmsme.gov.in]
- 3. epa.gov [epa.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. US2219646A - this compound and method of making same - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US2351385A - Process of preparing anhydrous sodium-orthosilicate - Google Patents [patents.google.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cnzjmb.com [cnzjmb.com]
- 10. How to Troubleshoot Common Problems in a Sodium Silicate Production Line [passioncohose.com]
- 11. cnzjmb.com [cnzjmb.com]
- 12. jaydinesh.com [jaydinesh.com]
- 13. How does this compound react with bases? - Blog [winchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Sodium silicate - Wikipedia [en.wikipedia.org]
troubleshooting crystallization issues in sodium orthosilicate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering crystallization issues during the production of sodium orthosilicate.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and crystallization of this compound.
Issue 1: No Crystal Formation (Product is Amorphous)
Question: My reaction has completed, but I have an amorphous solid or a glassy product instead of crystalline this compound. What went wrong?
Answer: The absence of crystallinity is a common issue and can typically be attributed to several factors related to reaction and cooling conditions. The key is to provide an environment that favors the ordered arrangement of molecules into a crystal lattice.
Troubleshooting Steps:
-
Verify Reactant Stoichiometry: An incorrect molar ratio of silica (SiO₂) to sodium oxide (Na₂O) can lead to the formation of other sodium silicate species or amorphous glass instead of the desired this compound. For this compound (Na₄SiO₄), the theoretical molar ratio of Na₂O to SiO₂ is 2:1.
-
Optimize Thermal Profile:
-
Reaction Temperature: Ensure the reaction temperature is high enough to facilitate the complete reaction between the silica source and the sodium source. For solid-state reactions, this can be in the range of 350°C to below the melting point of the reactants.[1][2]
-
Cooling Rate: Rapid cooling can "freeze" the disordered amorphous state.[3] A slower, controlled cooling process is crucial. Experiment with reducing the cooling rate to allow sufficient time for crystal nucleation and growth.
-
-
Introduce Seed Crystals: Seeding the reaction mixture with a small amount of pre-existing this compound crystals can act as a template, promoting crystallization and overcoming the kinetic barrier for nucleation.[4][5]
-
Control Water Vapor Pressure: In certain production methods, particularly those involving caustic soda, the pressure of water vapor in the reaction vessel is a critical factor. Low water vapor pressure can be essential for the formation of anhydrous crystalline this compound.[2]
Troubleshooting Workflow: Amorphous Product
Caption: Troubleshooting logic for obtaining a crystalline product.
Issue 2: Incorrect Crystal Polymorph
Question: I have obtained a crystalline product, but characterization (e.g., via XRD) shows it is not the desired polymorph of this compound. How can I control the polymorphic outcome?
Answer: Polymorphism is highly dependent on the thermodynamic and kinetic parameters of the crystallization process. Different polymorphs can have varying stability at different temperatures.
Troubleshooting Steps:
-
Precise Temperature Control: Different polymorphs are stable at different temperatures. It is crucial to identify the temperature ranges where the desired polymorph is the most thermodynamically stable phase and maintain the reaction and crystallization within that window.[4]
-
Utilize Polymorph-Specific Seeding: The most effective method to obtain a specific polymorph is to use seed crystals of that same polymorph.[3][5] The seed crystals will template the growth of the desired crystal structure. Ensure the seed material is of high purity with respect to its polymorphic form.
-
Modify Precursor Treatment: A pre-treatment step at a lower temperature can sometimes promote the nucleation of a desired metastable phase before the final high-temperature crystallization.[3][5]
-
Vary Reaction Time: Longer reaction times at elevated temperatures can sometimes lead to the conversion of a metastable polymorph to a more stable one.[3] Adjusting the duration of the heating phase may be necessary.
Issue 3: Small or Irregular Crystal Size
Question: The this compound crystals I've produced are too small for my application, or they have an undesirable needle-like morphology. How can I grow larger, more uniform crystals?
Answer: Crystal size and morphology are governed by the balance between nucleation and crystal growth rates. To obtain larger crystals, the rate of growth should dominate over the rate of nucleation.
Troubleshooting Steps:
-
Reduce Supersaturation: High supersaturation levels lead to rapid nucleation, resulting in a large number of small crystals. By slightly decreasing the concentration of the reactants or increasing the amount of solvent (in solution-based methods), you can lower the supersaturation and encourage the growth of existing crystals rather than the formation of new ones.
-
Slow Down the Cooling Rate: As with preventing amorphous product formation, a slower cooling rate is critical for growing larger crystals. This provides a longer time window during which crystal growth is favorable.
-
Optimize Agitation: The degree of agitation or stirring in the reaction mixture can influence crystal size. Insufficient mixing may lead to localized areas of high supersaturation and excessive nucleation. Conversely, overly aggressive agitation can lead to crystal breakage (secondary nucleation). Experiment with different stirring speeds to find an optimum.
-
Solvent Selection: In solution-based synthesis, the choice of solvent can significantly impact crystal morphology.[6] Solvents interact differently with various crystal faces, which can either inhibit or promote growth in specific directions, thus altering the crystal shape.
| Parameter | Effect on Crystal Size | Recommended Action for Larger Crystals |
| Cooling Rate | Faster cooling leads to smaller crystals. | Decrease the cooling rate. |
| Supersaturation | Higher supersaturation leads to smaller crystals. | Reduce reactant concentration slightly. |
| Agitation | Can influence nucleation and breakage. | Optimize stirring speed; avoid overly vigorous mixing. |
| Seeding | Can control the number of initial nuclei. | Use a smaller number of larger seed crystals. |
Experimental Protocols
Protocol 1: Phase Identification using Powder X-Ray Diffraction (XRD)
This protocol outlines the standard procedure for identifying the crystalline phase and assessing the purity of the synthesized this compound.
Methodology:
-
Sample Preparation: Finely grind a small, representative sample of the this compound product into a homogenous powder using an agate mortar and pestle.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
-
Instrument Setup:
-
Set up the powder diffractometer with a standard X-ray source (e.g., Cu Kα).
-
Define the angular range for the scan (e.g., 2θ from 10° to 80°).
-
Set the step size (e.g., 0.02°) and the scan speed or time per step.
-
-
Data Collection: Initiate the XRD scan and collect the diffraction pattern.
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the experimental diffraction pattern with reference patterns from a crystallographic database (e.g., ICDD) to identify the crystalline phases present.[7] The presence of unexpected peaks may indicate impurities or a different polymorph.
-
Workflow for XRD Analysis
References
- 1. US2219646A - this compound and method of making same - Google Patents [patents.google.com]
- 2. US2351385A - Process of preparing anhydrous sodium-orthosilicate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0164552A2 - Method of preparing crystalline sodium silicates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 7. acadpubl.eu [acadpubl.eu]
Technical Support Center: Purification of Reagent-Grade Sodium Orthosilicate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reagent-grade sodium orthosilicate. Here, you will find detailed information on purification methods, experimental protocols, and quality control to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in reagent-grade this compound and why are they a concern?
A1: Reagent-grade this compound can contain several types of impurities that may affect experimental outcomes. These are broadly categorized as:
-
Insoluble Particulates: These can include dust, debris from reaction vessels, or undissolved silica. They can cause turbidity in solutions and interfere with analytical measurements.[1]
-
Dissolved Metal Ions: Common metallic impurities include iron, aluminum, calcium, and magnesium.[2] These ions can cause discoloration of solutions, act as unwanted catalysts, or interfere with sensitive chemical reactions.[1]
-
Carbonates: this compound readily reacts with atmospheric carbon dioxide (CO₂) to form sodium carbonate.[3][4] Carbonate impurities can alter the pH and ionic strength of your solution, impacting reaction kinetics and product formation.
-
Other Silicate Species: Commercial this compound may contain other forms of sodium silicate, such as metasilicates or pyrosilicates, which can affect the stoichiometry and reactivity of your solution.[5]
Q2: My this compound solution appears cloudy or has a precipitate. What is the cause and how can I fix it?
A2: Cloudiness or precipitation in a this compound solution can be due to several factors:
-
Insoluble Impurities: The simplest cause is the presence of insoluble particulate matter from the commercial reagent. This can be addressed by filtration. For viscous solutions, filtration can be slow; it is recommended to perform this step while the solution is warm to reduce viscosity.[6]
-
Reaction with Atmospheric CO₂: Exposure to air will cause the formation of insoluble silica and sodium carbonate as the this compound reacts with CO₂.[4] To prevent this, always handle and store this compound solutions under an inert atmosphere (e.g., nitrogen or argon) and use tightly sealed containers.[3][7]
-
Polymerization of Silicic Acid: In solution, orthosilicate ions can polymerize to form larger silicate chains, eventually leading to the formation of a gel or precipitate.[8][9][10] This process is influenced by factors such as pH, concentration, and temperature. Maintaining a sufficiently high pH can help to keep the silica in its monomeric form.
Q3: How should I store purified reagent-grade this compound?
A3: Proper storage is crucial to maintain the purity of your this compound.
-
Solid Form: Store solid this compound in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.[3][7][11]
-
Aqueous Solutions: Purified solutions should be stored in tightly sealed, preferably plastic, containers as alkaline silicate solutions can attack glass over time.[12] To minimize exposure to air, consider blanketing the solution with an inert gas like nitrogen or argon.
Troubleshooting Guides
Problem 1: Inconsistent experimental results using commercial reagent-grade this compound.
This guide will walk you through purifying your commercial this compound to remove common impurities that can lead to experimental variability.
Caption: A generalized workflow for the purification of reagent-grade this compound.
Method 1: Purification by Filtration and Ion-Exchange Chromatography
This method is effective for removing both particulate and dissolved ionic impurities.[13][14]
Materials:
-
Commercial reagent-grade this compound
-
Deionized water (degassed)
-
Strong acid cation-exchange resin (e.g., 001 * 7 type styrene)[13]
-
Weak acid anion-exchange resin (e.g., D110 type acrylic acid)[13]
-
Macroporous adsorption resin (e.g., DA201)[13]
-
Chromatography columns
-
Peristaltic pump
-
Plate-and-frame filter press (for larger volumes) or vacuum filtration setup with appropriate filter paper (for lab scale)
Procedure:
-
Preparation of the this compound Solution:
-
Dissolve the commercial this compound in degassed, deionized water to the desired concentration. It is advisable to warm the solution slightly to aid dissolution and reduce viscosity during filtration.
-
-
Step 1: Filtration:
-
Pass the this compound solution through a filter press or a vacuum filtration setup to remove coarse particulate impurities.[14] The goal is to obtain a visually clear solution.
-
-
Step 2: Ion-Exchange Chromatography:
-
Column Packing: Prepare three chromatography columns packed with the macroporous adsorption resin, the anion-exchange resin, and the cation-exchange resin, respectively. The resins should be pre-conditioned according to the manufacturer's instructions.
-
Purification Sequence: Connect the columns in series: first the macroporous adsorption resin, followed by the anion-exchange column, and finally the cation-exchange column.[14]
-
Elution: Pass the filtered this compound solution through the series of columns at a controlled flow rate (e.g., a forward flow velocity of 20 m/h has been suggested in some industrial applications, this may need to be optimized for lab scale).[13]
-
Collection: Collect the purified solution eluting from the cation-exchange column.
-
-
Step 3: Storage:
-
Store the purified solution in a tightly sealed container under an inert atmosphere.
-
Expected Purity and Performance Data:
Problem 2: Suspected metal ion contamination affecting catalytic activity.
This section provides a more focused approach on removing trace metal ions.
Caption: A logical diagram for troubleshooting metal ion contamination in this compound.
Method 2: Targeted Removal of Metal Ions using Cation-Exchange Resin
Materials:
-
This compound solution
-
Strong acid cation-exchange resin (H⁺ form)
-
Chromatography column
-
pH meter
-
Deionized water (degassed)
Procedure:
-
Resin Preparation:
-
Swell the cation-exchange resin in deionized water.
-
Pack the resin into a chromatography column.
-
Wash the resin thoroughly with deionized water until the effluent is neutral.
-
-
Purification:
-
Carefully load the this compound solution onto the top of the resin bed.
-
Elute the solution through the column at a slow, controlled flow rate. The sodium ions in the orthosilicate will exchange with the H⁺ ions on the resin, and the cationic metal impurities will be retained by the resin.
-
Monitor the pH of the eluent. The initial eluent will be acidic due to the exchange of Na⁺ for H⁺. As the column capacity is reached, the pH of the eluent will start to rise.
-
Collect the fractions containing the purified silicic acid.
-
-
Re-neutralization (if necessary):
-
If a this compound solution is desired, the purified silicic acid solution can be carefully titrated with a high-purity sodium hydroxide solution to the desired stoichiometric ratio. This should be done under an inert atmosphere to prevent carbonate formation.
-
-
Resin Regeneration:
-
The cation-exchange resin can be regenerated by washing with a strong acid (e.g., HCl) to remove the bound metal ions, followed by extensive rinsing with deionized water.
-
Quantitative Data Summary:
| Impurity | Typical Concentration in Technical Grade | Target Concentration in High-Purity Grade | Purification Method |
| Iron (Fe) | > 10 ppm | < 1 ppm | Cation-Exchange Chromatography |
| Aluminum (Al) | > 10 ppm | < 1 ppm | Cation-Exchange Chromatography |
| Calcium (Ca) | > 20 ppm | < 5 ppm | Cation-Exchange Chromatography |
| Magnesium (Mg) | > 5 ppm | < 1 ppm | Cation-Exchange Chromatography |
Note: The "Typical Concentration in Technical Grade" and "Target Concentration in High-Purity Grade" are illustrative values as specific data for this compound was not available in the search results. Actual values will vary depending on the source of the material.
Quality Control and Analysis
Q4: How can I verify the purity of my this compound after purification?
A4: Several analytical techniques can be used to assess the purity of your this compound:
-
Determination of SiO₂ and Na₂O Content (Titration): A titrimetric method can be used to determine the silica and sodium oxide content, which allows for the calculation of the SiO₂/Na₂O molar ratio. This is a fundamental quality parameter. A common method involves titration with a standard acid.[15]
-
Trace Metal Analysis (ICP-MS or ICP-OES): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques for quantifying the concentration of trace metal impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to characterize the silicate structure. The asymmetric stretching vibration of the Si-O(Na) bond in sodium silicate is typically observed around 1030 cm⁻¹.[16] This can help to confirm the identity of the material and may also provide information about the presence of water of hydration and carbonate impurities.[3]
-
X-Ray Diffraction (XRD): For solid, crystalline this compound, XRD can be used to confirm the crystal structure and identify any crystalline impurities.
References
- 1. americanelements.com [americanelements.com]
- 2. cnzjmb.com [cnzjmb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SU880979A1 - Method of producing this compound octahydrate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Determination of Sodium Silicate Composition Using ATR FT-IR | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. scispace.com [scispace.com]
- 11. jaydinesh.com [jaydinesh.com]
- 12. Silicon dioxide - Wikipedia [en.wikipedia.org]
- 13. CN102092735B - Purification method of sodium silicate - Google Patents [patents.google.com]
- 14. CN102092735A - Purification method of sodium silicate - Google Patents [patents.google.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Infrared Spectra and Thermal Properties of Sodium Silicate Solutions [kjmm.org]
identifying and removing common impurities in sodium silicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from sodium silicate solutions during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of sodium silicate solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudy or turbid solution after dissolving solid sodium silicate. | Insoluble particulate matter from the raw materials or manufacturing process.[1] | Filter the solution through a medium porosity filter paper or a membrane filter with a pore size of 0.45 µm or larger to clarify the solution.[2][3] For highly viscous solutions, filtration may be slow; applying a vacuum can expedite the process. The solution should be filtered while hot to reduce viscosity.[1] |
| Precipitate forms during storage or upon dilution. | Change in pH, concentration, or temperature. The stability of sodium silicate solutions is sensitive to these factors. Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) can also accelerate precipitation. | Ensure the pH of the solution is maintained above 11. Store in a tightly sealed, cool, and stable temperature environment. When diluting, add the concentrated sodium silicate solution slowly to the diluent (e.g., deionized water) with continuous stirring to avoid localized high concentrations. |
| Discoloration of the sodium silicate solution (e.g., greenish or bluish tint). | Presence of dissolved metal ion impurities, most commonly iron.[4][5] | Utilize ion exchange chromatography to remove dissolved metal ions. A combination of cation and anion exchange resins is effective. |
| Filter clogs quickly during filtration of a seemingly clear solution. | Presence of colloidal (very fine, suspended) particles that are too small to be seen but large enough to block filter pores.[1] | Induce precipitation of a filter aid, such as an alkaline earth metal salt, within the solution. This will co-precipitate with the colloidal impurities, forming a larger, more easily filterable solid.[1] |
| Undesired side reactions or interference in downstream applications. | Presence of organic contaminants or reactive metal ions. | Treat the sodium silicate solution with activated charcoal to adsorb organic impurities. For metal ion interference, purify the solution using ion exchange chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical-grade sodium silicate?
A1: Technical-grade sodium silicate typically contains several impurities stemming from the raw materials (sand and soda ash) and the manufacturing process. Common impurities include:
-
Dissolved Metal Ions: Iron, aluminum, calcium, and magnesium are frequently present, often as silicates.[1] Other trace metals like copper and tin can also be found.
-
Insoluble Particulates: These can be unreacted raw materials or particles from the furnace.[1]
-
Other Anions: Chloride and sulfate are common ionic impurities.[6]
-
Organic Contaminants: Trace amounts of organic compounds may be present, which can be an issue in sensitive applications.
Q2: How can I determine the level of purity of my sodium silicate solution?
A2: Several analytical techniques can be used to assess the purity of a sodium silicate solution. The choice of method depends on the target impurity.
-
Titration methods can be used to determine the silica to sodium oxide ratio.
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) are highly sensitive methods for quantifying trace metal ion concentrations.
-
Ion chromatography can be used to measure the concentration of anionic impurities like chloride and sulfate.[7]
-
UV-Vis Spectroscopy can sometimes be used to detect certain colored impurities.
Q3: Is it necessary to purify sodium silicate for all laboratory applications?
A3: Not necessarily. The need for purification depends on the sensitivity of your experiment to impurities. For applications like the synthesis of specialized silica nanoparticles for drug delivery or in pharmaceutical preparations, high purity is crucial to ensure product consistency, stability, and safety.[8] For less sensitive applications, such as use as a general-purpose binder or cement, technical-grade sodium silicate may be sufficient.
Q4: What is the most effective method for removing heavy metal impurities?
A4: Ion exchange chromatography is the most effective method for removing dissolved heavy metal ions. A combination of a strong acid cation exchange resin and a weak acid anion exchange resin can effectively remove a broad range of metallic and ionic impurities.
Q5: Can I use activated charcoal to remove all types of impurities?
A5: No, activated charcoal is primarily effective at removing organic impurities through adsorption. While it may have some limited capacity to remove certain metal ions, it is not the recommended method for heavy metal removal. For inorganic ionic impurities, ion exchange chromatography is a more suitable technique.
Impurity Removal Efficiency
The following table summarizes typical impurity levels in technical-grade sodium silicate and the expected purity after various treatment methods.
| Impurity | Typical Concentration in Technical Grade | Concentration After Filtration (0.45 µm) | Concentration After Activated Charcoal Treatment | Concentration After Ion Exchange |
| Iron (Fe) | 36 - 120 ppm[6] | No significant change | No significant change | ≤ 30 ppm |
| Calcium (Ca) | < 1 - 76 ppm[6] | No significant change | No significant change | ≤ 2 ppm |
| Magnesium (Mg) | 4 - 26 ppm[6] | No significant change | No significant change | ≤ 3 ppm |
| Copper (Cu) | Variable | No significant change | No significant change | ≤ 2 ppm |
| Suspended Solids | Variable | Significantly Reduced | No significant change | Significantly Reduced |
| Organic Contaminants | Variable | No significant change | Significantly Reduced | Reduced |
Note: The "after" values for ion exchange are based on a specific patented process and may vary depending on the exact protocol and resins used.
Experimental Protocols
Protocol 1: Removal of Suspended Solids by Filtration
This protocol is designed to remove insoluble and suspended impurities from a sodium silicate solution.
Materials:
-
Sodium silicate solution
-
Beaker
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper (medium porosity, e.g., Whatman No. 1) or membrane filter (0.45 µm or larger pore size)[2][3]
-
Stirring hot plate
Procedure:
-
Gently heat the sodium silicate solution on a stirring hot plate to between 60-80°C. This will reduce the viscosity of the solution, allowing for a faster filtration rate.[1]
-
Place the filter paper or membrane in the Buchner funnel and wet it with deionized water to ensure a good seal.
-
Assemble the filtration apparatus (Buchner funnel, flask, and vacuum tubing).
-
Connect the apparatus to a vacuum source.
-
Pour the warm sodium silicate solution into the Buchner funnel.
-
Apply vacuum to draw the solution through the filter.
-
Continue until the entire volume has been filtered.
-
The resulting filtrate should be a clear solution, free of suspended particles.
Protocol 2: Removal of Organic Impurities with Activated Charcoal
This protocol describes the use of activated charcoal to adsorb organic contaminants.
Materials:
-
Filtered sodium silicate solution (from Protocol 1)
-
Powdered activated charcoal
-
Beaker or Erlenmeyer flask
-
Stirring hot plate
-
Filtration apparatus (as in Protocol 1)
Procedure:
-
Transfer the filtered sodium silicate solution to a clean beaker or flask.
-
Add powdered activated charcoal to the solution. A general starting point is 1-2 grams of activated charcoal per 100 mL of solution. The optimal amount may need to be determined empirically.
-
Heat the mixture to 60-70°C while stirring continuously for 30-60 minutes. The increased temperature enhances the adsorption kinetics.
-
After the treatment time, turn off the heat and allow the charcoal to settle.
-
Filter the solution while still warm using the filtration apparatus described in Protocol 1 to remove the activated charcoal. A finer pore size filter may be necessary to remove all charcoal particles.
-
The purified solution should be colorless and free of organic odors.
Protocol 3: Removal of Dissolved Ionic Impurities by Ion Exchange Chromatography
This protocol provides a method for removing dissolved metal ions and other ionic impurities.
Materials:
-
Filtered sodium silicate solution (from Protocol 1, and preferably also treated with activated charcoal as in Protocol 2)
-
Macroporous adsorption resin (e.g., DA201 type)
-
Strong acid cation exchange resin (e.g., 001*7 type styrene)
-
Weak acid anion exchange resin (e.g., D110 type acrylic acid)
-
Chromatography columns (3)
-
Deionized water
-
Collection flasks
Procedure:
-
Resin Preparation: Prepare each resin according to the manufacturer's instructions. This typically involves washing with deionized water to remove any preservatives and fines.
-
Column Packing: Pack three separate chromatography columns, one with each type of resin.
-
Column Equilibration: Equilibrate each column by passing a sufficient volume of deionized water through it.
-
Purification Process: a. First, pass the sodium silicate solution through the macroporous adsorption resin column. This step helps to remove larger organic molecules and protect the ion exchange resins. b. Next, direct the eluate from the first column through the anion exchange column. c. Finally, pass the eluate from the anion exchange column through the cation exchange column.
-
Flow Rate: Maintain a consistent and slow flow rate throughout the process to ensure efficient ion exchange. A typical starting point is a linear velocity of 1-2 cm/min.
-
Collection: Collect the purified sodium silicate solution as it elutes from the final (cation exchange) column.
-
Resin Regeneration: After use, the ion exchange resins will need to be regenerated according to the manufacturer's protocol, which typically involves washing with strong acid (for cation resins) or strong base (for anion resins).
Logical Workflow for Sodium Silicate Purification
The following diagram illustrates the decision-making process and experimental workflow for purifying sodium silicate based on the observed impurities.
Caption: Workflow for purifying sodium silicate.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. nihaowater.com [nihaowater.com]
- 4. tirtabeningmulia.com [tirtabeningmulia.com]
- 5. Sodium Silicate - Jam Group Company [jamgroupco.com]
- 6. Sodium Silicate | Na2O3Si | CID 23266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. dcmsme.gov.in [dcmsme.gov.in]
safe handling and storage procedures for anhydrous sodium orthosilicate.
This technical support center provides comprehensive guidance on the safe handling and storage of anhydrous sodium orthosilicate for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments involving anhydrous this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary hazards associated with anhydrous this compound?
-
Q2: What should I do in case of accidental skin or eye contact?
-
Q3: How should I clean up a small spill of anhydrous this compound?
-
Q4: Can I store anhydrous this compound in a glass-stoppered bottle?
-
No, it is advised to use a rubber plug instead of a ground glass stopper to prevent the silicate from fusing with the glass, making the bottle difficult to open.[5]
-
-
Q5: What happens if anhydrous this compound is exposed to air?
Troubleshooting Guide
-
Issue: The anhydrous this compound has formed clumps.
-
Issue: A white precipitate forms when dissolving anhydrous this compound in a neutral or acidic solution.
-
Cause: Anhydrous this compound is the salt of a weak acid (orthosilicic acid) and a strong base (sodium hydroxide). In neutral or acidic conditions, it will hydrolyze to form insoluble silicic acid.[5]
-
Solution: Maintain a sufficiently alkaline pH to keep the silicate in solution. The solution in water is a strong base.[7]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | Na₄SiO₄ | [4] |
| Melting Point | 1018 °C (1864 °F; 1291 K) | [8] |
| GHS Signal Word | Danger | [3][8] |
| GHS Hazard Statements | H302, H314, H335 | [8] |
| Storage Temperature | Below 20°C | [2] |
Experimental Protocols
Protocol 1: Safe Weighing and Handling of Anhydrous this compound
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Don all required Personal Protective Equipment (PPE): chemical safety goggles, face shield, compatible chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat.[2][9]
-
An emergency eye wash station and safety shower must be readily accessible.[2]
-
-
Procedure:
-
Conduct all handling of the solid material within the chemical fume hood to minimize inhalation of dust.[3][9]
-
Use a clean, dry spatula and weighing vessel.
-
Carefully transfer the desired amount of anhydrous this compound to the weighing vessel, avoiding the creation of dust.
-
If any material is spilled, clean it up immediately following the minor spill procedure.[1]
-
Tightly reseal the container immediately after use.[1]
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling.[1]
-
Clean and decontaminate all equipment used.
-
Protocol 2: Storage of Anhydrous this compound
-
Container Selection:
-
Storage Environment:
-
Inspection:
-
Regularly inspect the container for any signs of damage or leaks.[1]
-
Visualizations
Caption: Workflow for safe handling and storage of anhydrous this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. gelest.com [gelest.com]
- 3. fishersci.de [fishersci.de]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound [bestqihang.com]
- 6. ayersintl.com [ayersintl.com]
- 7. ICSC 0359 - SODIUM METASILICATE (ANHYDROUS) [chemicalsafety.ilo.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Safety Guideline [chemtrack.org]
improving the catalytic activity of sodium orthosilicate-based materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the catalytic activity of sodium orthosilicate-based materials.
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis, activation, and application of this compound-based catalysts.
Question: Why is my newly synthesized catalyst exhibiting low catalytic activity?
Answer: Low initial activity in a fresh catalyst is often linked to issues in the synthesis or activation stages. Several factors could be at play:
-
Insufficient Surface Area: The catalytic activity is highly dependent on the available surface area. A low surface area limits the number of active sites accessible to reactants. Synthesis methods like sol-gel are employed to create high-purity, high-surface-area silica powders from sodium silicate precursors[1]. Using surfactants during synthesis can also help regulate particle size and increase surface area[1].
-
Improper Calcination: Calcination is a critical step for removing impurities and activating the catalyst. However, the temperature must be carefully controlled. Even low-temperature calcination can detrimentally affect the catalyst's properties by altering nanoparticle morphology, which can lead to a significant decrease in activity[2]. Conversely, excessively high temperatures can cause sintering, reducing the surface area and deactivating the catalyst[3][4].
-
Presence of Surface Ligands: If stabilizing ligands were used during synthesis to control particle size, their presence on the catalytic surface can be detrimental to activity. These ligands must be effectively removed, typically through a high-temperature annealing step, without causing morphological changes[2].
-
Incorrect Phase Formation: The specific crystalline phase of the sodium silicate material can influence its catalytic performance. The reaction conditions during synthesis, such as the ratio of precursors and temperature, determine the final phase[5][6].
Troubleshooting Workflow for Low Initial Activity
Caption: A workflow diagram for diagnosing low initial catalyst activity.
Question: My catalyst's performance is declining over several reaction cycles. What is causing this deactivation and can it be reversed?
Answer: Catalyst deactivation is a common issue in industrial processes and can stem from several mechanisms[7]. For this compound-based materials, key causes include:
-
Leaching of Active Species: The active sodium components can leach from the silica support into the reaction medium, especially in liquid-phase reactions like biodiesel production[5][8]. This loss of active sites directly reduces catalytic activity. Modification with other metals or using a robust synthesis strategy can improve stability[5].
-
Coking: Carbonaceous materials (coke) can deposit on the active sites and block pores, which is a prevalent issue in hydrocarbon processing. This physically prevents reactants from reaching the catalytic surface[7].
-
Sintering: Exposure to high reaction temperatures over extended periods can cause the catalyst particles to agglomerate. This process, known as sintering, leads to a loss of surface area and, consequently, a decrease in activity[7].
-
Fouling/Poisoning: Impurities in the feedstock can adsorb onto the catalyst surface, blocking active sites. This is a common concern when using lower-grade raw materials, such as waste cooking oil for biodiesel production[9][10].
Regeneration: In many cases, a deactivated catalyst can be regenerated. Thermal regeneration, which involves heating the catalyst in a controlled atmosphere, is effective for removing coke and other volatile deposits[7]. For deactivation caused by leaching, regeneration is not possible, and the focus should be on synthesizing a more stable catalyst[5].
Catalyst Deactivation and Regeneration Cycle
Caption: The operational cycle of a heterogeneous catalyst.
Frequently Asked Questions (FAQs)
Q1: How can I synthesize a this compound-based material with a high surface area?
A1: The sol-gel method is a highly effective technique for producing high-purity, high-surface-area silica powders from sodium silicate[1]. The process involves the hydrolysis of precursors to form a "sol" and subsequent polycondensation to form a "gel" network. Key parameters to control are the pH, temperature, and concentration of precursors[11]. Using a surfactant, such as sodium dodecyl sulfate, during synthesis can also help control the molar concentration and particle size, leading to a higher surface area[1]. Another approach involves using a template molecule, like resorcinol, during the hydrolysis of an orthosilicate precursor, which can yield specific surface areas as high as 1000 m²/g[12][13].
Q2: What is the effect of calcination temperature on the catalyst's properties?
A2: Calcination temperature has a significant impact on the final properties of the catalyst[3]. Increasing the calcination temperature generally enhances the crystallinity and average crystallite size of the material[14]. However, there is an optimal range. Temperatures that are too low may not sufficiently activate the catalyst or remove all impurities. Conversely, excessively high temperatures can lead to detrimental effects like sintering, which reduces the specific surface area and can cause a significant drop in catalytic activity[2][4]. The optimal temperature depends on the specific material composition and desired outcome[3].
Q3: How can the catalytic activity be enhanced through modification?
A3: Doping the this compound structure with other metals is a common strategy to boost performance. Promoters can act in two ways: structurally, by helping to shape and stabilize the active phase, or electronically, by modifying the local electron density near the active site[15]. For instance, doping with sodium (Na) has been shown to enhance the performance of various catalysts by creating more active sites or improving structural stability[15][16][17]. Co-doping with multiple metals can also create synergistic effects, further improving activity and selectivity[5][15].
Q4: What are the key characterization techniques for these catalysts?
A4: A suite of analytical techniques is essential to understand the physical and chemical properties of the synthesized catalysts[18]. Common methods include:
-
X-ray Diffraction (XRD): Used to determine the crystalline structure and phase composition of the catalyst[11][18].
-
Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and surface texture of the catalyst[11].
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area, pore volume, and pore size distribution via N2 adsorption-desorption isotherms[11].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the vibrational modes of chemical bonds, helping to confirm the presence of specific functional groups (e.g., Si-O-Si)[11].
Data Presentation
Table 1: Performance of Sodium Silicate-Based Catalysts in Biodiesel Production
| Catalyst Composition | Catalyst Loading (wt.%) | Methanol/Oil Molar Ratio | Temperature (°C) | Time (min) | FAME Yield (%) | Reusability (Cycles) | Reference |
| Na2CaSiO4 and CaO | 5 | 9:1 | 80 | 60 | 98.2 | 12 (57.3% yield) | [5] |
| Sodium Potassium Silicate (SPS) | - | - | - | - | ~92 | 5 | [9] |
| Commercial Sodium Silicate (WCO) | - | - | - | - | 57.9 | - | [10] |
| Sr-doped CaO/MgO | - | - | - | - | 99.6 | - | [5] |
FAME: Fatty Acid Methyl Ester; WCO: Waste Cooking Oil
Experimental Protocols
Protocol 1: Synthesis of High Surface Area Silica from Sodium Silicate (Sol-Gel Method)
This protocol is a generalized procedure based on principles described in the literature[1][11].
Materials:
-
Sodium silicate solution
-
Surfactant (e.g., Pluronic P104 or Sodium Dodecyl Sulfate)[1][11]
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Distilled water
Procedure:
-
Prepare the surfactant solution by dissolving the surfactant in 2 M HNO₃ with stirring.
-
Separately, dissolve the sodium silicate in distilled water.
-
Slowly add the sodium silicate solution dropwise into the acidic surfactant solution under vigorous stirring.
-
Immediately adjust the pH of the mixture to the desired level (e.g., pH 5-6) using concentrated NH₄OH[11].
-
Continue stirring the resulting solution for 2 hours at a controlled speed (e.g., 600 rpm).
-
Age the solution at an elevated temperature (e.g., 85°C) for several hours to form a stable gel[11].
-
Cool the mixture to room temperature, filter the solid product, and wash it thoroughly with distilled water until the filtrate is neutral.
-
Dry the resulting silica powder in an oven (e.g., at 105°C for 4 hours)[19].
-
Calcination: Heat the dried powder in a furnace at a specified temperature (e.g., 500-800°C) for several hours to remove the surfactant template and activate the catalyst.
Conceptual Pathway for Catalysis
Caption: How catalyst properties influence the reaction pathway.
Protocol 2: Catalyst Characterization Overview
-
XRD Analysis: Prepare a small amount of the powdered catalyst on a sample holder. Run the analysis over a 2θ range (e.g., 10-80°) to identify crystalline phases by comparing peaks to a database (e.g., JCPDS).
-
SEM Imaging: Mount the catalyst powder on a stub using carbon tape and sputter-coat with a conductive material (e.g., gold). Insert into the SEM chamber to observe particle morphology and size at various magnifications.
-
BET Surface Area Analysis: Degas the catalyst sample under vacuum at an elevated temperature (e.g., 200-300°C) for several hours to remove adsorbed moisture and impurities. Perform N₂ physisorption analysis at 77 K to obtain the adsorption-desorption isotherm and calculate the surface area.
-
FTIR Spectroscopy: Mix a small amount of the catalyst with KBr powder and press it into a transparent pellet. Alternatively, use an ATR accessory. Scan the sample in the infrared range (e.g., 400-4000 cm⁻¹) to identify characteristic vibrational bands of Si-O-Si, Si-OH, and other functional groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. Calcination impacts on sodium silicate for ceramics [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. US2351385A - Process of preparing anhydrous sodium-orthosilicate - Google Patents [patents.google.com]
- 7. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Sodium and potassium silicate-based catalysts prepared using sand silica concerning biodiesel production from waste oil - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. A new synthetic approach for high surface area mesoporous silica and its use towards sustainable antifouling materials - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00047E [pubs.rsc.org]
- 13. A new synthetic approach for high surface area mesoporous silica and its use towards sustainable antifouling materials - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 14. Influence of calcination temperature on structural and magnetic properties of nanocomposites formed by Co-ferrite dispersed in sol-gel silica matrix using tetrakis(2-hydroxyethyl) orthosilicate as precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. cetjournal.it [cetjournal.it]
Technical Support Center: High-Temperature Degradation of Sodium Orthosilicate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the degradation mechanisms of sodium orthosilicate (Na₄SiO₄) at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms of this compound at high temperatures?
A1: this compound is generally considered thermally stable, with a high melting point of 1018°C.[1][2] However, its degradation at high temperatures is primarily driven by reactions with atmospheric components rather than simple thermal decomposition. The main mechanisms are:
-
Reaction with Carbon Dioxide (CO₂): this compound readily reacts with CO₂, even at temperatures below its melting point, to form sodium carbonate (Na₂CO₃) and other sodium silicate phases like sodium metasilicate (Na₂SiO₃).[3][4] This reactivity is harnessed for CO₂ capture applications.[5]
-
Reaction with Water Vapor (H₂O): The presence of water vapor or steam at high temperatures can influence the stability and reactivity of this compound. It can enhance the diffusion of ions and affect CO₂ uptake.[5] The reaction with water vapor can also lead to the formation of silica gel.[2] The partial pressure of water vapor is a critical factor in the formation of this compound from its precursors at elevated temperatures.[6]
-
Phase Transitions: At specific high temperatures, this compound can undergo phase transformations or decompose into other silicate phases. For instance, upon heating, amorphous sodium silicate can begin to crystallize around 400°C, forming phases like β-Na₂Si₂O₅, and at approximately 600°C, cristobalite (a high-temperature polymorph of SiO₂) can appear.[7]
Q2: What are the typical decomposition products of this compound when heated?
A2: Under inert atmospheres, this compound is very stable. However, in the presence of other reactive gases or upon extreme heating, decomposition may yield toxic fumes of silicon dioxide (SiO₂) and corrosive sodium-containing fumes.[8] In the presence of CO₂, the primary products are sodium carbonate and sodium metasilicate.
Q3: How does the atmospheric composition affect the stability of this compound at high temperatures?
A3: The surrounding atmosphere plays a crucial role:
-
Inert Atmosphere (e.g., N₂, Ar): this compound exhibits its highest stability.
-
CO₂-rich Atmosphere: Degradation is accelerated through carbonation, as described in Q1. This process is significant in applications like post-combustion CO₂ capture, where the material is intentionally exposed to flue gas.[3][5]
-
Humid Atmosphere: The presence of water vapor can facilitate reactions and may lead to the formation of hydrates at lower temperatures or influence the kinetics of carbonation at higher temperatures.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during high-temperature experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent reaction rates or product yields. | 1. Temperature fluctuations in the furnace.[9] 2. Inconsistent gas flow rate (CO₂ or H₂O). 3. Inhomogeneous starting material. | 1. Calibrate thermocouples and ensure the furnace controller is functioning correctly. Check for damaged heating elements or insulation.[9][10] 2. Use a calibrated mass flow controller to ensure a stable and accurate flow of reactive gases. 3. Ensure the precursor materials are well-mixed before synthesis and calcination.[11] |
| Sample fuses or melts below the expected melting point (1018°C). | Formation of a eutectic mixture with reaction products or impurities. For example, the simultaneous presence of lithium, sodium, and potassium carbonates can form a eutectic melt between 600 and 700°C.[5] | 1. Analyze the starting materials for impurities. 2. Characterize the product mixture at intermediate steps using techniques like XRD to identify phases that could contribute to a lower melting point. |
| Formation of unexpected silicate phases. | 1. Incorrect precursor ratio during synthesis.[11] 2. Uncontrolled partial pressure of water vapor during synthesis or experiment.[6] 3. The reaction temperature is within a stability region for a different silicate phase.[7] | 1. Carefully control the molar ratio of sodium and silicon sources during synthesis. 2. Control the humidity of the reaction atmosphere or perform the experiment under dry conditions if necessary. 3. Consult the Na₂O-SiO₂ phase diagram and conduct experiments in the desired temperature range for Na₄SiO₄ stability. |
| Material shows low reactivity with CO₂. | 1. Low surface area of the synthesized material. 2. Sintering of particles at high temperatures, reducing active sites. 3. Formation of a dense, non-porous carbonate product layer that blocks further reaction. | 1. Optimize the calcination temperature and time during synthesis to maximize surface area. Calcination at 800°C has been shown to produce metastable phases with higher CO₂ uptake.[5] 2. Consider using a lower reaction temperature or cyclic operation with regeneration steps. 3. The presence of steam can enhance ion diffusion through the product layer.[5] Consider introducing a controlled amount of water vapor into the gas stream. |
Summary of Key Thermal Properties and Reaction Conditions
| Parameter | Value / Condition | Source(s) |
| Melting Point | 1018 °C (1291 K) | [1][2][12] |
| Optimal Calcination Temperature (for CO₂ capture) | 800 °C | [5] |
| Temperature Range for CO₂ Capture | 100 - 830 °C | [3] |
| Eutectic Melt with Alkali Carbonates | 600 - 700 °C | [5] |
| Crystallization of Amorphous Sodium Silicate | Starts at ~400 °C | [7] |
| Formation of Cristobalite (SiO₂) Phase | Appears at ~600 °C | [7] |
Experimental Protocols
1. Synthesis of this compound via Wet Chemical Method
This protocol is adapted from methods described for synthesizing sodium silicates for CO₂ capture.[5][11]
-
Precursors: Sodium Hydroxide (NaOH) and Sodium Metasilicate Nonahydrate (Na₂SiO₃·9H₂O).
-
Methodology:
-
Prepare an aqueous solution of sodium hydroxide.
-
Dissolve sodium metasilicate nonahydrate in deionized water.
-
Slowly add the sodium hydroxide solution to the sodium metasilicate solution under constant stirring. The molar ratio of NaOH to Na₂SiO₃ is critical and should be controlled to achieve the desired stoichiometry of Na₄SiO₄.
-
The resulting solution contains a mixture of polymeric silicate chains. The high concentration of hydroxide ions (OH⁻) promotes the depolymerization of these chains into orthosilicate anions ([SiO₄]⁴⁻).[11]
-
Dry the resulting gel or slurry in an oven at a temperature of ~110°C to remove the bulk of the water.
-
Calcine the dried powder in a furnace. A typical calcination temperature is 600°C to 800°C.[5] This step removes chemically bound water and induces crystallization into the this compound phase.
-
2. Characterization of High-Temperature Degradation
This protocol outlines a typical experimental workflow for studying the reaction of this compound with CO₂.
-
Instrumentation: Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR) for evolved gas analysis. An in-situ High-Temperature X-ray Diffractometer (HT-XRD) is also highly recommended.
-
Methodology:
-
Place a known mass of the synthesized this compound powder into the TGA crucible.
-
Heat the sample to a desired temperature (e.g., 700°C) under an inert atmosphere (e.g., Nitrogen) to remove any adsorbed impurities.
-
Once the temperature is stable, switch the gas flow to a mixture containing the desired concentration of CO₂ (e.g., 15% CO₂ in N₂).
-
Record the mass change over time using the TGA. An increase in mass corresponds to the chemisorption of CO₂.
-
Simultaneously, use the MS or FTIR to analyze the composition of the gas exiting the TGA, confirming that CO₂ is being consumed.
-
For phase identification, perform a similar experiment using an HT-XRD. Collect diffraction patterns at various temperatures and time intervals after introducing CO₂ to identify the formation of new crystalline phases like Na₂CO₃ and Na₂SiO₃.[5]
-
Visualizations
Caption: Degradation pathways of this compound at high temperatures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 13472-30-5 | NAA47230 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. US2351385A - Process of preparing anhydrous sodium-orthosilicate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cnzjmb.com [cnzjmb.com]
- 10. cnzjmb.com [cnzjmb.com]
- 11. This compound | 13472-30-5 | Benchchem [benchchem.com]
- 12. This compound [bestqihang.com]
Technical Support Center: Scaling Up Laboratory Synthesis of Sodium Orthosilicate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of sodium orthosilicate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete Reaction and Low Yield
-
Question: My reaction is not going to completion, resulting in a low yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Incomplete reactions are a common challenge and can often be attributed to several factors:
-
Insufficient Hydroxide Concentration: An excess of sodium hydroxide is crucial to drive the reaction equilibrium towards the formation of the orthosilicate anion ([SiO₄]⁴⁻). Without enough hydroxide, the depolymerization of silicate chains will be incomplete, leading to a mixture of silicate species.[1]
-
Inadequate Temperature: The reaction temperature is a critical parameter. For solid-state reactions involving sodium carbonate and silica, temperatures should typically be above 800°C.[1] In the presence of water vapor, the formation of the orthosilicate phase from quartz and caustic soda may require temperatures above 480°C.[1]
-
Improper Mixing: Ensure intimate mixing of the reactants. For solid-state reactions, this means finely grinding and homogenizing the powders. In wet chemical methods, vigorous and consistent stirring is necessary to maintain a homogenous suspension.[1]
-
Water Vapor Pressure: In anhydrous synthesis, the pressure of water vapor in the reaction vessel is a critical factor. For the reaction of quartz and caustic soda, the water vapor pressure must be kept below specific thresholds at different temperatures to favor the formation of this compound.[2] Passing dry air over the mixture can help maintain a low water vapor pressure.[2]
-
Issue 2: Formation of Undesired Silicate Phases (e.g., Metasilicate)
-
Question: My final product contains significant amounts of sodium metasilicate or other silicate phases. How can I promote the formation of pure this compound?
-
Answer: The formation of undesired silicate phases is primarily a result of incorrect stoichiometry and reaction conditions.
-
Stoichiometric Ratio: The molar ratio of sodium source (e.g., NaOH or Na₂CO₃) to the silica source (e.g., SiO₂) is the most critical factor. An excess of the sodium source promotes the formation of this compound.[1] Conversely, a silica-rich mixture will favor the formation of metasilicates.[1]
-
Step-wise Reaction: In some cases, a step-wise approach may be necessary. For instance, sodium metasilicate can be formed first, which is then reacted with additional sodium hydroxide to yield this compound.[3] However, attempting to do this in a single step without proper control can result in a mixture of products.[3]
-
Issue 3: Poor Crystallinity of the Final Product
-
Question: The synthesized this compound is amorphous or has poor crystallinity. What steps can I take to obtain a crystalline product?
-
Answer: Achieving a well-defined crystalline structure depends on the thermal treatment and the removal of impurities.
-
Calcination Temperature and Duration: Following a wet chemical synthesis, a high-temperature calcination step is essential to remove water and induce crystallization.[1] The temperature must be carefully controlled to be high enough for atomic rearrangement into a stable crystal lattice but not so high as to cause unwanted phase changes or melting.[1] Insufficient calcination time can also lead to an impure or poorly crystallized product.[1]
-
Controlled Cooling: For furnace-based methods, allowing the molten product to cool slowly can promote the formation of larger, more well-defined crystals. Rapid quenching may result in an amorphous, glassy product.
-
Issue 4: Equipment Clogging and Handling Difficulties During Scale-Up
-
Question: As we scale up the synthesis, we are experiencing issues with equipment clogging and difficulty in handling the materials. What are the causes and solutions?
-
Answer: These are common mechanical challenges in scaling up production.
-
Clogging in Reactors and Pipes: In continuous or large-batch reactors, the accumulation of silica gel particles or the product itself can obstruct feed piping and mixing channels.[4][5] Using high-quality raw materials and ensuring their complete dissolution or suspension can help prevent this.[4] Regular cleaning and maintenance of the equipment are also crucial.[4][5]
-
Product Consistency: The formation of a hard, brittle, and fused product is often desirable for easier handling and milling, as it generates fewer fine particles compared to a soft, powdery material.[6] The addition of a small amount of soda ash (sodium carbonate) in the dry process has been shown to improve the physical properties of the final product, making it less prone to powdering.[6]
-
Data Presentation
Table 1: Key Parameters for Solid-State Synthesis of this compound
| Parameter | Reactants | Temperature Range (°C) | Key Considerations | Reference |
| Stoichiometry | Sodium Carbonate (Na₂CO₃) and Silica (SiO₂) | > 800 | Excess Na₂CO₃ promotes orthosilicate formation. | [1] |
| Anhydrous Sodium Metasilicate and Anhydrous Caustic Soda | 350 | 3 parts by weight of metasilicate to 2 parts caustic soda. | [2] | |
| Finely Ground Quartz and Sodium Hydroxide | 350 | 3 parts by weight of quartz to 8 parts of sodium hydroxide. | [2] | |
| Temperature | Quartz and Caustic Soda | 300 - 600 | Formation is highly dependent on water vapor pressure. | [2] |
| General Solid-State | > 800 | To ensure decarbonization and crystallization. | [1] | |
| Water Vapor Pressure | Quartz and Caustic Soda | < 402 | Must be below ~73 mm Hg. | [2] |
| Quartz and Caustic Soda | > 483 | Required for orthosilicate formation in the presence of atmospheric water vapor. | [2] |
Table 2: Key Parameters for Wet Chemical/Hydrothermal Synthesis of this compound
| Parameter | Reactants | Temperature Range (°C) | Pressure | Key Considerations | Reference |
| Stoichiometry | Sodium Hydroxide (NaOH) and Sodium Metasilicate Nonahydrate (Na₂SiO₃·9H₂O) | Ambient (mixing), followed by calcination | Atmospheric | An excess of NaOH is necessary to drive the reaction to completion. | [1] |
| Calcination Temperature | Precursor slurry from wet reaction | > 480 | Atmospheric | Crucial for removing water and inducing crystallization. | [1] |
| Hydrothermal Reaction | Quartz Sand and Sodium Hydroxide-Sodium Carbonate Solution | 225 - 245 | 27 - 32 bars | Continuous process for sodium silicate solution production. | [7] |
Experimental Protocols
Protocol 1: Laboratory-Scale Solid-State Synthesis of Anhydrous this compound
Materials:
-
Anhydrous sodium metasilicate (Na₂SiO₃)
-
Anhydrous caustic soda (NaOH)
-
Crucible (e.g., nickel or iron)
-
Furnace
-
Mortar and pestle
-
Source of dry air
Methodology:
-
Intimately mix 3 parts by weight of anhydrous sodium metasilicate with 2 parts by weight of anhydrous caustic soda using a mortar and pestle.[2]
-
Place the mixture in a suitable crucible.
-
Heat the crucible in a furnace to 350°C.
-
Pass a current of dry air over the mixture during heating to maintain a low water vapor pressure.[2]
-
Maintain the temperature for a sufficient time to ensure the reaction goes to completion, resulting in the formation of anhydrous crystalline this compound.[2]
-
Allow the product to cool in a desiccator to prevent moisture absorption.
Protocol 2: Scaled-Up Hydrothermal Synthesis of Sodium Silicate Solution (Continuous Process)
Materials:
-
Quartz sand (grain size < 1 mm)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
High-pressure autoclave/reactor system with continuous feed capabilities
Methodology:
-
Prepare a sodium hydroxide-sodium carbonate solution containing 180-230 g/L of NaOH and 15-20 g/L of Na₂CO₃.[7]
-
Form a suspension of the quartz sand in a portion of the prepared solution.[7]
-
Heat the remaining sodium hydroxide-sodium carbonate solution to 250-280°C.[7]
-
Continuously add the stream of the quartz sand suspension and the stream of the heated solution to the reaction zone (autoclave).[7]
-
Maintain the reaction zone at a pressure of 27-32 bars and a temperature of 225-245°C.[7]
-
The reaction time within the autoclave should be between 20 and 35 minutes.[7]
-
Continuously recover the resulting sodium silicate solution from the reaction zone.
Mandatory Visualization
Caption: Comparative workflow of solid-state vs. wet chemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. This compound | 13472-30-5 | Benchchem [benchchem.com]
- 2. US2351385A - Process of preparing anhydrous sodium-orthosilicate - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. This compound, (mixture of NaOH and Na2SiO3 yielding ≈ Na4SiO4 in solution), Thermo Scientific Chemicals 1 kg [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. US2219646A - this compound and method of making same - Google Patents [patents.google.com]
- 7. US4336235A - Process for the manufacture of sodium silicate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Sodium Orthosilicate and Sodium Metasilicate as Heterogeneous Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of sodium orthosilicate and sodium metasilicate. As distinct grades of sodium silicate, their efficacy is intrinsically linked to their chemical composition, primarily the molar ratio of silicon dioxide (SiO₂) to sodium oxide (Na₂O), which dictates their physicochemical properties and subsequent catalytic activity. This analysis focuses on their application as solid base catalysts, particularly in the well-documented transesterification reaction for biodiesel production, supported by experimental data and detailed protocols.
The Critical Role of the SiO₂/Na₂O Molar Ratio
The catalytic performance of sodium silicates is fundamentally governed by the SiO₂/Na₂O molar ratio, also known as the modulus. This ratio influences the degree of polymerization of the silicate anions, the overall alkalinity, and the surface characteristics of the material.[1] Generally, a lower SiO₂/Na₂O ratio corresponds to higher alkalinity, which is a crucial factor in base-catalyzed reactions.[1]
-
This compound (Na₄SiO₄): Characterized by a low SiO₂/Na₂O ratio of 0.5:1.[1]
-
Sodium Metasilicate (Na₂SiO₃): Possesses a higher SiO₂/Na₂O ratio of 1:1.[1]
Due to its lower silica-to-soda ratio, this compound is inherently more alkaline than sodium metasilicate, suggesting a potentially higher activity in base-catalyzed processes.
Data Presentation: Physicochemical and Catalytic Properties
The following tables summarize the key properties and catalytic performance data for this compound and sodium metasilicate, primarily drawn from studies on biodiesel production.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Na₄SiO₄) | Sodium Metasilicate (Na₂SiO₃) | Reference |
| Chemical Formula | Na₄SiO₄ | Na₂SiO₃ | [1] |
| SiO₂/Na₂O Molar Ratio | 0.5:1 | 1:1 | [1] |
| General Classification | Low-ratio, highly alkaline | Higher-ratio, alkaline | [1] |
| Basicity (mmol/g) | Data not specified, but implied to be higher | ~13.27 (unblended); 16.16 (calcined) | [2][3] |
| Surface Area (m²/g) | Data not specified | 4.22 (when blended with MgO) | [2][4] |
Table 2: Performance Comparison in Biodiesel Transesterification
| Parameter | This compound | Sodium Metasilicate (Calcined) | Reference |
| Catalyst Source | Not specified in direct comparison studies | Sodium Silicate (Na₂SiO₃·9H₂O) | [3][5] |
| Optimal Catalyst Loading | Data not available | 3.0 - 7.0 wt.% (of oil) | [3][5] |
| Methanol/Oil Molar Ratio | Data not available | 7.5:1 to 8:1 | [3][5] |
| Reaction Temperature | Data not available | 60 - 65 °C | [3][5] |
| Reaction Time | Data not available | 60 minutes | [3][5] |
| Maximum Biodiesel Yield | Data not available | 99.45% to ~100% | [3][5] |
| Reusability | Data not available | Retained >90% conversion after 10 cycles | [5] |
Key Observations:
-
Influence of Alkalinity: For base-catalyzed reactions like transesterification, higher alkalinity, which corresponds to a lower SiO₂/Na₂O molar ratio, generally promotes higher catalytic activity.[1] This suggests that this compound would be a highly effective catalyst, although direct comparative data under identical conditions is sparse in the reviewed literature.
-
Sodium Metasilicate Efficacy: Calcined sodium metasilicate has been proven to be a highly efficient and reusable solid base catalyst, achieving near-complete conversion of soybean and cottonseed oil to biodiesel under optimized conditions.[3][5]
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Relationship between SiO₂/Na₂O ratio and catalyst properties.
Caption: Experimental workflow for catalyst synthesis and testing.
Caption: Simplified reaction pathway for base-catalyzed transesterification.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis, characterization, and catalytic testing of sodium silicate catalysts.
Protocol 1: Synthesis of Sodium Metasilicate Catalyst
This protocol is based on the calcination method, which has been shown to produce a highly active catalyst.[3][5]
-
Starting Material: Use commercial sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O).
-
Calcination: Place the hydrated sodium metasilicate in a muffle furnace.
-
Heating Regimen: Heat the sample to a target temperature between 200°C and 400°C. Maintain this temperature for 1 to 2 hours.[3][5]
-
Cooling and Grinding: After calcination, allow the material to cool to room temperature in a desiccator to prevent moisture absorption.
-
Sieving: Grind the resulting solid catalyst and sieve it to a desired particle size (e.g., 60-120 mesh) to ensure uniform catalyst particles for the reaction.[5][6]
Protocol 2: Synthesis of this compound Catalyst
This protocol is based on the reaction of caustic soda and silica.[7][8]
-
Reactants: Use solid caustic soda (NaOH) and a silica source (e.g., finely ground quartz powder).
-
Mixing: Mix the caustic soda and silica in the appropriate stoichiometric ratio (2 moles of Na₂O, or 4 moles of NaOH, per 1 mole of SiO₂). An optional addition of 2-4% soda ash (Na₂CO₃) can be included.[7]
-
Heating: Heat the mixture in a suitable vessel (e.g., a steel crucible) to a temperature below the fusion point of caustic soda (323°C), typically up to 350°C.[8][9]
-
Agitation: Agitate the reaction mixture during heating to ensure homogeneity and complete reaction.
-
Reaction Completion: Maintain the heating and agitation until a hard, brittle, and fused product of this compound is formed.[7]
-
Processing: Cool the product and mill it to the desired particle size.
Protocol 3: Catalyst Characterization
To understand the physicochemical properties of the synthesized catalysts, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the catalyst.
-
Hammett Indicator Method: To determine the basic strength and density of basic sites on the catalyst surface.[3]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups present on the catalyst surface.
Protocol 4: Catalytic Activity Testing (Transesterification)
This protocol outlines the procedure for evaluating the catalyst's performance in biodiesel production.[3][5]
-
Reaction Setup: Assemble a glass batch reactor equipped with a water-cooled condenser, a magnetic stirrer, and a temperature-controlled heating mantle or water bath.
-
Reactant Charging: Add the oil (e.g., soybean oil, 30g) and methanol to the reactor. The molar ratio of methanol to oil should be set within the optimal range (e.g., 8:1).[5]
-
Catalyst Addition: Introduce the synthesized sodium silicate catalyst (e.g., 3-7% of the oil weight) into the mixture.[5]
-
Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 65°C) while stirring vigorously (e.g., 250 rpm).[5][6]
-
Reaction Time: Allow the reaction to proceed for the specified duration (e.g., 1 hour).
-
Product Separation: After the reaction is complete, transfer the mixture to a separation funnel. The denser glycerol layer will settle at the bottom, and the upper layer will consist of fatty acid methyl esters (biodiesel) and excess methanol.
-
Purification: Separate the biodiesel layer. Remove the excess methanol via evaporation or distillation. The product can be washed with warm water to remove any remaining catalyst or impurities.
-
Analysis: Analyze the FAME content of the biodiesel using gas chromatography (GC) to determine the yield and conversion rate.[1]
Conclusion
The choice of sodium silicate grade has a profound impact on its catalytic performance. For base-catalyzed reactions such as transesterification, a lower SiO₂/Na₂O molar ratio, which corresponds to higher alkalinity, is generally expected to lead to higher catalytic activity.[1] Therefore, this compound is theoretically a more potent catalyst than sodium metasilicate. However, experimental data robustly supports the use of calcined sodium metasilicate as a highly effective, cost-efficient, and reusable solid catalyst for biodiesel production, achieving nearly 100% conversion under optimized conditions.[3] Further direct comparative studies under identical conditions are needed to quantitatively assess the performance difference between this compound and metasilicate and to determine the optimal balance between alkalinity, stability, and cost for specific industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of sodium silicate solid catalyst and its application in transesterification reaction | Semantic Scholar [semanticscholar.org]
- 6. CN101205473A - Preparation of Biodiesel Catalyzed by Calcined Sodium Silicate - Google Patents [patents.google.com]
- 7. US2219646A - this compound and method of making same - Google Patents [patents.google.com]
- 8. US2351385A - Process of preparing anhydrous sodium-orthosilicate - Google Patents [patents.google.com]
- 9. sciencemadness.org [sciencemadness.org]
Performance Comparison of Sodium Silicate vs. Potassium Silicate
A Comparative Guide to Alkali Metal Silicates in Geopolymer Concrete
For researchers, scientists, and drug development professionals exploring sustainable construction materials, geopolymer concrete presents a promising alternative to traditional Portland cement. The performance of this innovative material is critically influenced by the choice of alkali activator, with sodium silicate and potassium silicate being the most common options. This guide provides an objective comparison of these two alkali metal silicates, supported by experimental data, to inform activator selection in geopolymer concrete research and development.
The selection of sodium or potassium silicate as the primary alkali activator significantly impacts the fresh and hardened properties of geopolymer concrete. While both can produce high-performance materials, they offer distinct advantages depending on the desired application and performance characteristics.
Quantitative Data Summary
The following tables summarize the typical performance of geopolymer concrete activated with sodium silicate versus potassium silicate, based on a review of experimental studies.
Table 1: Effect of Alkali Silicate Type on Compressive Strength
| Activator System | 3-Day Compressive Strength (MPa) | 7-Day Compressive Strength (MPa) | 28-Day Compressive Strength (MPa) |
| Sodium Silicate-based | 40 - 60 | 50 - 75 | 60 - 85 |
| Potassium Silicate-based | 30 - 50 | 45 - 65 | 65 - 95 |
Note: Values are indicative and can vary significantly based on precursor materials, mix design, and curing conditions.
Table 2: Influence of Alkali Silicate Type on Fresh Concrete Properties
| Property | Sodium Silicate Activator | Potassium Silicate Activator |
| Workability (Slump) | Generally lower due to higher viscosity | Generally higher due to lower viscosity[1] |
| Initial Setting Time | Typically shorter | Typically longer |
| Final Setting Time | Typically shorter | Typically longer |
Experimental Protocols
To ensure reproducible and comparable results in geopolymer concrete research, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in the performance comparison.
Compressive Strength Test
The compressive strength of geopolymer concrete is determined in accordance with ASTM C109/C109M - Standard Test Method for Compressive Strength of Hydraulic Cement Mortars .[2]
Methodology:
-
Specimen Preparation: 50 mm (or 2-inch) cubic mortar specimens are cast from the geopolymer mix.
-
Curing: The specimens are cured under specified conditions (e.g., ambient temperature, elevated temperature) for designated periods (e.g., 3, 7, and 28 days).
-
Testing: After curing, the specimens are removed from the molds and their dimensions are measured. The specimens are then placed in a compression testing machine.
-
Loading: A compressive load is applied at a controlled rate until the specimen fails.
-
Calculation: The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.
Setting Time Test
The initial and final setting times of geopolymer pastes are determined using the Vicat needle apparatus, following the procedure outlined in ASTM C191 - Standard Test Methods for Time of Setting of Hydraulic Cement by Vicat Needle .[3][4][5][6][7]
Methodology:
-
Paste Preparation: A geopolymer paste of normal consistency is prepared.
-
Vicat Apparatus: The Vicat apparatus, consisting of a frame with a movable rod and a needle, is used.
-
Initial Set: The needle is lowered onto the surface of the paste at regular intervals. The initial setting time is the time elapsed between the initial contact of the precursor and activator and the time when the needle penetrates 25 mm into the paste.[3][7]
-
Final Set: The test is continued, and the final setting time is the time when the needle no longer leaves a complete circular impression on the paste surface.[5][7]
Workability Test (Slump Test)
The workability of fresh geopolymer concrete is commonly assessed using the slump cone test as described in ASTM C143/C143M - Standard Test Method for Slump of Hydraulic-Cement Concrete .
Methodology:
-
Apparatus: A slump cone, a tamping rod, and a ruler are required.
-
Procedure: The slump cone is placed on a flat, non-absorbent surface and filled with fresh geopolymer concrete in three layers of equal volume. Each layer is tamped 25 times with the tamping rod.
-
Measurement: After the cone is filled and tamped, it is lifted vertically. The subsidence of the concrete is then measured. This vertical distance is the slump of the concrete.
Visualizing the Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Geopolymerization process with sodium vs. potassium silicate.
Caption: General experimental workflow for geopolymer concrete.
Concluding Remarks
The choice between sodium and potassium silicate activators in geopolymer concrete is a critical decision that influences the material's properties and performance. Sodium silicate-based activators often lead to higher early-age strength, which can be advantageous for precast applications and rapid construction schedules. Conversely, potassium silicate-based activators may result in superior long-term strength and improved workability due to their lower viscosity. The higher cost of potassium-based activators, however, is a significant consideration for large-scale applications.[1]
Ultimately, the optimal alkali silicate depends on the specific requirements of the project, including desired mechanical properties, workability, curing conditions, and economic constraints. This guide provides a foundational understanding to aid researchers and professionals in making informed decisions for the development of sustainable and high-performance geopolymer concrete.
References
- 1. Strength and Microstructure Characteristics of Blended Fly Ash and Ground Granulated Blast Furnace Slag Geopolymer Mortars with Na and K Silicate Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASTM C109/C109M-13 (2013) Standard Test Method for Compressive Strength of Hydraulic Cement Mortars. ASTM International, West Conshohocken, PA. - References - Scientific Research Publishing [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vicat Testing [humboldtmfg.com]
- 6. ASTM C191 — Material Testing Expert [materialtestingexpert.com]
- 7. ASTM C191 - Time of Setting of Hydraulic Cement by Vicat Needle [appliedtesting.com]
A Comparative Guide to the Validation of Analytical Methods for Sodium Orthosilicate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of sodium orthosilicate purity. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their specific needs. This document outlines various methods, presents available performance data, and offers detailed experimental protocols.
This compound (Na₄SiO₄) is a versatile inorganic compound with applications in various industrial processes. Ensuring its purity is critical for its performance and for meeting regulatory standards. The validation of analytical methods used to assess this purity is a fundamental requirement for quality control and assurance.
Comparison of Analytical Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of the main component, identification and quantification of impurities, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of commonly used methods. It is important to note that while some data is available for sodium silicate solutions, direct comparative data for the validation of methods for solid this compound is limited.
| Analytical Method | Analyte | Sample Type | Accuracy/Precision | Linearity | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Considerations |
| Titrimetry | %Na₂O (alkalinity) | Solid (dissolved) / Solution | Relative precision of 0.1% for %Na₂O determination.[1] | Established over a defined concentration range. | Method-dependent, typically in the mg/mL range. | A classic, cost-effective method for determining alkalinity. The endpoint for silica titration can be difficult to determine.[1] |
| Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR) Spectroscopy | Sodium Silicate Ratio (SiO₂/Na₂O) & Silica Concentration | Solution | Comparable or better accuracy and precision than titrimetry.[1][2][3] | Good linearity (R² > 0.98) for quantification.[4] | Dependent on the specific calibration model. | Rapid and non-destructive. Requires a suitable calibration model for quantitative analysis. |
| Powder X-ray Diffraction (XRD) | Crystalline Phases (Purity) | Solid | Qualitative and semi-quantitative. | Not applicable for purity assay. | Can detect crystalline impurities at levels of ~1-5%. | A powerful technique for identifying the crystalline phase of this compound and detecting crystalline impurities.[5][6] |
| Colorimetric (Molybdenum Blue) Method | Soluble Silicates | Solution | High sensitivity and precision.[7][8] | Typically linear over a specific concentration range. | Low µg/L (ppb) range.[8] | A very sensitive method for trace-level silicate determination. |
| Atomic Absorption Spectrometry (AAS) | Silicon | Solution | Less affected by polymerization of silica than colorimetric methods.[7] | Generally good linearity. | ppb to ppm range, depending on the technique (flame vs. graphite furnace). | A well-established technique for elemental analysis. Graphite furnace AAS offers very low detection limits.[8] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Silicon and other elemental impurities | Solution | Good accuracy and precision with RSD ≤ 3.04%.[9] | Excellent linearity over several orders of magnitude. | Low µg/g (ppm) range.[9] | A robust and sensitive method for multi-elemental analysis, suitable for determining the silicon content and trace metal impurities. |
Experimental Protocols
Titrimetric Determination of Alkalinity (%Na₂O)
This method determines the sodium oxide content of this compound, which is a key parameter for its purity assessment.
Principle: The alkalinity of a dissolved this compound sample is titrated with a standardized acid.
Reagents:
-
Standardized 0.2 M Hydrochloric Acid (HCl)
-
Methyl Orange Indicator
-
Deionized Water
Procedure:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of deionized water.
-
Add a few drops of methyl orange indicator to the solution.
-
Titrate the solution with standardized 0.2 M HCl until the endpoint is reached (a color change from yellow to orange-red).
-
Record the volume of HCl used.
-
Calculate the %Na₂O content using the appropriate formula.
Purity Assessment by Powder X-ray Diffraction (XRD)
This method is used to identify the crystalline phase of this compound and to detect the presence of any crystalline impurities.
Principle: The sample is irradiated with X-rays, and the resulting diffraction pattern is compared to a reference pattern for pure this compound.
Instrument:
-
Powder X-ray Diffractometer with a suitable X-ray source (e.g., Cu Kα).
Procedure:
-
Grind the this compound sample to a fine powder.
-
Mount the powdered sample on a sample holder.
-
Place the sample holder in the XRD instrument.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80 degrees).
-
Compare the obtained diffractogram with the standard pattern for this compound (e.g., from a crystallographic database) to confirm its identity and assess its purity by looking for peaks corresponding to potential impurities.
Quantification of Silicate by Colorimetric (Molybdenum Blue) Method
This highly sensitive method is suitable for determining trace levels of soluble silicates.
Principle: Silicate ions react with a molybdate reagent in an acidic solution to form a yellow silicomolybdic acid complex. This complex is then reduced to form a intensely colored "molybdenum blue" complex, the absorbance of which is proportional to the silicate concentration.[8]
Reagents:
-
Ammonium molybdate solution
-
Sulfuric acid solution
-
Oxalic acid solution (to minimize phosphate interference)
-
Ascorbic acid solution (reducing agent)
-
Silicate stock standard solution
Procedure:
-
Prepare a series of silicate standard solutions of known concentrations.
-
Prepare the sample solution by dissolving a known amount of this compound in deionized water and diluting it to fall within the linear range of the method.
-
To both standards and samples, add the ammonium molybdate and sulfuric acid solutions and allow the yellow silicomolybdic acid complex to form.
-
Add oxalic acid to eliminate interference from any phosphate present.
-
Add ascorbic acid to reduce the complex to molybdenum blue.
-
Measure the absorbance of the solutions at the appropriate wavelength (typically around 810 nm) using a spectrophotometer.
-
Construct a calibration curve from the standard solutions and determine the silicate concentration in the sample.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound purity.
Caption: A flowchart of the analytical method validation process.
Logical Relationship of Purity Assessment Techniques
This diagram shows the relationship between different analytical techniques in the overall purity assessment of this compound.
Caption: Interrelation of techniques for purity analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Determination of Sodium Silicate Composition Using ATR FT-IR | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [iastatedigitalpress.com]
- 5. This compound | 13472-30-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of analytical methods for the determination of silica in geothermal waters [pubs.usgs.gov]
- 8. Ultrasensitive Silicate Determination in Water [sigmaaldrich.com]
- 9. Determination of silicon dioxide in fluorite by ICP OES with closed digestion and boric acid complex reaction | PLOS One [journals.plos.org]
A Comparative Guide to the Characterization of Crystalline and Amorphous Sodium Silicate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key characterization differences between crystalline and amorphous sodium silicate. The information presented is supported by experimental data to aid in the selection and analysis of these materials for various research and development applications.
Fundamental Structural and Morphological Differences
The primary distinction between crystalline and amorphous sodium silicate lies in the arrangement of their atomic structures. Crystalline sodium silicate possesses a long-range, ordered, and repeating three-dimensional lattice structure. In contrast, amorphous sodium silicate, often referred to as water glass or glass powder, has a disordered structure with only short-range order of its silicate tetrahedra.[1] This fundamental difference in atomic arrangement gives rise to distinct physical and chemical properties.
X-Ray Diffraction (XRD) Analysis: XRD is a powerful technique to differentiate between the two forms. Crystalline sodium silicate produces a diffraction pattern with sharp, well-defined peaks at specific 2θ angles, which are characteristic of its particular crystal lattice. Amorphous sodium silicate, lacking long-range order, does not produce sharp peaks but instead shows a broad, diffuse halo in its XRD pattern.[2][3][4] Heat treatment of amorphous sodium silicate can induce crystallization, which can be monitored by the appearance of sharp peaks in the XRD pattern.[5][6]
Electron Microscopy (SEM/TEM) Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and internal structure. Crystalline sodium silicate typically exhibits well-defined crystal facets and regular shapes. Amorphous sodium silicate, on the other hand, often appears as irregular particles, glassy shards, or agglomerates of fine, spherical nanoparticles.[7][8][9]
Comparative Physicochemical Properties
The differences in structure directly impact the macroscopic properties of crystalline and amorphous sodium silicate.
Solubility and Dissolution Rate: Amorphous sodium silicate is generally more soluble and dissolves faster in water compared to its crystalline counterparts of the same chemical composition.[10] The disordered structure of the amorphous form presents a higher surface area and more accessible sites for interaction with water molecules, facilitating dissolution.[11][12] Studies have shown that amorphous silica can be an order of magnitude more soluble than crystalline quartz.[11][13]
Thermal Properties: The thermal behavior of the two forms also differs significantly. Amorphous sodium silicate (water glass) is initially an amorphous solid that can undergo crystallization upon heating. For example, it can start to form crystals of β-Na2Si2O5 at around 400°C.[6] The glass transition temperature (Tg) of amorphous sodium silicate glasses decreases with increasing water content.[14] Crystalline sodium silicates have distinct melting points, while amorphous forms soften over a range of temperatures.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for probing the vibrational modes of the silicate network and distinguishing between the two forms. The spectra of both forms are dominated by strong absorption bands corresponding to the stretching and bending vibrations of Si-O-Si and O-Si-O bonds.
In general, the FTIR spectra of amorphous sodium silicate exhibit broader absorption bands compared to the sharper, more defined bands of crystalline forms.[15][16] This band broadening in the amorphous material is a direct consequence of the wide distribution of bond angles and bond lengths in its disordered structure. The asymmetric stretching vibration of Si-O(Na) is typically observed around 1030 cm⁻¹.[5][17] The presence of silanol groups (Si-OH) and adsorbed water can also be identified in the FTIR spectra.[18]
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative and qualitative differences in the characterization of crystalline and amorphous sodium silicate.
| Property | Crystalline Sodium Silicate | Amorphous Sodium Silicate | References |
| Atomic Structure | Long-range, ordered, periodic lattice | Short-range order, disordered network | [1] |
| XRD Pattern | Sharp, well-defined diffraction peaks | Broad, diffuse halo | [2][3][4] |
| SEM/TEM Morphology | Defined crystal facets, regular shapes | Irregular particles, glassy appearance, agglomerated nanoparticles | [7][8][9] |
| Solubility | Lower | Higher | [10][11][13] |
| Dissolution Rate | Slower | Faster | [11][12] |
| FTIR Spectra | Sharper, more defined absorption bands | Broader absorption bands | [15][16] |
| Thermal Behavior | Distinct melting point | Softens over a temperature range; can crystallize upon heating | [6][14] |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
5.1. X-Ray Diffraction (XRD)
-
Objective: To determine the crystallinity of the sodium silicate sample.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Sample Preparation: The sodium silicate sample is finely ground into a homogeneous powder. The powder is then packed into a sample holder, ensuring a flat and level surface.
-
Data Collection: The sample is scanned over a 2θ range, typically from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is analyzed. The presence of sharp peaks indicates a crystalline material, and the peak positions can be compared to a database (e.g., ICDD) to identify the specific crystalline phase. A broad hump or halo with no sharp peaks is indicative of an amorphous material.[4]
5.2. Scanning Electron Microscopy (SEM)
-
Objective: To observe the surface morphology and particle shape of the sodium silicate sample.
-
Instrumentation: A scanning electron microscope.
-
Sample Preparation: A small amount of the sodium silicate powder is mounted onto an aluminum stub using double-sided carbon tape. To prevent charging of the sample by the electron beam, a thin conductive layer (e.g., gold or carbon) is sputter-coated onto the sample.
-
Imaging: The sample is introduced into the SEM chamber, and the electron beam is scanned across the surface. Secondary electrons emitted from the surface are collected to generate a high-resolution image of the topography. Images are captured at various magnifications to observe the overall morphology and fine surface details.
5.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups and compare the vibrational spectra of the sodium silicate samples.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The potassium bromide (KBr) pellet method is commonly employed. A small amount of the finely ground sodium silicate sample (1-2 mg) is mixed with approximately 200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Collection: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is collected and subtracted from the sample spectrum.
-
Data Analysis: The positions, shapes, and relative intensities of the absorption bands are analyzed. Key bands to examine include the Si-O-Si asymmetric stretching (around 1000-1100 cm⁻¹), Si-O(Na) stretching (around 1030 cm⁻¹), and Si-O-Si bending vibrations (around 450-500 cm⁻¹).[5][18]
Mandatory Visualization
The following diagram illustrates a logical workflow for the characterization and differentiation of crystalline and amorphous sodium silicate.
Caption: Workflow for differentiating crystalline and amorphous sodium silicate.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. View of Sodium silicate solutions from dissolution of glasswastes. Statistical analysis | Materiales de Construcción [materconstrucc.revistas.csic.es]
- 5. Infrared Spectra and Thermal Properties of Sodium Silicate Solutions [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of amorphous silica dissolution and the paradox of the silica polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Infrared Spectra and Thermal Properties of Sodium Silicate Solutions | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
performance of zeolites synthesized from sodium orthosilicate vs. TEOS
An Objective Comparison of Zeolite Synthesis: Sodium Silicate vs. Tetraethyl Orthosilicate (TEOS)
For researchers and professionals in material science and drug development, the choice of silica precursor is a critical decision in zeolite synthesis, directly impacting the final properties and performance of the material. This guide provides a comprehensive comparison between two commonly used silica sources: the inorganic salt, sodium silicate, and the organometallic alkoxide, tetraethyl orthosilicate (TEOS). We will delve into the performance differences, supported by experimental data, and provide detailed synthesis protocols.
Precursor Properties: A Fundamental Divide
The primary differences between sodium silicate and TEOS lie in their chemical nature, purity, cost, and the byproducts of their reaction mechanisms.[1]
-
Sodium Silicate (Na₂SiO₃): Often derived from dissolving silica sand in sodium hydroxide, sodium silicate is a cost-effective inorganic precursor.[1] Its use in zeolite synthesis involves neutralization by an acid, which results in salt byproducts that necessitate thorough washing to avoid impurities in the final product.[1]
-
Tetraethyl Orthosilicate (TEOS, Si(OC₂H₅)₄): As a high-purity molecular precursor, TEOS yields silica through hydrolysis and condensation reactions.[1] The main byproduct is ethanol, which is volatile and easily removed. This process, often a variation of the Stöber method, is renowned for producing monodispersed, spherical silica particles, which can then be used in zeolite synthesis.[1][2]
Performance Comparison: Experimental Data
The selection of a silica source significantly influences the physicochemical properties of the synthesized zeolites, such as crystallinity, surface area, particle size, and ultimately, their performance in applications like catalysis.
Table 1: Comparison of Resulting Zeolite Properties
| Property | Zeolites from Sodium Silicate | Zeolites from TEOS | Key Considerations |
| Crystallinity | High crystallinity is achievable, but can be sensitive to impurities and gel composition.[3][4] | High crystallinity is readily achieved due to the high purity of the precursor.[5] | The SiO₂/Al₂O₃ ratio is a critical parameter influencing the final crystalline phase and purity for both precursors.[3][6] |
| BET Surface Area | Typically ranges from 45 to over 500 m²/g, highly dependent on the zeolite type and synthesis conditions.[7][8] | Can achieve very high surface areas, often in the range of 750 to 1370 m²/g.[1][9] | Higher surface area generally correlates with increased capacity for adsorption and more available active sites for catalysis.[10] |
| Pore Volume | Varies widely; for instance, a synthesized Na-A zeolite showed a low specific surface area, suggesting low conversion from the raw material.[7] | Generally high; one study reported a total pore volume of 0.63 cm³/g.[9] | Pore volume and size are crucial for determining the molecular sieving properties of the zeolite.[11] |
| Particle Size & Morphology | Particle size can be controlled, with studies reporting sizes from <10 µm down to the nanometer scale. Morphology is often cubic for NaA zeolites.[12][13] | Known for producing more uniform, spherical nanoparticles, especially when using sol-gel methods like the Stöber process.[1][2] | Smaller particle sizes can increase the external surface area and may reduce diffusion limitations in catalytic reactions.[14] |
| Purity | Susceptible to sodium and other salt impurities from the precursor and neutralization process, requiring extensive washing.[1][15] | High purity, with ethanol and water as the primary byproducts, which are easily removed.[1] | Impurities can affect the zeolite's properties, including its catalytic activity and thermal stability. |
Experimental Protocols
The following are generalized protocols for the synthesis of zeolites using both sodium silicate and TEOS. Specific parameters such as reactant ratios, temperature, and time must be optimized for the desired zeolite type.[4][10]
Zeolite Synthesis Using Sodium Silicate
This protocol is a general procedure for synthesizing zeolites like NaA.
Materials:
-
Sodium silicate solution (e.g., Na₂SiO₃·9H₂O)
-
Sodium aluminate (NaAlO₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Aluminate Solution Preparation: Dissolve sodium aluminate and sodium hydroxide in a portion of the deionized water with vigorous stirring until a clear solution is obtained.
-
Silicate Solution Preparation: Dissolve sodium silicate in the remaining deionized water.
-
Gel Formation: Slowly add the silicate solution to the aluminate solution under vigorous stirring. A thick white gel will form.
-
Aging: Age the resulting gel at room temperature for a specified period (e.g., 2-24 hours) under static conditions.
-
Hydrothermal Crystallization: Transfer the aged gel to a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (e.g., 80-125°C) for a set duration (e.g., 4-24 hours).[4][12]
-
Product Recovery: After crystallization, cool the autoclave to room temperature. Collect the solid product by filtration or centrifugation.
-
Washing: Wash the product repeatedly with deionized water until the pH of the filtrate is neutral (pH ~7). This step is crucial to remove unreacted reagents and salt byproducts.
-
Drying: Dry the final zeolite product in an oven, typically at 60-110°C overnight.
Zeolite Synthesis Using TEOS
This protocol describes a common method for synthesizing zeolites such as ZSM-5 or Silicalite-1, which often involves a structure-directing agent (SDA).
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Aluminum source (e.g., aluminum isopropoxide or sodium aluminate)
-
Structure-Directing Agent (SDA) (e.g., tetrapropylammonium hydroxide, TPAOH)
-
Alkali source (e.g., sodium hydroxide, NaOH)
-
Deionized water
Procedure:
-
TEOS Hydrolysis: Mix TEOS with a portion of the SDA solution and stir. The hydrolysis of TEOS will begin, often indicated by a change in the solution's appearance. Moderate hydrolysis time is crucial for incorporating the heteroatom (e.g., Aluminum) into the framework.[16]
-
Aluminum Source Addition: Separately, dissolve the aluminum source and any additional alkali source (like NaOH) in deionized water.
-
Gel Formation: Add the aluminum-containing solution to the pre-hydrolyzed TEOS solution under vigorous stirring to form a homogeneous gel.
-
Hydrothermal Crystallization: Transfer the synthesis gel to a Teflon-lined autoclave and heat it in an oven at a specific temperature (e.g., 150-180°C) for a period ranging from hours to several days.[17]
-
Product Recovery: Cool the autoclave, and collect the crystalline product by filtration or centrifugation.
-
Washing and Drying: Wash the product with deionized water and dry it in an oven (e.g., at 100°C).
-
Calcination (SDA Removal): To create the porous zeolite structure, the organic SDA must be removed. This is typically done by calcination, heating the zeolite powder in air at high temperatures (e.g., 550°C) for several hours.
Synthesis and Characterization Workflow
The general process for synthesizing and characterizing zeolites, regardless of the precursor, can be visualized as a sequential workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanoparticle formation and zeolite growth in TEOS/Organocation/water solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijche.com [ijche.com]
- 4. Study on the synthesis mechanism of sodalite, gismondine, and zeolite-P1 zeolite materials from ladle furnace slag and fly ash - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Zeolite Properties, Methods of Synthesis, and Selected Applications | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. deswater.com [deswater.com]
- 13. researchgate.net [researchgate.net]
- 14. New trends in tailoring active sites in zeolite-based catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
spectroscopic comparison of orthosilicate and metasilicate structures
A Spectroscopic Showdown: Unveiling the Structural Differences Between Orthosilicates and Metasilicates
For researchers, scientists, and drug development professionals, understanding the nuanced structural variations of silicate compounds is paramount. This guide provides a detailed , supported by experimental data and protocols, to aid in the identification and characterization of these fundamental mineral building blocks.
The arrangement of silicate tetrahedra—the fundamental [SiO₄]⁴⁻ unit—defines the primary classification of silicate minerals. Orthosilicates are characterized by isolated [SiO₄]⁴⁻ tetrahedra, while metasilicates are formed by the polymerization of these tetrahedra into single chains. This variation in the degree of polymerization gives rise to distinct vibrational modes that can be readily distinguished using spectroscopic techniques such as Infrared (IR) and Raman spectroscopy.
Comparative Spectroscopic Data
The following table summarizes the characteristic Raman and Infrared spectroscopic bands for orthosilicate and metasilicate structures. These values are compiled from various studies and represent the typical wavenumber ranges for the key vibrational modes.
| Vibrational Mode | Orthosilicates (Isolated [SiO₄]⁴⁻) | Metasilicates (Single Chain [SiO₃]n²ⁿ⁻) | Spectroscopic Technique |
| Si-O Stretching (Internal) | 800 - 950 cm⁻¹ | 900 - 1100 cm⁻¹ | Raman & IR |
| Si-O-Si Stretching (Bridging) | Not Present | 600 - 750 cm⁻¹ (strongest Raman peaks)[1] | Raman & IR |
| O-Si-O Bending (Internal) | 400 - 600 cm⁻¹ | 400 - 600 cm⁻¹ | Raman & IR |
| Lattice/External Modes | < 400 cm⁻¹ | < 400 cm⁻¹ | Raman |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of orthosilicate and metasilicate samples. These protocols are based on standard laboratory practices for inorganic solid-state analysis.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the silicate sample to identify its structural type.
Materials:
-
Silicate sample (orthosilicate or metasilicate powder)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Fourier Transform Infrared (FTIR) spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly dry the silicate sample and KBr to remove any adsorbed water, which can interfere with the IR spectrum.
-
Weigh approximately 1-2 mg of the silicate sample and 200-300 mg of KBr.
-
Grind the silicate sample and KBr together in the agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer the powder mixture to the pellet-forming die.
-
Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample holder.
-
Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Perform baseline correction and data analysis on the resulting spectrum.
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of the silicate sample to identify its structural type.
Materials:
-
Silicate sample (orthosilicate or metasilicate, as powder or polished solid)
-
Microscope slide
-
Raman spectrometer equipped with a microscope
Procedure:
-
Sample Preparation:
-
For Powdered Samples: Place a small amount of the powder on a clean microscope slide. Gently press the powder to create a relatively flat surface.
-
For Solid Samples: If the sample is a solid crystal or rock, it is advisable to cut and polish a flat surface to ensure good focus and minimize scattering.
-
-
Instrument Setup:
-
Turn on the laser and allow it to stabilize. Common laser sources for mineral analysis include 532 nm and 785 nm.
-
Calibrate the spectrometer using a known standard (e.g., a silicon wafer).
-
-
Data Acquisition:
-
Place the sample on the microscope stage and bring the surface into focus.
-
Select the desired laser power and acquisition time. Start with low laser power to avoid sample damage, especially for colored minerals.
-
Acquire the Raman spectrum. Multiple acquisitions can be averaged to improve the signal-to-noise ratio.
-
The typical spectral range for silicate analysis is 100 to 1200 cm⁻¹.
-
-
Data Processing:
-
Perform baseline correction to remove any background fluorescence.
-
Identify and assign the characteristic Raman peaks corresponding to the silicate structure.
-
Structural and Spectroscopic Relationships
The fundamental difference in the polymerization of silicate tetrahedra between orthosilicates and metasilicates directly influences their vibrational spectra. The following diagram illustrates this relationship.
Caption: Relationship between silicate structure and spectroscopic signatures.
References
A Comparative Guide to Sodium Silicate and Commercial Catalysts in Transesterification
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the catalytic performance of sodium silicate against common commercial heterogeneous base catalysts in the context of transesterification for biodiesel production. Due to the limited availability of direct comparative studies benchmarking sodium orthosilicate, this document presents data from individual studies to facilitate an indirect comparison. The information is intended to provide researchers and professionals in drug development and other chemical sciences with valuable insights into catalyst selection and experimental design.
Performance of Sodium Silicate as a Heterogeneous Catalyst
Sodium silicate, synthesized from various silica sources, has demonstrated potential as a low-cost, effective heterogeneous catalyst for the transesterification of vegetable oils. Below is a summary of its performance in the production of biodiesel from palm oil, based on available research.
Table 1: Performance of Sodium Silicate in the Transesterification of Palm Oil
| Catalyst Source | Methanol:Oil Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Biodiesel Yield (%) | Reusability (Yield after 3 cycles, %) | Reference |
| Palm Leaf Ash | 12:1 | 2 | 65 | 2 | 74.5 | 40.0 | [1][2][3] |
| Geothermal Sludge | 8.8:1 | 1-5 | 60 | 1 | ~93 | Not Reported | [4] |
Note: The exact composition of "sodium silicate" may vary depending on the synthesis method and silica source.
Performance of Commercial Heterogeneous Base Catalysts
For comparison, this section summarizes the performance of widely used commercial solid base catalysts—Calcium Oxide (CaO), Magnesium Oxide (MgO), and Hydrotalcites—in the transesterification of vegetable oils.
Table 2: Performance of Commercial Catalysts in Vegetable Oil Transesterification
| Catalyst | Oil Feedstock | Methanol:Oil Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Biodiesel Yield/Conversion (%) | Reference |
| CaO | Various Vegetable Oils | 6:1 | 1 | 180 | Not Specified | >99.0 (Conversion) | [5][6] |
| MgO | Crude Palm Oil (Off-grade) | 16:1 | 15 | 65-70 | Not Specified | 88.1 (Yield) | [7] |
| Hydrotalcite (Mg-Al) | Soybean Oil | 20:1 | 5 | 64 | 10 | 94.8 (Conversion) | [8] |
| Hydrotalcite (Mg-Al) | Waste Cooking Oil | 8:1 | 8.5 | 65 | 3.12 | 86.2 (Yield) | [9][10] |
Experimental Protocols
Below is a representative experimental protocol for the transesterification of palm oil using a solid base catalyst, synthesized from the methodologies reported in the cited literature.
Catalyst Synthesis (Example: Sodium Silicate from Palm Leaf Ash)
-
Silica Extraction: Palm leaves are calcined at 700°C for 3 hours to produce ash. The ash is then washed with a 1 N HCl solution to obtain silica (SiO₂).[1][3]
-
Sodium Silicate Formation: 10 grams of the extracted SiO₂ are mixed with 50 ml of deionized water. A solution of NaOH is added to achieve a desired NaOH:SiO₂ molar ratio (e.g., 1.5:1).[1][3]
-
Reaction and Drying: The mixture is heated to 90°C and stirred at 350 rpm for 2 hours. The resulting slurry is filtered, and the solid is dried in an oven at 150°C for 2 hours.[1][3]
-
Calcination: The dried product is calcined at 400°C for 1 hour to yield the final sodium silicate catalyst.[1][3]
Transesterification Reaction
-
Reactant Preparation: A mixture of methanol and the sodium silicate catalyst (e.g., 2% w/w of the oil) is prepared with a methanol to oil molar ratio of 12:1 and stirred for 30 minutes.[1]
-
Reaction Setup: Refined, bleached, and deodorized palm oil (RBDPO) is placed in a three-neck flask equipped with a condenser and heated to 65°C with stirring (500 rpm).[1]
-
Reaction Execution: The methanol-catalyst mixture is slowly added to the heated oil. The reaction is allowed to proceed for 2 hours at 65°C with continuous stirring.[1][4]
-
Product Separation: After the reaction, the solid catalyst is separated from the mixture by filtration. The liquid product is allowed to settle in a separation funnel to separate the biodiesel (upper layer) from the glycerol (lower layer).[1]
-
Purification: The biodiesel layer is washed with warm deionized water to remove any residual catalyst, methanol, and glycerol. The purified biodiesel is then heated to evaporate any remaining water.
Visualizations
Workflow for Catalytic Performance Evaluation
The following diagram illustrates a typical workflow for assessing the performance of a heterogeneous catalyst in a transesterification reaction.
Caption: Experimental workflow for catalyst testing.
Base-Catalyzed Transesterification Pathway
This diagram outlines the general mechanism for the base-catalyzed transesterification of a triglyceride into biodiesel (fatty acid methyl esters) and glycerol.
Caption: Transesterification reaction pathway.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Application of Sodium Silicate from Palm Leaf Ash as Heterogeneous Catalyst in Transesterification of Palm Oil | E3S Web of Conferences [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High Conversion of CaO-Catalyzed Transesterification of Vegetable Oils with Ethanol [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. aidic.it [aidic.it]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Sodium Orthosilicate Synthesis Methods
For researchers, scientists, and drug development professionals, the consistent and predictable synthesis of chemical compounds is paramount. This guide provides a comparative analysis of common synthesis methods for sodium orthosilicate (Na₄SiO₄), with a focus on assessing their reproducibility. The information presented herein is supported by a review of published experimental protocols and data.
This compound is a versatile inorganic compound with applications ranging from industrial cleaning agents to a potential component in advanced materials. The reliability of its synthesis is critical for ensuring consistent product quality and performance. This guide explores various synthesis routes, detailing their methodologies and discussing the key factors that influence their reproducibility.
Comparison of Synthesis Methodologies
The reproducibility of a synthesis method is contingent on several factors, including the nature of the starting materials, the precision with which reaction conditions can be controlled, and the complexity of the reaction pathway. Below is a summary of common methods for synthesizing this compound, highlighting their characteristics pertinent to reproducibility.
| Synthesis Method | Precursors | General Conditions | Reported Yield | Advantages | Challenges to Reproducibility |
| Solid-State Reaction | Anhydrous Sodium Metasilicate (Na₂SiO₃) + Anhydrous Sodium Hydroxide (NaOH) | Heating an intimate mixture at ~350°C in a current of dry air.[1] | Often claimed to be quantitative.[1] | Simple, solvent-free. | Requires homogenous mixing of solids; sensitive to atmospheric moisture. |
| Direct Fusion | Finely ground Quartz (SiO₂) + Sodium Hydroxide (NaOH) | Gradual heating to ~350°C.[1] | Quantitative under optimal conditions.[1] | Utilizes readily available precursors. | Reaction rate can be influenced by silica particle size; control of water vapor pressure is crucial.[1] |
| High-Temperature Fusion | Sodium Carbonate (Na₂CO₃) + Quartz Sand (SiO₂) | High temperatures (1100-1500°C). | Dependent on temperature and reaction time. | Suitable for large-scale industrial production. | High energy consumption; potential for formation of other silicate phases. |
| Wet Chemical Synthesis | Sodium Metasilicate Nonahydrate (Na₂SiO₃·9H₂O) + Sodium Hydroxide (NaOH) in aqueous solution | Reaction in solution followed by calcination.[2] | High purity achievable.[2] | Excellent molecular-level mixing of reactants.[2] | Requires precise control of reactant molar ratios and calcination temperature to ensure complete conversion and desired crystallinity.[2] |
| Dry Process with Additive | Caustic Soda (NaOH) + Silica (SiO₂) + Soda Ash (Na₂CO₃) | Heating the mixture below the fusion point of caustic soda.[3] | Not specified. | The addition of soda ash can improve handling properties.[3] | Requires uniform distribution of the soda ash additive. |
Key Factors Influencing Reproducibility
Several critical parameters must be meticulously controlled to ensure the reproducible synthesis of this compound:
-
Stoichiometry of Reactants: The molar ratio of sodium to silicon is fundamental. A Na:Si atomic ratio of 4:1 is required for the formation of pure this compound.[2] An excess of sodium hydroxide is often used in wet chemical methods to drive the reaction to completion.[2]
-
Water Vapor Pressure: In solid-state and fusion methods, the pressure of water vapor in the reaction vessel is a critical factor. The formation of anhydrous this compound is favored at low water vapor pressures.[1]
-
Reaction Temperature and Duration: Both solid-state and wet chemical methods require precise temperature control. In wet methods, the calcination temperature and time are crucial for the crystallization of the final product and removal of water.[2]
-
Homogeneity of Reactants: In solid-state reactions, achieving an intimate and uniform mixture of the powdered reactants is essential for a complete and reproducible reaction.
-
Purity of Precursors: The purity of the starting materials, such as the silica source and sodium hydroxide, will directly impact the purity of the final product.
Experimental Protocols
Below are detailed methodologies for two common synthesis methods.
Protocol 1: Solid-State Synthesis from Sodium Metasilicate and Caustic Soda
Materials:
-
Anhydrous sodium metasilicate (Na₂SiO₃)
-
Anhydrous caustic soda (NaOH)
Procedure:
-
Intimately mix 3 parts by weight of anhydrous sodium metasilicate with 2 parts by weight of anhydrous caustic soda in a suitable reaction vessel.
-
Heat the mixture to 350°C.
-
Maintain the temperature and pass a current of dry air over the mixture to remove water vapor produced during the reaction.
-
Continue the reaction until the formation of anhydrous crystalline this compound is complete.
-
Cool the product under a dry atmosphere.
Protocol 2: Wet Chemical Synthesis and Calcination
Materials:
-
Sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of sodium hydroxide. The concentration should be calculated to provide an excess of hydroxide ions to drive the depolymerization of silicate chains.
-
Dissolve sodium metasilicate nonahydrate in deionized water.
-
Slowly add the sodium metasilicate solution to the sodium hydroxide solution with constant stirring to form a precursor slurry.
-
Dry the resulting slurry to remove the bulk of the water.
-
Calcine the dried precursor at a high temperature (e.g., above 480°C) for a sufficient duration to ensure the complete removal of water and the crystallization of anhydrous this compound.[2] The exact temperature and time should be optimized for the specific setup.
-
Cool the final product and store it in a desiccator.
Visualization of Workflows and Concepts
To aid in the understanding of the processes involved in assessing synthesis reproducibility, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in assessing the reproducibility of a chemical synthesis method.
Caption: A diagram showing the critical parameters that must be controlled for reproducible synthesis.
References
A Comparative Guide to the Properties of Sodium Orthosilicate for Researchers and Drug Development Professionals
An In-depth Analysis of Sodium Orthosilicate and its Alternatives in Key Industrial Applications
This guide provides a comprehensive comparison of the physicochemical properties and performance characteristics of this compound against its common alternatives, sodium metasilicate and sodium carbonate. The information presented is intended for researchers, scientists, and professionals in drug development and various industrial fields who utilize alkaline agents in their applications. This document summarizes key quantitative data, details experimental methodologies for property evaluation, and visualizes relevant chemical processes.
Comparative Analysis of Key Properties
This compound, sodium metasilicate, and sodium carbonate are all sodium salts with alkaline properties, but they differ significantly in their chemical structure and performance. These differences make them suitable for a range of distinct applications, from heavy-duty cleaning to chemical manufacturing.
Chemical Composition and Alkalinity
The alkalinity of these compounds is a primary determinant of their function. The following table summarizes their key chemical properties, providing a basis for comparison. This compound exhibits the highest sodium oxide (Na₂O) content, contributing to its strong alkalinity.
| Property | This compound (Na₄SiO₄) | Sodium Metasilicate (Na₂SiO₃) | Sodium Carbonate (Na₂CO₃) |
| Molecular Weight ( g/mol ) | 184.04 | 122.06 | 105.99 |
| Na₂O Content (%) | ~57% min | ~28-30% | ~58.5% (theoretical) |
| SiO₂ Content (%) | ~27% min | ~28-29% | N/A |
| pH of 1% Solution | ~13 | ~12.4 - 12.7[1] | ~11.37 - 11.70[2][3] |
Note: The Na₂O and SiO₂ content for this compound and sodium metasilicate are typical values from technical data sheets and can vary between manufacturers.
Buffering Capacity
The buffering capacity of a solution is its ability to resist pH changes upon the addition of an acid or base. In many applications, a stable pH is crucial. Silicates, in general, provide excellent buffering capacity in alkaline regions.[4] The hydrolysis of the silicate anions in water produces hydroxyl ions, which can neutralize added acids.
Cleaning Performance
In the detergent industry, these alkaline salts act as "builders" that enhance cleaning efficiency.[5] They do so by increasing the pH of the wash water, which aids in the saponification of fats and oils, and by preventing the redeposition of soil.[6]
A study comparing the cleaning ability of degreasers found that increasing the concentration of sodium hydroxide (a strong alkali similar in function to the hydrolysis product of this compound) significantly increased cleansing ability, while increasing the concentration of sodium carbonate had no significant effect.[7] This suggests that for applications requiring the removal of greasy or oily soils, the higher alkalinity of this compound could offer superior performance.
Corrosion Inhibition
Sodium silicates are known for their ability to inhibit corrosion on metal surfaces.[8][9] They form a protective silicate film that passivates the metal, preventing corrosive attack. Studies have shown that sodium silicate can be an effective corrosion inhibitor for steel.[10][11] The efficiency of corrosion inhibition can be influenced by the concentration of the silicate and the presence of other ions. While direct comparative studies on the corrosion inhibition efficiency of this compound versus sodium metasilicate are limited, the formation of a protective silicate layer is a common mechanism for both.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines the methodologies for evaluating the key properties discussed above.
Determination of Na₂O and SiO₂ Content in Silicates
A common method for determining the composition of sodium silicates is through titration.
Principle: This is a two-step titration. The first titration with a strong acid determines the Na₂O content. The subsequent addition of a fluoride salt allows for the titration of the silica content.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the silicate and dissolve it in deionized water.
-
Na₂O Titration: Titrate the solution with a standardized solution of a strong acid (e.g., hydrochloric acid) to a pH endpoint of approximately 4.5. The volume of acid consumed is used to calculate the Na₂O content.
-
SiO₂ Titration: To the same solution, add an excess of a neutral fluoride salt (e.g., sodium fluoride). This reacts with the silicic acid formed during the first titration, releasing hydroxide ions.
-
Titrate the released hydroxide ions with the same standardized strong acid to a pH endpoint of approximately 8.5. The volume of acid consumed in this second titration is used to calculate the SiO₂ content.
Evaluation of Buffering Capacity
The buffering capacity can be determined by creating a titration curve.
Procedure:
-
Prepare a solution of the alkaline salt at a known concentration (e.g., 1%).
-
Measure the initial pH of the solution.
-
Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, known volumes.
-
Record the pH of the solution after each addition of acid, ensuring the solution is well-mixed.
-
Plot the pH of the solution against the volume of acid added. The resulting titration curve will show the pH range over which the solution exhibits buffering. The buffer capacity is greatest in the flattest region of the curve.[12]
Assessment of Cleaning Performance for Oily Stains
The AATCC Test Method 130, "Soil Release: Oily Stain Release Method," can be adapted to compare the cleaning performance of detergents containing different alkaline builders.[13]
Procedure:
-
Fabric Preparation: Use standardized fabric swatches (e.g., cotton).
-
Soiling: Apply a standardized oily soil (e.g., corn oil or a synthetic sebum mixture) to the center of each fabric swatch.
-
Washing: Prepare detergent solutions with equivalent concentrations of the different alkaline builders (this compound, sodium metasilicate, and sodium carbonate). Wash the soiled swatches in a laboratory-scale washing machine (e.g., a Launder-Ometer) under controlled conditions of temperature, time, and mechanical agitation.
-
Evaluation: After washing and drying, visually assess the degree of stain removal against a standardized rating scale or use a colorimetric instrument to measure the change in color of the stained area.
Visualizing Chemical Processes
To further elucidate the chemical behavior of this compound, the following diagrams illustrate key reaction pathways.
Caption: Hydrolysis of this compound in water to produce alkaline hydroxyl ions.
The high alkalinity of this compound solutions is a result of the hydrolysis of the orthosilicate anion, which produces orthosilicic acid and sodium hydroxide. The sodium hydroxide, being a strong base, readily dissociates in water to release hydroxyl ions, leading to a high pH.
Caption: The general mechanism of saponification of a triglyceride by a hydroxide ion.
Saponification is a key process in cleaning, where fats and oils are converted into soap and glycerol.[14][15][16] This reaction is catalyzed by a strong base, such as the sodium hydroxide produced from the hydrolysis of this compound. The hydroxide ion acts as a nucleophile, attacking the ester linkage of the triglyceride.
References
- 1. oxy.com [oxy.com]
- 2. Sodium Carbonate | Na2CO3 | CID 10340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciencing.com [sciencing.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Applications of Sodium Silicate in Detergents - آب شیشه زرین [abshishe-zarrin.ir]
- 7. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 8. petro-kavir.com [petro-kavir.com]
- 9. pediaa.com [pediaa.com]
- 10. intercorr.com.br [intercorr.com.br]
- 11. Corrosion Inhibition of Sodium Silicate with Nanosilica as Coating in Pre-Corroded Steel | Civil Engineering Journal [civilejournal.org]
- 12. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 13. Sodium metasilicate | 6834-92-0 [chemicalbook.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. What is Saponification: Mechanism, Application & Example | AESL [aakash.ac.in]
- 16. Saponification - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for Sodium Orthosilicate
This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of sodium orthosilicate, tailored for laboratory and research professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a corrosive material that poses significant health risks upon exposure. It can cause severe skin burns, serious eye damage, and respiratory irritation.[1] Ingestion may be harmful and can result in chemical burns to the oral cavity and gastrointestinal tract.[2][3] While non-combustible, it may react with certain metals in the presence of moisture to produce flammable hydrogen gas.[3]
Key Hazard Data Summary
| Hazard Classification | Description | GHS Hazard Statement | Primary Protective Measures |
| Skin Corrosion | Causes severe skin burns upon contact.[1][3] | H314 | Wear impervious gloves and protective clothing.[3] |
| Eye Damage | Causes serious, potentially irreversible eye damage.[2][1][3] | H318 | Wear chemical safety goggles and/or a face shield.[4] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[2][1] | H335 | Use in a well-ventilated area or with a fume hood.[2][3][5] |
| Acute Oral Toxicity | Harmful if swallowed.[3][6] | H302 | Do not eat, drink, or smoke when handling.[3] |
| Environmental Hazard | May be hazardous to the environment; avoid release.[2] | - | Prevent entry into sewers and public waters.[2] |
Experimental Protocols: Spill Management
Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.
Methodology for Minor Spills (Solid)
-
Evacuate: Clear the immediate area of all non-essential personnel.[2]
-
Ventilate: Ensure the area is well-ventilated to minimize dust inhalation.
-
Don PPE: At a minimum, wear protective gloves, safety goggles, and a lab coat. If dust is present, respiratory protection is required.[3]
-
Contain: Use dry clean-up procedures. Do not use water as it can create a corrosive solution.
-
Collect: Carefully sweep or shovel the spilled solid material.[2][1][6] Avoid actions that generate dust.[3]
-
Containerize: Place the collected material into a suitable, clearly labeled, and sealable container for waste disposal.[3][6]
-
Decontaminate: Clean the spill area with a damp cloth (use water sparingly) and then dry thoroughly.
Methodology for Major Spills
-
Alert & Evacuate: Immediately alert others, activate the emergency response system, and evacuate the area, moving upwind if possible.[3]
-
Isolate: Isolate the spill area to prevent unauthorized entry. For solids, this is typically at least 25 meters (75 feet).[7]
-
PPE: Only trained personnel with appropriate full-body protective clothing and respiratory protection should address the spill.[3]
-
Containment: Prevent the spillage from entering drains or waterways by using dikes, sand, or earth.[2][3] Drains in storage areas should have retention basins for pH adjustment.[3]
-
Collection: Collect the material into labeled drums for disposal.[3]
-
Decontamination: Once the material is collected, decontaminate and launder all protective equipment before reuse.[3] If contamination of drains or waterways occurs, notify emergency services immediately.[3]
Operational Plan: Disposal Procedures
Proper disposal is mandatory to prevent environmental harm and comply with regulations.
Step-by-Step Disposal Protocol
-
Characterize Waste: All waste containing this compound must be treated as hazardous and corrosive.
-
Segregate and Containerize:
-
Storage Pending Disposal:
-
Final Disposal:
-
Do not dispose of this compound down the drain or into any sewer system. [2] This is strictly prohibited as it is harmful to aquatic life and can damage plumbing.
-
Arrange for disposal through a licensed and certified hazardous waste disposal facility.[2] This is the recommended and required method.
-
Follow all local, state, and national regulations for hazardous waste disposal.[2][4]
-
Mandatory Visualizations
The following diagrams illustrate the necessary workflows for handling this compound safely.
References
- 1. fishersci.de [fishersci.de]
- 2. gelest.com [gelest.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. This compound | CAS#:13472-30-5 | Chemsrc [chemsrc.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Orthosilicate
Essential Safety and Handling Protocols for Laboratory Professionals
Sodium orthosilicate is a highly corrosive and hygroscopic chemical that demands meticulous handling to ensure the safety of laboratory personnel.[1][2] Adherence to stringent personal protective equipment (PPE) protocols, operational plans, and disposal procedures is paramount to mitigate the risks of severe skin burns, eye damage, and respiratory irritation.[1][3] This guide provides immediate, essential safety and logistical information to support researchers, scientists, and drug development professionals in the safe management of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required protective gear, compiled from multiple safety data sheets, to provide a clear and consolidated reference.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][4] Contact lenses should not be worn.[1] | Protects against severe eye damage and chemical burns from dust or splashes.[1][4] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Prevents direct skin contact, which can cause severe burns.[1] |
| Body Protection | Chemically resistant apron, lab coat, and other protective clothing to avoid skin contact.[4][5] | Shields the body from accidental spills and contact with the corrosive material.[4] |
| Respiratory Protection | A NIOSH-certified dust and mist respirator (orange cartridge) is recommended where inhalation of dust may occur.[1] | Prevents respiratory irritation that can be caused by inhaling this compound dust.[1][3] |
Operational Plan: A Step-by-Step Procedural Guide
1. Preparation and Engineering Controls:
-
Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize dust inhalation.[4][6]
-
Inspect all PPE for integrity before use.
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Keep the container tightly closed when not in use to prevent the material from reacting with moisture and carbon dioxide.[1][2]
-
Avoid generating dust during transfer and use.[4]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[2][4]
-
Keep containers securely sealed and store them locked up.[1]
-
Store away from incompatible materials such as acids, fluorine gas, and hydrofluoric acid.[1][4]
4. Post-Handling Procedures:
-
Wash hands and other exposed areas with mild soap and water after handling and before leaving the work area.[1]
-
Contaminated clothing should be removed and laundered separately before reuse.[4]
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[1][4] Get medical advice.[1]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, seek medical advice.[1]
-
Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[3] Seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of the chemical in a safe manner in accordance with local, state, and federal regulations.[1] This typically involves landfill disposal through a licensed waste disposal facility.[1]
-
Container Disposal: Dispose of the container and any unused contents in accordance with licensed waste disposal facility procedures.[1]
-
Spill Cleanup: In case of a spill, sweep or shovel the material into a suitable, labeled container for disposal.[1][7] Avoid generating dust during cleanup.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
